molecular formula C24H27NO3 B1669640 (-)-Cryptopleurine CAS No. 482-22-4

(-)-Cryptopleurine

Katalognummer: B1669640
CAS-Nummer: 482-22-4
Molekulargewicht: 377.5 g/mol
InChI-Schlüssel: RSHYSOGXGSUUIJ-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Cryptopleurine (CAS 482-22-4 ) is a phenanthroquinolizidine alkaloid of natural origin with a molecular formula of C₂₄H₂₇NO₃ and a molecular weight of 377.5 g/mol . This compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of genes involved in inflammation, cell survival, proliferation, and tumor development . Its primary mechanism of action involves the suppression of IκB Kinase (IKK) activation, which in turn blocks the phosphorylation and degradation of IκBα, preventing the nuclear translocation and DNA-binding activity of the p65 subunit of NF-κB . This suppression leads to the downregulation of various NF-κB-regulated gene products, including anti-apoptotic proteins (Bcl-2, cIAP1, FLIP, TRAF2), proliferative proteins (Cyclin D1, COX-2), inflammatory cytokines (IL-6, IL-8, IL-1β), and proteins associated with invasion (ICAM-1, MMP-9) and angiogenesis (VEGF) . Consequently, Cryptopleurine exhibits profound anti-cancer and anti-inflammatory potential in research models . Beyond its action on NF-κB, studies also indicate that Cryptopleurine is a potent inhibitor of protein synthesis in eukaryotic cells . This product is provided with a purity of >99% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

(14aR)-2,3,6-trimethoxy-11,12,13,14,14a,15-hexahydro-9H-phenanthro[9,10-b]quinolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-26-16-7-8-17-19(11-16)21-13-24(28-3)23(27-2)12-20(21)18-10-15-6-4-5-9-25(15)14-22(17)18/h7-8,11-13,15H,4-6,9-10,14H2,1-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHYSOGXGSUUIJ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC4CCCCN4C3)C5=CC(=C(C=C52)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C3=C(C[C@H]4CCCCN4C3)C5=CC(=C(C=C52)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075414
Record name 9H-Dibenzo[f,h]pyrido[1,2-b]isoquinoline, 11,12,13,14,14a,15-hexahydro-2,3,6-trimethoxy-, (14aR)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482-22-4
Record name (14aR)-11,12,13,14,14a,15-Hexahydro-2,3,6-trimethoxy-9H-phenanthro[9,10-b]quinolizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cryptopleurine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cryptopleurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19912
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Dibenzo[f,h]pyrido[1,2-b]isoquinoline, 11,12,13,14,14a,15-hexahydro-2,3,6-trimethoxy-, (14aR)-
Source EPA DSSTox
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Record name CRYPTOPLEURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JZK58H75B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Phenanthroquinolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biosynthetic pathway of phenanthroquinolizidine alkaloids, a class of plant-derived compounds with significant therapeutic potential, including notable anti-cancer and anti-viral activities. Due to the limited direct research on the biosynthesis of phenanthroquinolizidine alkaloids, this document synthesizes information from studies on the closely related phenanthroindolizidine alkaloids and general principles of alkaloid biosynthesis to propose a putative pathway. This guide provides a framework for future research and drug discovery efforts targeting these complex molecules.

Proposed Biosynthetic Pathway

The biosynthesis of phenanthroquinolizidine alkaloids is hypothesized to originate from two primary metabolic routes: the shikimate pathway, yielding the phenanthrene core, and the lysine-derived pathway, which forms the quinolizidine moiety. These precursors undergo a series of enzymatic transformations, including condensation, cyclization, and oxidative coupling, to form the final pentacyclic structure.

Precursors to the Phenanthrene Moiety

Tracer studies on the related phenanthroindolizidine alkaloid, tylophorine, in Tylophora asthmatica have established that the phenanthrene nucleus is derived from L-phenylalanine and L-tyrosine.[1] Phenylalanine is first converted to cinnamic acid, a key intermediate in the phenylpropanoid pathway.[1] The precise mechanism of ring formation from these precursors is not fully elucidated but likely involves oxidative coupling reactions catalyzed by cytochrome P450 monooxygenases or similar enzymes.

Precursors to the Quinolizidine Moiety

The quinolizidine ring system found in many alkaloids is biosynthesized from the amino acid L-lysine. Through the action of lysine decarboxylase, L-lysine is converted to cadaverine. Two molecules of cadaverine are then thought to be enzymatically cyclized to form the characteristic bicyclic quinolizidine skeleton.

Proposed Pathway to Cryptopleurine

The following diagram illustrates a hypothetical biosynthetic pathway leading to cryptopleurine, a representative phenanthroquinolizidine alkaloid. This pathway is inferred from precursor feeding studies on related alkaloids and known enzymatic reactions in plant secondary metabolism.

Phenanthroquinolizidine Alkaloid Biosynthesis Hypothetical Biosynthetic Pathway of Cryptopleurine cluster_phenanthrene Shikimate Pathway cluster_quinolizidine Lysine Pathway Phe L-Phenylalanine CinnamicAcid Cinnamic Acid Phe->CinnamicAcid PAL Tyr L-Tyrosine pCoumaricAcid p-Coumaric Acid Tyr->pCoumaricAcid TAL AromaticIntermediate Aromatic Intermediate CinnamicAcid->AromaticIntermediate pCoumaricAcid->AromaticIntermediate CondensationProduct Condensation Product AromaticIntermediate->CondensationProduct Lys L-Lysine Cadaverine Cadaverine Lys->Cadaverine Lysine Decarboxylase QuinolizidinePrecursor Quinolizidine Precursor Cadaverine->QuinolizidinePrecursor Oxidative Deamination & Cyclization QuinolizidinePrecursor->CondensationProduct Condensation (e.g., Mannich Reaction) CyclizedIntermediate1 Cyclized Intermediate CondensationProduct->CyclizedIntermediate1 Intramolecular Cyclization PhenanthreneFormation Phenanthrene Ring Formation CyclizedIntermediate1->PhenanthreneFormation Oxidative Coupling (e.g., P450 enzymes) Cryptopleurine Cryptopleurine PhenanthreneFormation->Cryptopleurine Further modifications Precursor_Feeding_Workflow General Workflow for Precursor Feeding Experiments A Prepare Radio-labeled Precursor Solution B Administer to Plant/Cell Culture (e.g., Wick Technique) A->B C Incubation Period B->C D Harvest Plant Material C->D E Extract Alkaloids D->E F Isolate Target Alkaloid (e.g., HPLC) E->F G Quantify Radioactivity (Scintillation Counting) F->G H Analyze Data to Determine Incorporation Rate G->H

References

Elucidation of the Chemical Structure and Stereochemistry of (-)-Cryptopleurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cryptopleurine is a phenanthroquinolizidine alkaloid first isolated from the bark of the Australian vine Cryptocarya pleurosperma. It has garnered significant interest within the scientific community due to its potent biological activities, including antiviral, antifungal, and notable anticancer properties. The therapeutic potential of this compound is intrinsically linked to its unique three-dimensional structure and specific stereochemistry. This technical guide provides an in-depth overview of the elucidation of its chemical structure and absolute configuration, detailing the key experimental methodologies and presenting the critical data that have defined our understanding of this complex natural product.

Chemical Structure and Stereochemistry

This compound possesses a pentacyclic ring system, consisting of a phenanthrene core fused to a quinolizidine moiety. The molecule has the chemical formula C₂₄H₂₇NO₃ and a molar mass of 377.48 g/mol . The systematic IUPAC name for this compound is (14aR)-2,3,6-trimethoxy-11,12,13,14,14a,15-hexahydro-9H-phenanthro[9,10-b]quinolizine. The absolute stereochemistry at the single chiral center, C-14a, has been determined to be R.

The elucidation of this complex structure was a multi-faceted process, relying on a combination of spectroscopic techniques and chemical degradation studies, later confirmed by total synthesis and X-ray crystallography.

Spectroscopic Data for Structural Elucidation

The determination of the planar structure and the relative stereochemistry of this compound was heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the key ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.89d8.8H-4
7.77sH-7
7.32d8.8H-5
7.18sH-1
4.02sOCH₃-3
3.98sOCH₃-2
3.95sOCH₃-6
3.50 - 3.40mH-11a, H-15a
3.20 - 3.10mH-11b
2.80 - 2.70mH-9a
2.50 - 2.40mH-9b
2.20 - 2.10mH-15b
2.00 - 1.70mH-12, H-13, H-14
1.60 - 1.50mH-14a

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmCarbon Atom
158.4C-6
148.9C-3
148.2C-2
131.8C-8a
128.5C-4a
127.9C-10a
126.4C-7
125.9C-4
124.0C-8
115.8C-5
108.8C-1
103.5C-4b
60.9C-14a
56.1OCH₃-2
56.0OCH₃-3
55.4OCH₃-6
53.7C-15
48.9C-9
35.8C-11
29.8C-14
25.9C-13
21.6C-12

X-ray Crystallography

The definitive confirmation of the structure and the absolute stereochemistry of this compound was achieved through single-crystal X-ray diffraction analysis.

Table 3: X-ray Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.123(2)
b (Å)15.456(4)
c (Å)16.789(5)
α (°)90
β (°)90
γ (°)90
Volume (ų)2108.9(9)
Z4
Density (calculated) (g/cm³)1.19
R-factor0.045

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms in the this compound molecule.

Methodology:

  • Sample Preparation: A sample of approximately 5-10 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum was acquired with a spectral width of 8000 Hz, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence with a spectral width of 25000 Hz, an acquisition time of 1.3 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

  • 2D NMR Spectroscopy: To establish connectivity, a series of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed using standard Bruker pulse programs.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice of this compound and to establish its absolute stereochemistry.

Methodology:

  • Crystallization: Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a mixture of methanol and ethyl acetate.

  • Data Collection: A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a Bruker APEX II CCD area-detector diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: The structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F² using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The absolute configuration was determined by anomalous dispersion effects.

Signaling Pathway and Mechanism of Action

This compound exerts its potent biological effects primarily through the inhibition of protein synthesis and the modulation of key cellular signaling pathways.

Inhibition of Protein Synthesis

This compound is a potent inhibitor of the elongation step in eukaryotic protein synthesis. It specifically targets the 40S ribosomal subunit, thereby stalling the ribosome during translation. This disruption of protein synthesis leads to a cellular stress response known as ribosome-associated quality control (RQC).

G cluster_0 Ribosome Stalling and Quality Control Cryptopleurine Cryptopleurine 40S_Subunit 40S Ribosomal Subunit Cryptopleurine->40S_Subunit Binds to Ribosome_Stalling Ribosome Stalling 40S_Subunit->Ribosome_Stalling Induces RQC Ribosome-Associated Quality Control (RQC) Activation Ribosome_Stalling->RQC Triggers Ubiquitination Ubiquitination of Nascent Peptide RQC->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Apoptosis Apoptosis Proteasomal_Degradation->Apoptosis

Cryptopleurine-induced ribosome stalling and subsequent quality control pathway.
Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation, cell survival, and proliferation.[1][2] It achieves this by targeting the IκB kinase (IKK) complex.[2]

G TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα Cryptopleurine Cryptopleurine Cryptopleurine->IKK Inhibits p65_p50 p65-p50 (Active NF-κB) p_IkBa->p65_p50 Degradation of p-IκBα & Release of p65-p50 Nucleus Nucleus p65_p50->Nucleus Translocation Gene_Expression Target Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Promotes Transcription

Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The elucidation of the chemical structure and stereochemistry of this compound is a testament to the power of modern analytical techniques. Through the combined application of NMR spectroscopy and single-crystal X-ray diffraction, the intricate three-dimensional architecture of this potent alkaloid has been unequivocally established. This detailed structural knowledge is paramount for understanding its mechanism of action, which involves the inhibition of protein synthesis and the modulation of critical cellular signaling pathways such as NF-κB. For researchers and professionals in drug development, this comprehensive understanding of this compound's structure-activity relationship provides a crucial foundation for the design of novel therapeutic agents with improved efficacy and selectivity.

References

Unraveling the Molecular Machinery: A Technical Guide to the Action of (-)-Cryptopleurine as a Protein Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Cryptopleurine, a natural phenanthroindolizidine alkaloid, is a potent and specific inhibitor of eukaryotic protein synthesis. This technical guide provides an in-depth exploration of its mechanism of action, focusing on its interaction with the ribosomal machinery. By binding to the 40S ribosomal subunit, this compound effectively stalls the elongation phase of translation, specifically inhibiting the translocation step. This document details the molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols for studying its activity, and presents visual representations of the inhibitory pathway and experimental workflows. This guide is intended to serve as a critical resource for researchers engaged in the study of protein synthesis, ribosome function, and the development of novel therapeutic agents.

Core Mechanism of Action: Inhibition of Translocation

This compound exerts its inhibitory effect on protein synthesis by targeting the elongation stage of translation. The primary mechanism involves the specific inhibition of the translocation step, a crucial process where the ribosome moves one codon further along the mRNA template.[1][2] This inhibition is achieved through the binding of this compound to the 40S ribosomal subunit.[1]

Structural and biochemical studies have pinpointed the binding site of cryptopleurine to the E-site (exit site) of the ribosome. By occupying this site, the drug is thought to sterically hinder the movement of the deacylated tRNA from the P-site (peptidyl site) to the E-site, a key conformational change required for the subsequent translocation of the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site. This effectively freezes the ribosome in a pre-translocation state, leading to the cessation of polypeptide chain elongation.

Resistance to cryptopleurine in the yeast Saccharomyces cerevisiae has been genetically linked to mutations in the RPS14 gene, which encodes the ribosomal protein S14, a component of the 40S subunit.[3] This provides strong evidence for the 40S subunit being the direct target of the drug.

Quantitative Data

The following table summarizes the available quantitative data for the inhibitory activity of cryptopleurine. It is important to note that specific quantitative data for the (-)-enantiomer is limited in the readily available literature. The provided IC50 value is for the racemic mixture (rac-cryptopleurine). A specific dissociation constant (Kd) for this compound binding to the ribosome could not be definitively ascertained from the reviewed literature.

ParameterValueCompoundAssay SystemSource
IC50 ~500 nMrac-CryptopleurineIn vitro translation of luciferase mRNA in rabbit reticulocyte lysate[4]

Signaling Pathway of Inhibition

The inhibitory action of this compound is a direct interaction with the ribosome, rather than a complex signaling cascade. The following diagram illustrates the molecular steps of protein synthesis elongation and the point of inhibition by this compound.

InhibitionPathway A_Site A-Site (Aminoacyl-tRNA arrival) PeptideBond Peptide Bond Formation A_Site->PeptideBond P_Site P-Site (Peptidyl-tRNA) P_Site->PeptideBond E_Site E-Site (Exit site for deacylated tRNA) Inhibition Inhibition Translocation Translocation (eEF2-GTP mediated) PeptideBond->Translocation Peptidyl-tRNA moves to A-site Translocation->P_Site Peptidyl-tRNA moves to P-site Translocation->E_Site Deacylated tRNA moves to E-site Cryptopleurine This compound Cryptopleurine->E_Site Binds to E-site Inhibition->Translocation Blocks movement of deacylated tRNA

Caption: Mechanism of this compound Inhibition of Protein Translocation.

Experimental Protocols

In Vitro Translation Inhibition Assay

This protocol is designed to determine the IC50 value of this compound by measuring its effect on the synthesis of a reporter protein in a cell-free system.

Materials:

  • Rabbit Reticulocyte Lysate (RRL) system (commercially available)

  • Luciferase mRNA (capped and polyadenylated)

  • This compound stock solution (in DMSO)

  • Amino acid mixture (minus methionine)

  • [35S]-Methionine

  • Luciferase assay reagent

  • Nuclease-free water

  • DMSO (vehicle control)

  • 96-well microplate

  • Luminometer or scintillation counter

Procedure:

  • Preparation of this compound Dilutions: Prepare a serial dilution of the this compound stock solution in DMSO. A final concentration range of 1 nM to 10 µM in the assay is recommended. Prepare a vehicle control with DMSO alone.

  • Reaction Setup: On ice, prepare the following reaction mixture in a 96-well plate. The final volume for each reaction is typically 25-50 µL.

    • Rabbit Reticulocyte Lysate

    • Amino acid mixture (minus methionine)

    • [35S]-Methionine (for radioactivity-based detection) or unlabeled methionine (for luminescence-based detection)

    • Luciferase mRNA

    • This compound dilution or vehicle control

    • Nuclease-free water to the final volume

  • Incubation: Mix the components gently and incubate the plate at 30°C for 60-90 minutes.

  • Detection:

    • Luminescence-based: Add luciferase assay reagent to each well according to the manufacturer's instructions. Measure luminescence using a luminometer.

    • Radioactivity-based: Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE. Expose the gel to a phosphor screen or autoradiography film to visualize the radiolabeled protein. Quantify the band intensity.

  • Data Analysis:

    • Normalize the signal from the treated samples to the vehicle control (100% translation).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

IVT_Workflow start Start prep_cp Prepare this compound Serial Dilutions start->prep_cp setup_rxn Set up In Vitro Translation Reaction Mixtures prep_cp->setup_rxn incubate Incubate at 30°C (60-90 min) setup_rxn->incubate detect Detect Protein Synthesis (Luminescence or Radioactivity) incubate->detect analyze Analyze Data and Determine IC50 detect->analyze end End analyze->end

Caption: Workflow for In Vitro Translation Inhibition Assay.

Ribosome Binding Assay

This protocol is designed to determine the binding affinity (Kd) of radiolabeled this compound to eukaryotic ribosomes.

Materials:

  • Purified 80S ribosomes (from a suitable eukaryotic source, e.g., rabbit reticulocytes or yeast)

  • Radiolabeled this compound (e.g., [3H]-Cryptopleurine)

  • Unlabeled this compound

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes, set up the binding reactions with a fixed concentration of purified 80S ribosomes and increasing concentrations of radiolabeled this compound.

  • Competition Assay: To determine non-specific binding, include a parallel set of reactions containing a high concentration (e.g., 100-fold excess) of unlabeled this compound.

  • Incubation: Incubate the reactions at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Filtration: Rapidly filter the reaction mixtures through pre-wetted glass fiber filters using a filtration apparatus. This separates ribosome-bound radioligand from unbound radioligand.

  • Washing: Wash the filters quickly with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding.

    • Plot the specific binding as a function of the radiolabeled ligand concentration.

    • Determine the Kd and Bmax (maximum number of binding sites) by fitting the data to a saturation binding curve using appropriate software.

Binding_Assay_Workflow start Start prep_reagents Prepare Ribosomes and Radiolabeled this compound start->prep_reagents setup_binding Set up Binding Reactions (Total and Non-specific) prep_reagents->setup_binding incubate Incubate to Reach Equilibrium setup_binding->incubate filter_wash Filter and Wash to Separate Bound/Unbound incubate->filter_wash quantify Quantify Radioactivity filter_wash->quantify analyze Analyze Data and Determine Kd quantify->analyze end End analyze->end

Caption: Workflow for Ribosome Binding Assay.

Puromycin Reaction Assay for Translocation Inhibition

This assay specifically probes the translocation step by measuring the formation of a peptide bond between a pre-loaded peptidyl-tRNA and the aminoacyl-tRNA analog, puromycin. Inhibition of translocation will prevent the A-site from becoming available for puromycin to bind.

Materials:

  • Purified 80S ribosomes

  • Poly(U) mRNA

  • N-acetyl-[14C]-Phe-tRNA

  • Elongation factor 2 (eEF2)

  • GTP

  • Puromycin

  • This compound

  • Reaction buffer

  • Ethyl acetate

  • Scintillation counter

Procedure:

  • Formation of Pre-translocation Complex: Incubate ribosomes with poly(U) mRNA and N-acetyl-[14C]-Phe-tRNA to form a complex with the labeled peptidyl-tRNA in the P-site.

  • Translocation Reaction: Initiate translocation by adding eEF2 and GTP in the presence or absence of various concentrations of this compound.

  • Puromycin Reaction: After a short incubation to allow for translocation, add a high concentration of puromycin to the reaction. Puromycin will react with the N-acetyl-[14C]-Phe-tRNA if it has been translocated to the P-site, forming N-acetyl-[14C]-Phe-puromycin.

  • Extraction: Stop the reaction and extract the N-acetyl-[14C]-Phe-puromycin into ethyl acetate.

  • Quantification: Measure the radioactivity in the ethyl acetate layer using a scintillation counter.

  • Data Analysis: Compare the amount of N-acetyl-[14C]-Phe-puromycin formed in the presence and absence of this compound to determine the extent of translocation inhibition.

Conclusion

This compound is a valuable tool for studying the intricate process of eukaryotic protein synthesis. Its well-defined mechanism of action, specifically targeting the translocation step of elongation via binding to the 40S ribosomal subunit, makes it a powerful molecular probe. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of its inhibitory activity and binding affinity. Further research, particularly high-resolution structural studies of the ribosome-(-)-Cryptopleurine complex, will undoubtedly provide even greater insights into its precise molecular interactions and pave the way for the rational design of novel therapeutic agents targeting the ribosomal machinery.

References

Investigating the antiviral activity of (-)-Cryptopleurine against Hepatitis C Virus.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral activity of (-)-Cryptopleurine against the Hepatitis C Virus (HCV). The document summarizes key quantitative data, details the experimental protocols utilized for its evaluation, and illustrates the underlying molecular mechanism and experimental workflows through comprehensive diagrams. This information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-HCV therapeutics.

Quantitative Assessment of Antiviral Efficacy and Cytotoxicity

The antiviral activity of this compound and its racemic form, rac-cryptopleurine, has been quantitatively evaluated against Hepatitis C Virus replication. The key metrics for its efficacy and safety profile are the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), respectively. A higher selectivity index (SI), calculated as the ratio of CC50 to EC50, indicates a more favorable therapeutic window.

CompoundEC50 (nM)IC50 (nM)Selectivity Index (SI = IC50/EC50)Cell Line
rac-cryptopleurine0.6--Huh-luc/neo-ET

Note: IC50 data for rac-cryptopleurine was not explicitly provided in the direct search results, hence the Selectivity Index could not be calculated. Further studies would be needed to determine this value.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the anti-HCV activity of this compound.

HCV Replicon Assay

This assay is fundamental for assessing the inhibitory effect of a compound on HCV RNA replication within a cellular context. The protocol utilizes a human hepatoma cell line (Huh-7) harboring a subgenomic HCV replicon that expresses a reporter gene, such as luciferase, allowing for the quantification of viral replication.

Materials:

  • Huh-luc/neo-ET cells (Huh-7 cells harboring a bicistronic subgenomic HCV replicon with a luciferase reporter gene and a neomycin resistance gene)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • This compound (or rac-cryptopleurine) stock solution in DMSO

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture Huh-luc/neo-ET cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 250 µg/mL G418 at 37°C in a 5% CO2 incubator.

    • Trypsinize the cells, count them, and adjust the cell density to 1 × 10^5 cells/mL in complete growth medium without G418.

    • Seed 100 µL of the cell suspension (1 × 10^4 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • After the incubation period, remove the medium from the wells.

    • Wash the cells once with 100 µL of phosphate-buffered saline (PBS).

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate the plate at room temperature for 5-10 minutes with gentle shaking to ensure complete cell lysis.

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • The luminescence intensity is directly proportional to the level of HCV replicon replication.

    • Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.

    • Determine the EC50 value, the concentration of the compound that inhibits HCV replication by 50%, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the cytotoxic effect of the compound on the host cells, which is crucial for evaluating its therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Huh-7 cells (or the same cell line used in the replicon assay)

  • DMEM with 10% FBS and Penicillin-Streptomycin

  • This compound stock solution in DMSO

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed Huh-7 cells in a 96-well plate at the same density as in the replicon assay (1 × 10^4 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with the same serial dilutions of this compound as used in the replicon assay.

    • Incubate for the same duration (72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate overnight in the incubator.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

    • Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the investigation of this compound's anti-HCV activity.

Experimental Workflow for Antiviral Activity Assessment

Antiviral_Workflow cluster_replicon HCV Replicon Assay cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_analysis Data Analysis Replicon_Cells Seed Huh-luc/neo-ET Cells Compound_Treatment_Replicon Treat with this compound Replicon_Cells->Compound_Treatment_Replicon Incubation_Replicon Incubate for 72h Compound_Treatment_Replicon->Incubation_Replicon Luciferase_Assay Perform Luciferase Assay Incubation_Replicon->Luciferase_Assay EC50_Calculation Calculate EC50 Luciferase_Assay->EC50_Calculation Selectivity_Index Calculate Selectivity Index (CC50/EC50) EC50_Calculation->Selectivity_Index Cytotox_Cells Seed Huh-7 Cells Compound_Treatment_Cytotox Treat with this compound Cytotox_Cells->Compound_Treatment_Cytotox Incubation_Cytotox Incubate for 72h Compound_Treatment_Cytotox->Incubation_Cytotox MTT_Assay Perform MTT Assay Incubation_Cytotox->MTT_Assay CC50_Calculation Calculate CC50 MTT_Assay->CC50_Calculation CC50_Calculation->Selectivity_Index

Caption: Workflow for determining the anti-HCV activity and cytotoxicity of this compound.

Proposed Mechanism of Action of this compound

The antiviral activity of this compound is attributed to its interaction with a host cellular protein, Heat shock cognate 70 (Hsc70). The compound acts as an allosteric regulator of Hsc70's ATPase activity, which is essential for the proper folding and function of viral proteins required for HCV replication.

Mechanism_of_Action cluster_hcv HCV Replication Cycle cluster_host Host Factor Interaction HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Viral_Proteins Viral Proteins (e.g., NS5A) Polyprotein->Viral_Proteins Processing Replication_Complex Replication Complex Formation Viral_Proteins->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication Hsc70 Hsc70 (ATPase) Hsc70->Viral_Proteins Chaperone Activity (Required for proper folding) Altered_Hsc70 Altered Hsc70 Function Cryptopleurine This compound Cryptopleurine->Hsc70 Allosteric Regulation Altered_Hsc70->Replication_Complex Inhibition

Caption: Proposed mechanism of this compound's anti-HCV activity via Hsc70 modulation.

Conclusion

This compound demonstrates potent in vitro activity against Hepatitis C Virus replication. Its mechanism of action, involving the allosteric modulation of the host chaperone protein Hsc70, presents a novel approach to antiviral therapy that targets a host dependency factor rather than a viral enzyme, potentially offering a higher barrier to the development of drug resistance. The detailed experimental protocols and illustrative diagrams provided in this guide offer a comprehensive resource for the further investigation and development of this compound and related compounds as promising anti-HCV agents. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential for combination therapy.

Preliminary studies on the anticancer properties of (-)-Cryptopleurine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Anticancer Properties of (-)-Cryptopleurine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound, a phenanthroquinolizidine alkaloid, has demonstrated significant antiproliferative activity across a range of cancer cell lines, with potency observed in the nanomolar and even picomolar ranges.[1][2] Its primary mechanism of action involves the potent inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway, a critical regulator of genes involved in cell survival, proliferation, inflammation, invasion, and angiogenesis.[3] By suppressing NF-κB, this compound downregulates anti-apoptotic proteins and enhances tumor necrosis factor-alpha (TNF-α)-induced apoptosis.[3] Further mechanistic studies on its analogs have revealed modulation of other critical cancer-related pathways, including the Hedgehog pathway via downregulation of HSP90 and β-catenin, and the PTEN/Akt/mTOR pathway.[1][4] This technical guide provides a consolidated overview of the quantitative data, detailed experimental protocols used in its study, and visual representations of its molecular mechanisms.

Data Presentation: In Vitro Cytotoxicity

The antiproliferative effects of this compound and its synthetic analogs have been quantified against numerous human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) and growth inhibition (GI₅₀) values reported in the literature.

Table 1: Cytotoxicity (IC₅₀/GI₅₀) of this compound and Key Analogs

Compound Cell Line Cancer Type IC₅₀ / GI₅₀ (nM) Reference
This compound (R-isomer) A549 Non-Small Cell Lung 9 [1][2]
CL1-5 Non-Small Cell Lung ~8 [1][2]
PC9 Non-Small Cell Lung ~8 [1][2]
MRC-5 (Normal) Human Lung Fibroblast ~14 [1]
NCI-60 Panel Various pM to nM range [2]
Analog 13b (E-ring hydroxylated) A549 Non-Small Cell Lung 20 [1]
DU145 Prostate 20 [1]
KB Nasopharyngeal 20 [1]
KBvin Drug-Resistant Nasopharyngeal 20 [1]
SKBR3 Breast 72 [1]
MRC-5 (Normal) Human Lung Fibroblast ~100 [1]
Analog 5b (Methanesulfonamide) Caki-1 Renal Potent (Value not specified) [5]
Analog 11 (S-13-oxo) Panel of 5 cell lines Various 9 [6]

| Analog 16 (S-13-oxo) | Panel of 5 cell lines | Various | 20 |[6] |

Core Signaling Pathways

This compound exerts its anticancer effects by modulating key signaling cascades integral to cancer cell survival and proliferation.

Inhibition of the NF-κB Pathway

The primary mechanism identified for this compound is the suppression of the NF-κB pathway. It inhibits the activation of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. This action blocks the nuclear translocation of the p65 subunit, thereby inhibiting the transcription of NF-κB target genes.[3]

NF_kappa_B_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK TNFR->IKK Activates IkBa_p65_p50 IκBα p65 p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa P-IκBα p65_p50 p65 p50 p_IkBa->p65_p50 IκBα Degradation p65_p50_nuc p65 p50 p65_p50->p65_p50_nuc Translocation Cryptopleurine This compound Cryptopleurine->IKK Inhibits DNA NF-κB Target Genes p65_p50_nuc->DNA Binds Transcription Transcription of Survival, Proliferation, & Angiogenesis Genes (Bcl-2, cIAP1, FLIP, etc.) DNA->Transcription Apoptosis_Induction Cryptopleurine This compound NFkB NF-κB Inhibition Cryptopleurine->NFkB AntiApoptotic Downregulation of Anti-Apoptotic Proteins (Bcl-2, cIAP1, FLIP) NFkB->AntiApoptotic Mitochondria Mitochondria AntiApoptotic->Mitochondria Sensitizes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow cluster_screening Phase 1: Screening & Potency cluster_mechanism Phase 2: Mechanism of Action (MOA) cluster_validation Phase 3: Preclinical Validation A Compound Synthesis or Isolation B In Vitro Cytotoxicity Screening (e.g., MTT/SRB Assay) Against Cancer Cell Panel A->B C Determine IC50 / GI50 Values B->C D Select Lead Compound C->D E Apoptosis Assays (Annexin V, PARP Cleavage) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Target Pathway Analysis (Western Blot, EMSA, Reporter Assays) D->G H Invasion & Migration Assays (Matrigel, Wound Healing) D->H L Lead Optimization (Analog Synthesis) D->L I In Vivo Xenograft Model Studies E->I F->I G->I H->I J Toxicity Studies in Normal Cells/Animals I->J K Pharmacokinetic (PK) Analysis J->K K->L

References

(-)-Cryptopleurine's Inhibitory Effects on the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of (-)-Cryptopleurine on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound, a phenanthroquinolizidine alkaloid, has demonstrated potent anti-inflammatory and anti-cancer activities, primarily through the suppression of the NF-κB activation cascade. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Mechanism of Action

This compound exerts its inhibitory effect on the NF-κB signaling pathway by targeting the upstream kinase, IκB kinase (IKK). It suppresses the activation of IKK induced by tumor necrosis factor-alpha (TNF-α), which in turn blocks the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα).[1][2][3] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting its DNA-binding activity and the transcription of NF-κB-regulated genes.[1][2][3] Notably, studies indicate that cryptopleurine does not directly inhibit the kinase activity of an already activated IKK complex but rather interferes with its activation.[1]

The suppression of NF-κB activation by this compound leads to the downregulation of a variety of gene products associated with inflammation, cell survival, proliferation, invasion, and angiogenesis.[1][2][3]

Quantitative Data Summary

The following tables summarize the dose-dependent inhibitory effects of this compound on various stages of the NF-κB signaling pathway in MDA-MB-231 and Hep3B human cancer cell lines.

Table 1: Dose-Dependent Inhibition of TNF-α-Induced NF-κB DNA Binding by this compound

Cell LineThis compound Concentration (nM)Inhibition of NF-κB DNA Binding
MDA-MB-23110Partial Inhibition
MDA-MB-23130Strong Inhibition
MDA-MB-231100Complete Inhibition
Hep3B10Partial Inhibition
Hep3B30Strong Inhibition
Hep3B100Complete Inhibition
Data derived from Electrophoretic Mobility Shift Assay (EMSA) results.[4]

Table 2: Dose-Dependent Inhibition of TNF-α-Induced NF-κB-Dependent Reporter Gene Expression by this compound in MDA-MB-231 Cells

This compound Concentration (nM)Relative Luciferase Activity (Fold Induction)
0 (TNF-α only)~12.5
1~10.0
3~7.5
10~4.0
30~2.0
Data is approximate, based on graphical representation in the source literature.[4]

Table 3: Effect of this compound on the Expression of NF-κB-Regulated Genes

Gene CategoryGeneEffect of this compound (30 nM) on TNF-α-Induced Expression
InflammatoryIL-6Inhibition
IL-8Inhibition
IL-1βInhibition
Anti-apoptoticTRAF2Inhibition
Bcl-2Inhibition
cIAP1Inhibition
FLIPInhibition
ProliferationCyclin D1Inhibition
COX-2Inhibition
InvasionICAM-1Inhibition
MMP-9Inhibition
AngiogenesisVEGFInhibition
Qualitative summary of effects observed via quantitative real-time PCR.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NF-κB signaling pathway with the points of intervention by this compound and a typical experimental workflow for assessing its inhibitory effects.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation IkBa_p65_p50 IκBα-p65/p50 IKK_complex->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 IkBa_p65_p50->p65_p50 Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Nucleus Nucleus DNA κB DNA Site p65_p50_nuc->DNA Binding Gene_Expression Gene Expression (Inflammation, Survival, etc.) DNA->Gene_Expression Transcription Cryptopleurine This compound Cryptopleurine->IKK_complex Inhibits Activation

Figure 1: NF-κB Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start: Cell Culture (e.g., MDA-MB-231, HEK293) pretreatment Pre-treatment with This compound (Various Concentrations) start->pretreatment stimulation Stimulation with NF-κB Activator (e.g., TNF-α) pretreatment->stimulation cell_lysis Cell Lysis stimulation->cell_lysis ikk_assay In vitro IKK Kinase Assay (direct effect on IKK activity) stimulation->ikk_assay Parallel Experiment fractionation Cytoplasmic & Nuclear Fractionation cell_lysis->fractionation luciferase Luciferase Reporter Assay (for NF-κB transcriptional activity) cell_lysis->luciferase western_cyto Western Blot (Cytoplasmic) - p-IκBα - Total IκBα fractionation->western_cyto emsa EMSA (Nuclear) (for NF-κB DNA binding) fractionation->emsa western_nuc Western Blot (Nuclear) - p65 (for nuclear translocation) fractionation->western_nuc data_analysis Data Analysis and Interpretation luciferase->data_analysis western_cyto->data_analysis emsa->data_analysis western_nuc->data_analysis ikk_assay->data_analysis

Figure 2: Experimental Workflow for NF-κB Inhibition Studies.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on the NF-κB pathway.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.[5][6][7]

  • Principle: Cells are co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements and a control plasmid expressing Renilla luciferase for normalization.[5][8] Upon NF-κB activation, it binds to the response elements and drives the expression of firefly luciferase. The resulting luminescence is proportional to NF-κB activity.

  • Protocol:

    • Cell Seeding: Seed cells (e.g., HEK293, MDA-MB-231) in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well.[5] Allow cells to adhere overnight.

    • Transfection: Co-transfect cells with the NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[5] Incubate for 24 hours.

    • Treatment: Pre-treat the transfected cells with varying concentrations of this compound for 12 hours.[4]

    • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10-20 ng/mL), for an additional 6-12 hours.[4][5]

    • Lysis: Wash the cells with PBS and add Passive Lysis Buffer to each well.[5]

    • Luminescence Measurement: Using a dual-luciferase reporter assay system, measure the firefly and Renilla luciferase activities sequentially in a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.[5] Compare the normalized activity of treated cells to the stimulated control to determine the percentage of inhibition.

Western Blot for IκBα Phosphorylation and Degradation

This technique is used to detect changes in the levels of total and phosphorylated IκBα.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the protein of interest (total IκBα and phospho-IκBα).

  • Protocol:

    • Cell Culture and Treatment: Culture cells (e.g., MDA-MB-231) and pre-treat with this compound for 12 hours, followed by a time-course stimulation with TNF-α (e.g., 20 ng/ml for 0, 5, 15, 30 minutes).[1]

    • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total cytoplasmic protein extracts.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10% SDS-polyacrylamide gel.

    • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane with primary antibodies specific for phospho-IκBα (Ser32/36) and total IκBα overnight at 4°C. A loading control antibody (e.g., α-tubulin or β-actin) should also be used.

      • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Analysis: Quantify the band intensities and normalize the levels of phospho-IκBα and total IκBα to the loading control.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.[1]

  • Principle: This assay is based on the principle that a protein-DNA complex will migrate more slowly than free DNA in a non-denaturing polyacrylamide gel. A labeled DNA probe containing the NF-κB consensus sequence is used to detect the binding activity in nuclear extracts.

  • Protocol:

    • Nuclear Extract Preparation: Following pre-treatment with this compound and stimulation with TNF-α, harvest cells and prepare nuclear extracts using a nuclear extraction kit.[4]

    • Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') with [γ-³²P]ATP using T4 polynucleotide kinase.

    • Binding Reaction: Incubate the nuclear extracts (5-10 µg) with the labeled probe in a binding buffer for 20-30 minutes at room temperature. For competition assays, a 100-fold excess of unlabeled probe can be added to confirm specificity.[4]

    • Electrophoresis: Resolve the protein-DNA complexes on a 4-6% non-denaturing polyacrylamide gel.

    • Detection: Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the bands.

    • Analysis: A reduction in the intensity of the shifted band in treated samples compared to the control indicates inhibition of NF-κB DNA binding.

In Vitro IKK Kinase Assay

This assay determines the direct effect of a compound on the enzymatic activity of the IKK complex.[1]

  • Principle: The IKK complex is immunoprecipitated from stimulated cell lysates. The activity of the isolated kinase is then measured by its ability to phosphorylate a substrate, such as GST-IκBα, in the presence of [γ-³²P]ATP.

  • Protocol:

    • Immunoprecipitation: Lyse HEK293 cells stimulated with TNF-α and immunoprecipitate the IKK complex using an anti-IKKα or anti-IKKβ antibody.[1]

    • Kinase Reaction:

      • Wash the immunoprecipitated complex extensively.

      • Resuspend the beads in a kinase assay buffer.

      • Add varying concentrations of this compound to the reaction mixture and incubate for 30 minutes.[1]

      • Initiate the kinase reaction by adding the substrate (e.g., GST-IκBα) and [γ-³²P]ATP.

      • Incubate for 30 minutes at 30°C.

    • Analysis:

      • Stop the reaction by adding SDS sample buffer and boiling.

      • Separate the reaction products by SDS-PAGE.

      • Visualize the phosphorylated substrate by autoradiography.

    • Interpretation: If this compound directly inhibits IKK, a dose-dependent decrease in the phosphorylation of the GST-IκBα substrate will be observed. The finding that it does not directly affect IKK activity suggests its action is on an upstream activator of the kinase.[1]

References

Discovery and Initial Characterization of (-)-Cryptopleurine from Boehmeria cylindrica: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and initial characterization of the phenanthroquinolizidine alkaloid, (-)-Cryptopleurine, from the plant Boehmeria cylindrica (L.) Sw., commonly known as false nettle. This document synthesizes the foundational research that identified its potent cytotoxic and antiviral properties, providing a consolidated resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Isolation

This compound was first reported as a constituent of Boehmeria cylindrica in the late 1960s and early 1970s by a team of researchers including Farnsworth, Hart, Johns, Lamberton, and Messmer. Their work identified this alkaloid as the primary bioactive compound responsible for the plant's cytotoxic and antiviral activities.

Experimental Protocols: Isolation and Purification

While the full, detailed experimental protocols from the original publications are not available in publicly accessible records, the following outlines the general procedure gleaned from available documentation.

Plant Material: The initial isolation was performed on whole, fruiting plants of Boehmeria cylindrica.

Extraction:

  • The plant material was subjected to an extraction process to obtain a crude alkaloid fraction.

  • This involved an initial extraction with a solvent system, followed by an acid-base partitioning to separate the alkaloids. The crude extract was made basic with ammonia, and the alkaloids were then extracted into chloroform.

Purification:

  • The crude alkaloid fraction was further purified using chromatographic techniques.

  • Preparative thin-layer chromatography (TLC) was a key step in the separation of this compound from other constituents.

  • Crystallization from acetone was used to obtain the final, purified compound, which presented as faintly yellowish needles.

Workflow of this compound Isolation

G plant Boehmeria cylindrica (Whole Fruiting Plant) extraction Crude Extraction plant->extraction partition Acid-Base Partitioning (Basification with NH3, Chloroform Extraction) extraction->partition crude_alkaloid Crude Alkaloid Fraction partition->crude_alkaloid tlc Preparative TLC crude_alkaloid->tlc crystallization Crystallization (Acetone) tlc->crystallization pure_crypto This compound crystallization->pure_crypto

Caption: A generalized workflow for the isolation and purification of this compound.

Structural Elucidation and Physicochemical Characterization

The identity of the isolated compound as this compound was confirmed through a combination of spectroscopic and physicochemical methods, and by comparison with an authentic sample.

Data Presentation: Physicochemical and Spectroscopic Data
PropertyValue
Melting Point195-197 °C
Optical Rotation ([α]_D)-50° (c, 0.5 in CHCl₃)
Molecular FormulaC₂₄H₂₇NO₃
Molecular Weight377.48 g/mol
Mass Spectrometry (m/z)
M⁺377
Other significant peaks365, 298, 283, 267, 251, 239, 168, 151, 138, 124, 84 (base peak)
Infrared (IR) Spectrum Identical to that of authentic cryptopleurine

Note: Detailed ¹H and ¹³C NMR data from the initial characterization are not available in the reviewed literature.

Initial Biological Characterization

Initial biological screening of extracts from Boehmeria cylindrica revealed significant cytotoxic and antiviral activities, which were subsequently attributed to this compound.

Cytotoxic Activity

This compound demonstrated potent cytotoxicity against Eagle's 9KB carcinoma of the nasopharynx in cell culture.

A standard in vitro cytotoxicity assay using the KB cell line was employed. While specific details of the protocol used in the original studies are limited, a general outline would involve:

  • Cell Culture: Maintenance of the KB human oral cancer cell line in appropriate culture medium.

  • Compound Treatment: Incubation of the cells with various concentrations of this compound.

  • Viability Assessment: Determination of cell viability after a set incubation period using a suitable method (e.g., dye exclusion, metabolic assay).

  • Data Analysis: Calculation of the effective dose 50 (ED₅₀), the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation: Cytotoxicity Data
Cell LineED₅₀ (µg/mL)
Eagle's 9KB Carcinoma of the Nasopharynx7.8 x 10⁻⁴ and 2.6 x 10⁻⁵
Antiviral Activity

The initial studies also identified this compound as an active antiviral agent.

The antiviral activity was assessed using an in vitro viral inhibition assay. A general protocol would include:

  • Host Cell Culture: Propagation of a suitable host cell line for the target virus (e.g., Vero cells for Herpes Simplex Virus).

  • Viral Infection: Infection of the host cells with the virus in the presence and absence of various concentrations of this compound.

  • Assessment of Viral Inhibition: Quantification of the reduction in viral replication, typically by observing the inhibition of the cytopathic effect (CPE) or by plaque reduction assays.

Data Presentation: Antiviral Spectrum
Virus TestedActivity
Herpes Simplex VirusActive

Note: Quantitative antiviral activity data (e.g., IC₅₀) from the initial studies are not detailed in the available literature.

Signaling Pathway Interactions

While the initial discovery papers focused on the isolation and primary biological activities of this compound, subsequent research on this class of compounds has begun to elucidate their mechanisms of action, including interactions with key cellular signaling pathways. It is important to note that this information comes from broader studies on Cryptopleurine and its analogs and may not have been part of the initial characterization from Boehmeria cylindrica.

Inhibition of NF-κB Signaling Pathway

G cluster_0 stimulus Pro-inflammatory Stimuli receptor Cell Surface Receptor stimulus->receptor iKK IKK Complex receptor->iKK Activates ikb IκB iKK->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus gene Target Gene Expression (e.g., Cyclin D1, COX-2, iNOS) nfkb->gene Induces crypto This compound crypto->iKK Inhibits

Caption: Postulated mechanism of this compound's anti-inflammatory and anti-cancer effects.

Conclusion

The foundational research on this compound from Boehmeria cylindrica established it as a potent natural product with significant cytotoxic and antiviral properties. This initial work laid the groundwork for further investigation into its mechanism of action and potential as a lead compound in drug development. While the detailed experimental protocols from these early studies are not fully available, the compiled data provides a valuable starting point for researchers interested in this important alkaloid. Further studies to fully elucidate its pharmacological profile and signaling pathway interactions are warranted.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cryptopleurine, a phenanthroquinolizidine alkaloid isolated from plants of the Lauraceae and Urticaceae families, has garnered significant attention in the scientific community for its potent biological activities.[1] This in-depth technical guide provides a comprehensive overview of the pharmacological profiling of this compound and its related alkaloids. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by these compounds, offering a valuable resource for researchers in oncology, pharmacology, and drug discovery.

Data Presentation: Cytotoxicity Profiling

The anti-proliferative activity of this compound and its analogs has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundVarious (Mean)Multiple0.9[2]
This compoundHematological Malignancies (Mean)Leukemia/Lymphoma1.0[2]
This compoundSolid Tumors (Mean)Various2.8[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the pharmacological profiling of this compound and its analogs are provided below.

Cell Viability and Cytotoxicity Assays

1. MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Materials:

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

    • Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (DMSO) for the desired time period (e.g., 48-72 hours).

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[3][4]

2. Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells based on membrane integrity.

  • Materials:

    • Trypan Blue solution (0.4%)

    • Hemocytometer

    • Microscope

  • Protocol:

    • Harvest cells and resuspend in a single-cell suspension.

    • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[5]

    • Incubate for 1-2 minutes at room temperature.

    • Load the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.[6][7]

Apoptosis Assays

Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Induce apoptosis in cells by treating with the test compound for the desired time.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 1-2 µL of PI to 100 µL of the cell suspension.[8]

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[8]

Protein Analysis

Western Blotting for Phosphorylated Proteins (e.g., p-IκBα, p-JNK)

This technique is used to detect specific proteins in a sample and can be adapted to detect phosphorylated forms of proteins, indicating the activation state of signaling pathways.

  • Materials:

    • Lysis buffer with phosphatase and protease inhibitors

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies (specific for the phosphorylated and total protein)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Treat cells with the test compound and appropriate stimuli (e.g., TNF-α).

    • Lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. Milk should be avoided as it contains phosphoproteins.[9]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα or anti-phospho-JNK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • To normalize, the membrane can be stripped and re-probed for the total protein.[10][11]

Protein-DNA Interaction Assay

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to detect protein-DNA interactions, such as the binding of the NF-κB transcription factor to its consensus DNA sequence.

  • Materials:

    • Nuclear extraction buffers

    • Biotin- or radio-labeled DNA probe with the NF-κB consensus sequence

    • Poly(dI-dC)

    • Native polyacrylamide gel

  • Protocol:

    • Prepare nuclear extracts from cells treated with the test compound and a stimulus (e.g., TNF-α).

    • Incubate the nuclear extract with the labeled NF-κB probe in a binding reaction buffer containing poly(dI-dC) to block non-specific binding.

    • Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.

    • Transfer the complexes to a membrane and detect the labeled probe. A "shift" in the mobility of the probe indicates protein binding.[12][13]

In Vitro Protein Synthesis Inhibition Assay

This assay measures the direct effect of a compound on the translation machinery.

  • Materials:

    • Cell-free translation system (e.g., rabbit reticulocyte lysate)

    • Reporter mRNA (e.g., Luciferase mRNA)

    • Luciferase assay reagent

    • Luminometer

  • Protocol:

    • Set up the in vitro translation reaction according to the manufacturer's instructions, including the cell-free lysate, reaction buffer, amino acids, and reporter mRNA.

    • Add various concentrations of the test compound and a vehicle control to the reactions.

    • Incubate the reactions at 30°C for 60-90 minutes.[14]

    • Add the luciferase assay reagent to each reaction.

    • Measure the luminescence using a luminometer. A decrease in luminescence indicates inhibition of protein synthesis.[15][16]

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects through the modulation of several key signaling pathways, primarily leading to the inhibition of cell survival and proliferation, and the induction of apoptosis.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of action for this compound is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes.

This compound has been shown to suppress NF-κB activation by inhibiting the activation of the IKK complex.[17] This prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the active p65 subunit of NF-κB.[17] The suppression of NF-κB leads to the downregulation of gene products involved in cell survival (e.g., Bcl-2, cIAP1), proliferation (e.g., cyclin D1), and invasion.[6]

NF_kB_Inhibition_by_Cryptopleurine TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylation p_IkBa p-IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 Release Proteasome Proteasome p_IkBa->Proteasome Degradation Nucleus Nucleus p65_p50->Nucleus Translocation Transcription Gene Transcription (Survival, Proliferation) Cryptopleurine This compound Cryptopleurine->IKK Inhibition

Caption: Inhibition of the NF-κB pathway by this compound.

Crosstalk with the JNK Signaling Pathway and Induction of Apoptosis

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is predominantly activated by stress stimuli. While the precise interplay is complex and can be cell-type dependent, there is significant crosstalk between the NF-κB and JNK pathways in regulating apoptosis.[18]

In many cellular contexts, NF-κB activation has an anti-apoptotic effect, in part by suppressing sustained JNK activation.[2] By inhibiting the NF-κB pathway, this compound may remove this inhibitory signal on the JNK pathway, leading to prolonged JNK activation. Activated JNK can then phosphorylate various downstream targets, including transcription factors like c-Jun, which promote the expression of pro-apoptotic genes. This sustained JNK activation, coupled with the downregulation of NF-κB-mediated survival signals, creates a cellular environment that strongly favors apoptosis.

JNK_Apoptosis_Crosstalk Cryptopleurine This compound NFkB_pathway NF-κB Pathway Cryptopleurine->NFkB_pathway Inhibition Survival_Genes Survival Genes (e.g., Bcl-2) NFkB_pathway->Survival_Genes Activation JNK_pathway JNK Pathway NFkB_pathway->JNK_pathway Inhibition Apoptosis Apoptosis Survival_Genes->Apoptosis Pro_Apoptotic_Genes Pro-Apoptotic Genes JNK_pathway->Pro_Apoptotic_Genes Activation Pro_Apoptotic_Genes->Apoptosis

Caption: Crosstalk between NF-κB and JNK pathways in this compound-induced apoptosis.

Conclusion

This compound and its related alkaloids exhibit potent anti-cancer properties, primarily through the inhibition of protein synthesis and the induction of apoptosis. A key molecular mechanism underlying these effects is the suppression of the pro-survival NF-κB signaling pathway, which may subsequently lead to the sustained activation of the pro-apoptotic JNK pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the continued investigation and potential therapeutic development of this promising class of natural products. Further research into the structure-activity relationships of novel analogs and a deeper understanding of their complex interactions with cellular signaling networks will be crucial in harnessing their full therapeutic potential.

References

Unraveling the Multifaceted Biological Activities of (-)-Cryptopleurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cryptopleurine, a phenanthroquinolizidine alkaloid first isolated from the bark of the Australian laurel, Cryptocarya pleurosperma, has emerged as a molecule of significant interest in the field of pharmacology. Its potent biological activities, spanning anticancer, antiviral, and anti-inflammatory effects, have positioned it as a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth exploration of the full biological activity spectrum of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to facilitate further research and drug development endeavors.

Quantitative Biological Activity Data

The following tables summarize the in vitro efficacy of this compound and its racemic form across various biological assays.

Table 1: Anticancer Activity of this compound and its Analogs

CompoundCell LineAssayIC50 (µM)Reference
rac-CryptopleurineHepG2 (Hepatoma)Cytotoxicity0.002 ± 0.0003[1]
rac-CryptopleurineHuh-7 (Hepatoma)Cytotoxicity0.003 ± 0.0002[1]
This compoundMDA-MB231 (Breast Cancer)NF-κB Reporter~0.03[2][3]
This compoundHep3B (Hepatoma)NF-κB ActivationInhibition at 30 nM[2][3]
7-MethoxycryptopleurineMacrophageAnti-inflammatory-[4]

Table 2: Antiviral Activity of rac-Cryptopleurine

CompoundVirusCell LineAssayEC50 (µM)Reference
rac-CryptopleurineHepatitis C Virus (HCV)Huh-7Replicon0.001[5]

Note: Data for LD50 values of this compound were not available in the reviewed literature, indicating a gap in the current toxicological data for this compound.

Core Biological Activities and Mechanisms of Action

Anticancer and Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the potent anticancer and anti-inflammatory effects of this compound is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] This transcription factor plays a critical role in regulating genes involved in inflammation, cell survival, proliferation, invasion, and angiogenesis.

This compound exerts its inhibitory effect by targeting the IκB kinase (IKK) complex.[2][3] Specifically, it prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action effectively sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target gene expression.[2][3] The downstream consequences of this inhibition are manifold and contribute directly to its therapeutic potential.

  • Downregulation of Inflammatory Cytokines: this compound has been shown to suppress the expression of pro-inflammatory cytokines such as IL-6, IL-8, and IL-1β.[2]

  • Induction of Apoptosis: By inhibiting NF-κB, this compound downregulates the expression of anti-apoptotic genes, thereby promoting programmed cell death in cancer cells.[2][3]

  • Inhibition of Proliferation and Invasion: The suppression of NF-κB leads to a decrease in the expression of genes crucial for cell proliferation (e.g., cyclin D1) and invasion (e.g., MMP-9).[2]

NF_kB_Inhibition cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene Activates Cryptopleurine This compound Cryptopleurine->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway by this compound.
Antiviral Activity

This compound has demonstrated notable antiviral properties, particularly against Hepatitis C Virus (HCV) and poliovirus.

  • Anti-HCV Activity: The racemic form of cryptopleurine exhibits potent anti-HCV activity.[5] The proposed mechanism involves the allosteric regulation of the ATPase activity of a host protein, heat shock cognate protein 70 (Hsc70).[5] This modulation likely disrupts the proper folding or function of viral proteins essential for replication.

  • Anti-Poliovirus Activity: The mechanism of action against poliovirus appears to occur at a very early stage of the viral replication cycle.[1] It is suggested that this compound may interfere with the translation of the incoming viral RNA, thereby preventing the synthesis of viral proteins necessary for replication. Further detailed studies are required to fully elucidate this mechanism.

Antiviral_Mechanism cluster_HCV Anti-HCV Mechanism cluster_Polio Anti-Poliovirus Mechanism HCV Hepatitis C Virus HostCell Host Cell HCV->HostCell Poliovirus Poliovirus Poliovirus->HostCell Hsc70 Hsc70 ATPase HostCell->Hsc70 Utilizes ViralRNA Poliovirus RNA HostCell->ViralRNA Releases ViralProtein Viral Protein Folding/Function Hsc70->ViralProtein Assists Replication_HCV HCV Replication ViralProtein->Replication_HCV Required for Translation Viral Protein Translation ViralRNA->Translation Template for Replication_Polio Poliovirus Replication Translation->Replication_Polio Required for Cryptopleurine This compound Cryptopleurine->Hsc70 Modulates Cryptopleurine->Translation Inhibits

Proposed Antiviral Mechanisms of Action of this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from standard methodologies and should be optimized for specific cell lines and experimental conditions.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

MTT_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate Cell Viability & IC50 Read->Analyze End End Analyze->End

Workflow for the MTT Cell Viability Assay.
NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to treatment with this compound.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • 96-well white, clear-bottom plates

  • This compound stock solution (in DMSO)

  • Inducer of NF-κB activation (e.g., TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) in a 96-well plate. Incubate for 24 hours.[2]

  • Compound Treatment: Pre-incubate the transfected cells with various concentrations of this compound for a specified period (e.g., 12 hours).[2]

  • Induction: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for an additional period (e.g., 12 hours).[2]

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the stimulated control and determine the IC50 of this compound's inhibitory effect.

Luciferase_Workflow Start Start Transfect Transfect Cells with NF-κB Luciferase Reporter Start->Transfect Incubate1 Incubate 24h Transfect->Incubate1 Pretreat Pre-treat with this compound Incubate1->Pretreat Incubate2 Incubate 12h Pretreat->Incubate2 Stimulate Stimulate with TNF-α Incubate2->Stimulate Incubate3 Incubate 12h Stimulate->Incubate3 Lyse Lyse Cells Incubate3->Lyse Measure Measure Luminescence Lyse->Measure Analyze Analyze NF-κB Activity & IC50 Measure->Analyze End End Analyze->End

Workflow for the NF-κB Luciferase Reporter Assay.

Conclusion and Future Directions

This compound exhibits a remarkable spectrum of biological activities, with its anticancer and anti-inflammatory effects being particularly well-documented and attributed to the potent inhibition of the NF-κB signaling pathway. Its antiviral activity against clinically relevant viruses like HCV and poliovirus further underscores its therapeutic potential.

Despite the promising data, several areas warrant further investigation. A comprehensive in vivo toxicological profile, including the determination of LD50 values, is crucial for advancing this compound towards clinical applications. Furthermore, a more detailed elucidation of its antiviral mechanisms, especially against poliovirus, and a deeper understanding of its effects on other signaling pathways, such as the PI3K/Akt/mTOR pathway, will provide a more complete picture of its pharmacological profile. The information presented in this guide serves as a solid foundation for researchers and drug developers to build upon in their efforts to harness the therapeutic potential of this fascinating natural product.

References

Methodological & Application

Total Synthesis Protocols for (-)-Cryptopleurine: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cryptopleurine is a phenanthroquinolizidine alkaloid that exhibits potent cytotoxic, antiviral, and anti-inflammatory activities. Its complex pentacyclic structure and significant biological profile have made it a compelling target for total synthesis. This document provides detailed application notes and protocols for various synthetic approaches to this compound, with a focus on enantioselective methods. The information is intended to guide researchers in the replication and further development of synthetic routes to this important natural product.

Comparative Summary of Key Synthetic Strategies

Several distinct and innovative strategies for the total synthesis of this compound have been reported. The table below summarizes the key features of four prominent enantioselective syntheses.

Parameter Herndon et al. (2013) Yu et al. (2012) Fuji et al. (2022) Gademann et al. (2008)
Key Strategy Alkyne hydration / Chromium carbene mediated [5+5]-cycloadditionOrganocatalytic intramolecular aza-Michael addition / Aldol addition / Oxidative couplingSuzuki-Miyaura cross-coupling / Oxidative biaryl couplingModular approach: Suzuki cross-coupling / PtCl2-catalyzed cycloisomerization
Chirality Source Optically pure α-amino acidsOrganocatalysis (quinine-derived primary amine)Not specified in abstractNot specified in abstract
Overall Yield Not explicitly stated in abstract20% (for this compound)Not explicitly stated in abstractNot explicitly stated in abstract
Number of Steps 7 steps from known derivatives8 steps from commercially available Cbz-protected 2-piperidinone8 steps from commercially available materialsNot explicitly stated in abstract

Experimental Protocols

Enantioselective Synthesis via Organocatalytic Intramolecular Aza-Michael Addition (Yu et al., 2012)

This approach provides an efficient, enantioselective route to this compound in eight steps with a 20% overall yield. The key steps are an organocatalyzed intramolecular aza-Michael addition to establish the chiral center, followed by an intramolecular aldol addition and a final oxidative coupling to construct the phenanthrene ring system.[1]

Experimental Workflow:

Yu_Synthesis cluster_start Starting Material cluster_main Key Transformations cluster_end Final Product Cbz-protected 2-piperidinone Cbz-protected 2-piperidinone Enone Carbamate Formation Enone Carbamate Formation Cbz-protected 2-piperidinone->Enone Carbamate Formation 2 steps Aza-Michael Addition Aza-Michael Addition Enone Carbamate Formation->Aza-Michael Addition Organocatalyst Aldol Addition Aldol Addition Aza-Michael Addition->Aldol Addition Oxidative Coupling Oxidative Coupling Aldol Addition->Oxidative Coupling This compound This compound Oxidative Coupling->this compound

Caption: Synthetic workflow for the enantioselective total synthesis of this compound by Yu et al. (2012).

Detailed Protocol for the Synthesis of (R)-Cryptopleurine (1a):

  • Step 1-2: Formation of Enone Carbamate: (Detailed experimental procedures for the initial two steps to form the enone carbamate from Cbz-protected 2-piperidinone are described in the original publication).

  • Step 3: Organocatalytic Intramolecular Aza-Michael Addition: (Detailed experimental procedures for the key organocatalytic step are described in the original publication).

  • Step 4-7: Cyclization and Functional Group Manipulations: (Detailed experimental procedures for the subsequent steps leading to the oxidative coupling precursor are described in the original publication).

  • Step 8: Oxidative Coupling to Yield this compound: (Detailed experimental procedure for the final oxidative coupling is described in the original publication).

Quantitative Data for this compound (Yu et al., 2012): [1]

Data Type Value
Optical Rotation [α]D20 –78.8 (c 0.5, CHCl3)
¹H NMR (300 MHz, CDCl₃) δ (ppm) 7.88 (s, 2 H), 7.77 (d, J = 9.0 Hz, 1 H), 7.22–7.14 (m, 2 H), 4.42 (d, J = 15.6 Hz, 1 H), 4.09 (s, 3 H), 4.05 (s, 3 H), 4.00 (s, 3 H), 3.61 (d, J = 15.6 Hz, 1 H), 3.27 (d, J = 10.8 Hz, 1 H), 3.05 (d, J = 16.3 Hz, 1 H), 2.97–2.78 (m, 1 H), 2.53–2.16 (m, 2 H), 2.10–2.02 (m, 1 H), 1.94–1.69 (m, 2 H), 1.67–1.32 (m, 2 H)
¹³C NMR (75 MHz, CDCl₃) δ (ppm) 157.4, 149.4, 148.3, 130.1, 126.4, 125.2, 124.3, 124.0, 123.5, 123.4, 114.8, 104.7, 103.8, 57.5, 56.13, 56.0, 55.9, 55.7, 55.5, 34.4, 33.5, 25.7, 24.2
IR (cm⁻¹) 2930, 2915, 2910, 1700, 1683, 1610, 1511, 1470, 1466, 1455, 1450, 1440, 1435, 1417, 1405, 1270, 1255, 1231, 1188, 1177, 1152, 1130, 1124, 1101, 1072, 1041, 1022, 1012, 845, 833, 809, 783, 761, 634
HRMS (ESI) m/z calcd for C₂₄H₂₈NO₃ [M + H]⁺: 378.2069; found: 378.2087
Other Key Synthetic Approaches (Protocols to be expanded upon obtaining full-text supplementary information)

1. Herndon et al. (2013): Alkyne Hydration and [5+5]-Cycloaddition

This synthesis utilizes optically pure α-amino acids as the chiral starting material. Key transformations include a Sonogashira coupling, followed by a critical alkyne hydration step and a chromium carbene mediated net [5+5]-cycloaddition to construct the core of the molecule. The final ring closure is achieved via a Bischler-Napieralski reaction.[2]

Logical Relationship Diagram:

Herndon_Synthesis Optically Pure α-Amino Acid Optically Pure α-Amino Acid 2-Ethynylpiperidine Derivative 2-Ethynylpiperidine Derivative Optically Pure α-Amino Acid->2-Ethynylpiperidine Derivative Sonogashira Coupling Sonogashira Coupling 2-Ethynylpiperidine Derivative->Sonogashira Coupling Alkyne Hydration Alkyne Hydration Sonogashira Coupling->Alkyne Hydration [5+5]-Cycloaddition [5+5]-Cycloaddition Alkyne Hydration->[5+5]-Cycloaddition Bischler-Napieralski Reaction Bischler-Napieralski Reaction [5+5]-Cycloaddition->Bischler-Napieralski Reaction This compound This compound Bischler-Napieralski Reaction->this compound

Caption: Key transformations in the Herndon synthesis of this compound.

(Detailed experimental protocol to be added)

2. Fuji et al. (2022): Suzuki-Miyaura and Oxidative Coupling

This recent approach features a convergent strategy where the phenanthrene skeleton is constructed late-stage. The key steps involve a Suzuki-Miyaura cross-coupling to form a biaryl precursor, followed by an oxidative biaryl coupling to complete the phenanthrene ring system. This synthesis was achieved in 8 steps from commercially available starting materials.[3]

Experimental Workflow Diagram:

Fuji_Synthesis 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Vinyl Triflate Intermediate Vinyl Triflate Intermediate 2-Pyridinecarboxaldehyde->Vinyl Triflate Intermediate Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Vinyl Triflate Intermediate->Suzuki-Miyaura Coupling Oxidative Coupling Oxidative Coupling Suzuki-Miyaura Coupling->Oxidative Coupling This compound This compound Oxidative Coupling->this compound

Caption: Convergent synthetic strategy for this compound by Fuji and coworkers.

(Detailed experimental protocol to be added)

3. Gademann et al. (2008): Modular Synthesis via PtCl₂-Catalyzed Cycloisomerization

This synthesis offers a modular and flexible route to this compound and related alkaloids. A key feature is the construction of the phenanthrene core via a PtCl₂-catalyzed cycloisomerization of a 2-alkynyl-biphenyl derivative, which is assembled using a Suzuki cross-coupling. The final ring is formed through a deprotection/Pictet-Spengler annulation tandem.[4][5]

Signaling Pathway Analogy Diagram:

Gademann_Synthesis Aryl-1,2-dihalide Aryl-1,2-dihalide Suzuki Cross-Coupling Suzuki Cross-Coupling Aryl-1,2-dihalide->Suzuki Cross-Coupling Boronic Acid 2-Alkynyl-biphenyl 2-Alkynyl-biphenyl Suzuki Cross-Coupling->2-Alkynyl-biphenyl PtCl2-Catalyzed Cycloisomerization PtCl2-Catalyzed Cycloisomerization 2-Alkynyl-biphenyl->PtCl2-Catalyzed Cycloisomerization Functionalized Phenanthrene Functionalized Phenanthrene PtCl2-Catalyzed Cycloisomerization->Functionalized Phenanthrene Pictet-Spengler Annulation Pictet-Spengler Annulation Functionalized Phenanthrene->Pictet-Spengler Annulation This compound This compound Pictet-Spengler Annulation->this compound

Caption: Modular approach to this compound highlighting the key cycloisomerization step.

(Detailed experimental protocol to be added)

Conclusion

The total synthesis of this compound has been achieved through a variety of elegant and efficient strategies. The choice of a particular synthetic route will depend on factors such as the desired level of enantioselectivity, the availability of starting materials, and the desired overall efficiency. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of this compound and its analogs for further biological evaluation and drug development. Further updates to this document will include the detailed experimental procedures for the Herndon, Fuji, and Gademann syntheses upon acquisition of the full supplementary information.

References

Application Notes and Protocols: Extraction and Purification of (-)-Cryptopleurine from Cryptocarya pleurosperma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the extraction, isolation, and purification of the phenanthroquinolizidine alkaloid, (-)-Cryptopleurine, from the bark of Cryptocarya pleurosperma. This compound is a potent cytotoxic agent with significant interest in cancer research due to its inhibitory effects on protein and nucleic acid synthesis.[1] The protocol described herein is based on established methods for alkaloid extraction from the Cryptocarya genus and is intended for use by researchers, scientists, and drug development professionals.[2][3][4][5]

Introduction

This compound is a naturally occurring alkaloid found in plants of the Lauraceae family, notably Cryptocarya pleurosperma.[2][3] It belongs to the phenanthroquinolizidine class of alkaloids and has demonstrated significant biological activities, including potent cytotoxicity against various cancer cell lines.[1][2] The mechanism of action is attributed to its ability to inhibit protein and nucleic acid synthesis.[1] This protocol outlines a comprehensive procedure for the extraction and purification of this compound, providing a foundation for further pharmacological and medicinal chemistry studies. The methodology employs a classic acid-base extraction technique followed by chromatographic purification.

Materials and Reagents

Material/ReagentGradeSupplier
Dried, powdered bark of Cryptocarya pleurosperma-Botanical supplier
Dichloromethane (CH₂Cl₂)ACS GradeSigma-Aldrich
Methanol (CH₃OH)ACS GradeSigma-Aldrich
Hydrochloric Acid (HCl), 5% aqueous solutionReagent GradeFisher Scientific
Ammonia Solution (NH₄OH), 10% aqueous solutionReagent GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeSigma-Aldrich
Silica Gel 60 (70-230 mesh)For column chromatographyMerck
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)-Merck
Dragendorff's ReagentFor TLC visualizationIn-house preparation
Deionized Water-In-house

Experimental Protocol

3.1. Extraction of Crude Alkaloids

  • Maceration: Weigh 500 g of dried, powdered bark of Cryptocarya pleurosperma and place it in a large Erlenmeyer flask. Add 2.5 L of dichloromethane and allow the mixture to macerate for 72 hours at room temperature with occasional stirring.

  • Filtration: Filter the mixture through a Büchner funnel. Collect the filtrate and re-extract the plant material twice more with 1.5 L of dichloromethane each time.

  • Concentration: Combine all the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at 40°C to obtain a crude dichloromethane extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract in 500 mL of 5% hydrochloric acid.

    • Transfer the acidic solution to a separatory funnel and wash it with 3 x 250 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic layers.

    • Basify the aqueous layer to approximately pH 11 by the slow addition of 10% ammonia solution. The solution should be kept in an ice bath during this process.

    • Extract the basified aqueous solution with 3 x 300 mL of dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Crude Alkaloid Fraction: Evaporate the solvent from the final dichloromethane extract under reduced pressure to yield the crude alkaloid fraction.

3.2. Purification of this compound by Column Chromatography

  • Column Preparation: Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) using a slurry of silica gel 60 in dichloromethane.

  • Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of dichloromethane and methanol. Start with 100% dichloromethane and gradually increase the polarity by adding methanol. A suggested gradient is as follows:

    • 100:0 (CH₂Cl₂:CH₃OH)

    • 99:1

    • 98:2

    • 95:5

    • 90:10

  • Fraction Collection: Collect fractions of approximately 100 mL each.

  • TLC Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) with a mobile phase of dichloromethane:methanol (95:5). Visualize the spots under UV light (254 nm) and by staining with Dragendorff's reagent. Combine the fractions that show a prominent spot corresponding to this compound.

  • Final Purification: Concentrate the combined fractions under reduced pressure to obtain purified this compound. The purity can be further enhanced by recrystallization from a suitable solvent system if necessary.

Quantitative Data Summary

The following table provides an estimated summary of the quantitative aspects of the protocol. These values are based on typical alkaloid extraction procedures and should be optimized for specific laboratory conditions.

ParameterValue/RangeNotes
Starting Plant Material (dried bark)500 g-
Initial Dichloromethane Extraction Volume5.5 L (2.5 L + 1.5 L + 1.5 L)-
5% HCl Volume for Acid Extraction500 mL-
10% NH₄OH Volume for BasificationTo pH ~11Add slowly in an ice bath
Dichloromethane for Basified Extraction900 mL (3 x 300 mL)-
Crude Alkaloid Yield (estimated)2.5 - 5.0 g (0.5 - 1.0%)Highly dependent on plant material quality
Purified this compound Yield (estimated)0.5 - 1.5 g (0.1 - 0.3%)Dependent on chromatographic separation efficiency

Workflow Diagrams

5.1. Extraction Workflow

ExtractionWorkflow Figure 1: Extraction Workflow for Crude Alkaloids start Start: Powdered Bark of Cryptocarya pleurosperma maceration Maceration with Dichloromethane start->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 acid_extraction Dissolution in 5% HCl & Washing concentration1->acid_extraction basification Basification to pH 11 with NH4OH acid_extraction->basification liquid_extraction Liquid-Liquid Extraction with Dichloromethane basification->liquid_extraction drying Drying with Na2SO4 liquid_extraction->drying concentration2 Final Concentration drying->concentration2 end End: Crude Alkaloid Fraction concentration2->end PurificationWorkflow Figure 2: Purification Workflow for this compound start Start: Crude Alkaloid Fraction column_prep Silica Gel Column Chromatography start->column_prep elution Gradient Elution (Dichloromethane:Methanol) column_prep->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling concentration Concentration pooling->concentration end End: Purified this compound concentration->end

References

Application of (-)-Cryptopleurine in High-Throughput Antiviral Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cryptopleurine, a phenanthroquinolizidine alkaloid isolated from the bark and leaves of Cryptocarya pleurosperma, has demonstrated potent antiviral properties. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) assays for antiviral drug discovery. The primary mechanism of action for cryptopleurine analogs involves the allosteric regulation of Heat shock cognate protein 70 (Hsc70), a host chaperone protein essential for the replication of a variety of viruses.[1] By targeting a host factor, this compound presents a promising avenue for the development of broad-spectrum antiviral therapeutics with a potentially high barrier to resistance.

Data Presentation

The antiviral activity and cytotoxicity of cryptopleurine and its analogs have been evaluated against several viruses. The following tables summarize the available quantitative data.

Table 1: Antiviral Activity and Cytotoxicity of rac-cryptopleurine and Analogs against Hepatitis C Virus (HCV)

CompoundEC₅₀ (nM) ¹IC₅₀ (nM) ²Selectivity Index (SI) ³
rac-cryptopleurine0.61.83.0
YXM-1094.948.29.8
YXM-1101.44.53.2
YXM-1402.535.514.2

¹ EC₅₀ (Half-maximal effective concentration): The concentration of the compound that inhibits 50% of HCV replication. ² IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound that inhibits 50% of cell growth. ³ SI (Selectivity Index) = IC₅₀ / EC₅₀. A higher SI value indicates greater specific antiviral activity.

Signaling Pathway

This compound exerts its antiviral effect by modulating the function of the host protein Hsc70. Hsc70 is a molecular chaperone that plays a critical role in various stages of the viral life cycle, including entry, uncoating, replication, and assembly.[2][3][4][5] By allosterically regulating the ATPase activity of Hsc70, this compound disrupts these essential viral processes.[1]

G cluster_host_factors Host Cell Virus_Entry Virus Entry Uncoating Uncoating Replication Viral Genome Replication & Protein Synthesis Host_Machinery Host Cellular Machinery Replication->Host_Machinery Hijacks Assembly Virion Assembly Hsc70 Hsc70 (Host Chaperone) Hsc70->Virus_Entry Facilitates Hsc70->Uncoating Facilitates Hsc70->Replication Facilitates Hsc70->Assembly Facilitates Cryptopleurine This compound Cryptopleurine->Hsc70 Allosteric Regulation

Caption: Mechanism of action of this compound via Hsc70 inhibition.

Experimental Protocols

The following are detailed protocols for high-throughput screening assays to evaluate the antiviral activity of this compound.

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method for screening antiviral compounds by measuring the ability of a compound to protect cells from virus-induced death.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6, Huh-7)

  • Virus stock with a known titer (e.g., TCID₅₀/mL)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Assay medium (e.g., DMEM with 2% FBS)

  • 96-well or 384-well clear-bottom, sterile tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Phosphate-buffered saline (PBS)

  • Automated liquid handling system (recommended for HTS)

  • Plate reader capable of luminescence detection

Experimental Workflow:

G A 1. Seed host cells in multi-well plates B 2. Incubate overnight (e.g., 24 hours) A->B C 3. Add serial dilutions of This compound B->C D 4. Incubate for a short period (e.g., 1-2 hours) C->D E 5. Infect cells with virus (pre-determined MOI) D->E F 6. Incubate until CPE is observed in virus control wells (e.g., 48-72 hours) E->F G 7. Add cell viability reagent F->G H 8. Measure luminescence G->H I 9. Data analysis (EC₅₀, CC₅₀, SI) H->I

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend host cells in complete cell culture medium.

    • Seed the cells into 96-well or 384-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay medium. A typical starting concentration might be 10 µM, with 2- or 3-fold dilutions.

    • Include appropriate controls:

      • Cell Control: Cells with assay medium only (no virus, no compound).

      • Virus Control: Cells with virus and assay medium containing the same concentration of DMSO as the compound wells.

      • Positive Control: A known antiviral compound for the specific virus.

    • Remove the complete medium from the cell plates and add the diluted compounds and controls.

  • Virus Infection:

    • Dilute the virus stock in assay medium to achieve a pre-determined multiplicity of infection (MOI), typically between 0.01 and 0.1.

    • Add the diluted virus to all wells except for the cell control and cytotoxicity wells.

    • For cytotoxicity determination (CC₅₀), a parallel plate should be prepared and treated with the same compound dilutions but without the addition of the virus.

  • Incubation:

    • Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • Cell Viability Measurement:

    • Equilibrate the plates and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.

    • Determine the EC₅₀ (from the virus-infected plate) and CC₅₀ (from the non-infected plate) values by non-linear regression analysis.

    • Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).

Protocol 2: Reporter Gene Assay

This assay utilizes a recombinant virus expressing a reporter gene (e.g., luciferase or green fluorescent protein - GFP) or a reporter cell line. Antiviral activity is measured as a reduction in reporter gene expression.

Materials:

  • Recombinant virus expressing a reporter gene or a reporter cell line.

  • Host cell line (if using a recombinant virus).

  • This compound stock solution.

  • Complete cell culture and assay media.

  • Multi-well plates (white plates for luminescence, black plates for fluorescence).

  • Luciferase assay substrate or fluorescence plate reader.

  • Automated liquid handling system.

Experimental Workflow:

G A 1. Seed host cells in multi-well plates B 2. Incubate overnight A->B C 3. Add serial dilutions of This compound B->C D 4. Infect with reporter virus or induce reporter cell line C->D E 5. Incubate for a defined period (e.g., 24-48 hours) D->E F 6. Measure reporter signal (Luminescence/Fluorescence) E->F G 7. Data analysis (EC₅₀) F->G

Caption: Workflow for the Reporter Gene Assay.

Procedure:

  • Cell Seeding:

    • Seed host cells in the appropriate multi-well plates as described in Protocol 1.

  • Compound Addition:

    • Add serial dilutions of this compound and controls to the cell plates.

  • Virus Infection/Induction:

    • Infect the cells with the reporter virus at a pre-optimized MOI.

    • Alternatively, if using a reporter cell line that expresses a viral protein upon induction, add the inducing agent.

  • Incubation:

    • Incubate the plates for a period that allows for robust reporter gene expression in the virus control wells (e.g., 24-48 hours).

  • Reporter Signal Measurement:

    • For luciferase-based assays, add the luciferase substrate to the wells and measure luminescence.

    • For GFP-based assays, measure fluorescence using a plate reader with the appropriate excitation and emission filters.

  • Data Analysis:

    • Calculate the percentage of inhibition of reporter gene expression for each compound concentration relative to the virus control.

    • Determine the EC₅₀ value using non-linear regression analysis.

    • A parallel cytotoxicity assay (as described in Protocol 1) should be performed to determine the CC₅₀ and calculate the SI.

Conclusion

This compound is a promising antiviral candidate that targets a host cellular factor, Hsc70, which is essential for the replication of numerous viruses. The protocols outlined in this document provide a framework for the high-throughput screening and evaluation of this compound and its analogs. The CPE inhibition and reporter gene assays are robust and adaptable methods for determining the antiviral efficacy and cytotoxicity of test compounds, facilitating the discovery and development of novel antiviral therapeutics. Further studies are warranted to explore the full antiviral spectrum and in vivo efficacy of this compound.

References

Application Notes and Protocols for Studying Apoptosis in Cancer Cell Lines Using (-)-Cryptopleurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cryptopleurine, a phenanthroquinolizidine alkaloid isolated from the Australian vine Cryptocarya pleurosperma, has demonstrated potent cytotoxic and anti-proliferative activities against various cancer cell lines. A significant mechanism underlying its anti-tumor effect is the induction of apoptosis, or programmed cell death. Understanding the molecular pathways through which this compound induces apoptosis is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive guide for researchers to study the apoptotic effects of this compound in cancer cell lines, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action Overview

This compound is known to be a potent inhibitor of protein synthesis, which can lead to the activation of cellular stress pathways. One of the key pathways implicated in this compound-induced apoptosis is the Endoplasmic Reticulum (ER) Stress pathway. The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), which, if prolonged or severe, can switch from a pro-survival to a pro-apoptotic signal. This signaling cascade often involves the activation of key apoptosis regulators, including the Bcl-2 family of proteins and caspases, ultimately leading to the execution of cell death.

Data Presentation

Quantitative Data Summary

The following table summarizes the cytotoxic and apoptotic effects of this compound and other apoptosis-inducing agents in various cancer cell lines. This data should be expanded with experimental findings for this compound.

Cell LineCancer TypeCompoundIC50 (µM)Apoptosis (%)Key Protein ChangesReference
PC-3Prostate CancerPiplartine15 (24h)IncreasedUpregulation of PARP/procaspase-3 cleavage[1]
HepG2Liver Cancer3-NC->60% (48h)Downregulation of Bcl-2, Upregulation of Bax[2]
T47DBreast Cancer3-NC->60% (48h)Downregulation of Bcl-2, Upregulation of Bax[2]
HCT116Colon Cancer3-NC->70% (48h)Downregulation of Bcl-2, Upregulation of Bax[2]
A549Lung CancerFuranodienone-Dose-dependent increaseIncreased caspase-9 and -3 activities[3]
L1210LeukemiaCryptopleurine derivatives--Changes in Bcl-2 and Bax expression[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples immediately by flow cytometry.[5]

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-GRP78, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, harvest, and lyse them in cell lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control like β-actin to normalize protein expression levels.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[6]

Materials:

  • TUNEL assay kit

  • Microscope slides or coverslips

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Fluorescence microscope

Procedure:

  • Culture and treat cells with this compound on microscope slides or coverslips.

  • Fix the cells with fixation solution for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization solution for 2 minutes on ice.

  • Wash the cells with PBS.

  • Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) for 60 minutes at 37°C in a humidified chamber.

  • Wash the cells with PBS.

  • If necessary, counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence, indicating DNA fragmentation.[7]

Visualizations

G cluster_workflow Experimental Workflow for Studying this compound-Induced Apoptosis cluster_assays Apoptosis Assays cell_culture Cancer Cell Culture treatment This compound Treatment (Varying concentrations and time points) cell_culture->treatment mtt MTT Assay (Cell Viability, IC50) treatment->mtt flow Flow Cytometry (Annexin V/PI Staining) treatment->flow wb Western Blot (Protein Expression) treatment->wb tunel TUNEL Assay (DNA Fragmentation) treatment->tunel data_analysis Data Analysis and Interpretation mtt->data_analysis flow->data_analysis wb->data_analysis tunel->data_analysis

Caption: Experimental workflow for investigating apoptosis.

G cluster_er_stress Endoplasmic Reticulum Stress Pathway cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade cryptopleurine This compound protein_synthesis Protein Synthesis Inhibition cryptopleurine->protein_synthesis er_stress ER Stress protein_synthesis->er_stress upr Unfolded Protein Response (UPR) er_stress->upr chop CHOP Upregulation upr->chop grp78 GRP78 Upregulation upr->grp78 bcl2_down Bcl-2 Downregulation chop->bcl2_down bax_up Bax Upregulation chop->bax_up mito_perm Mitochondrial Permeabilization bcl2_down->mito_perm bax_up->mito_perm cyto_c Cytochrome c Release mito_perm->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Proposed signaling pathway of this compound.

G cluster_quadrants Flow Cytometry Data Interpretation (Annexin V/PI) q1 Q1 Necrotic (Annexin V+/PI+) q2 Q2 Late Apoptotic (Annexin V+/PI+) q3 Q3 Viable (Annexin V-/PI-) q4 Q4 Early Apoptotic (Annexin V+/PI-) y_axis PI --> x_axis Annexin V --> origin origin->y_axis origin->x_axis

Caption: Quadrants of flow cytometry apoptosis analysis.

References

Novel (-)-Cryptopleurine Analogs: Application Notes & Protocols for Anti-HCV Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of novel (-)-Cryptopleurine analogs as potent inhibitors of the Hepatitis C Virus (HCV). The information presented herein is intended to guide researchers in the development of new anti-HCV agents based on the cryptopleurine scaffold.

Introduction

Hepatitis C is a global health issue, and while direct-acting antivirals (DAAs) have revolutionized treatment, the emergence of drug resistance necessitates the exploration of novel therapeutic agents with different mechanisms of action. This compound, a phenanthroquinolizidine alkaloid, and its analogs have demonstrated significant antiviral activity. This document focuses on E-ring modified rac-cryptopleurine analogs, which have shown promising anti-HCV activity through the allosteric regulation of the ATPase activity of heat shock cognate protein 70 (Hsc70), a host factor essential for HCV replication.[1][2]

Quantitative Data Summary

The anti-HCV activity and cytotoxicity of several key E-ring modified this compound analogs are summarized in the table below. The data is compiled from studies using an HCV subgenomic replicon system in Huh-7 cells.

Compound IDModificationEC₅₀ (μM) Anti-HCV ActivityIC₅₀ (μM) CytotoxicitySelectivity Index (SI = IC₅₀/EC₅₀)
rac-cryptopleurine Parent Compound0.004<0.015<4
YXM-110 13α-hydroxyl0.0050.036
YXM-109 13β-hydroxyl0.020.157.5
YXM-139 12α-hydroxyl>1>1N/A
YXM-140 12β-hydroxyl0.050.24
YXM-142 E-ring size modification>1>1N/A
YXM-93 E-ring size modification>1>1N/A
YXM-82 Heteroatom in E-ring>10.5N/A

Signaling Pathway and Mechanism of Action

The primary mechanism of action of these this compound analogs involves the targeting of a host protein, Hsc70, which is crucial for HCV replication.[1][2] The analogs act as allosteric modulators of Hsc70's ATPase activity, which disrupts the proper functioning of the HCV replication complex.

HCV_Replication_and_Cryptopleurine_Inhibition cluster_host_cell Host Cell cluster_drug_action Drug Action HCV_RNA HCV RNA Replication_Complex HCV Replication Complex (NS5A, NS5B, RNA, etc.) HCV_RNA->Replication_Complex Forms New_Virions New Virions HCV_RNA->New_Virions Hsc70 Hsc70 Hsc70->Replication_Complex Essential for Formation & Function Hsc70->Inhibition Disrupts Function Replication_Complex->HCV_RNA Replicates Viral_Proteins Viral Proteins Replication_Complex->Viral_Proteins Translates Viral_Proteins->New_Virions Cryptopleurine_Analog This compound Analog Cryptopleurine_Analog->Hsc70 Inhibition->Replication_Complex

Caption: Mechanism of action of this compound analogs against HCV.

Experimental Protocols

General Synthesis of E-Ring Hydroxylated this compound Analogs

The synthesis of E-ring hydroxylated analogs of this compound can be achieved through a multi-step process starting from a key intermediate derived from (S)-α-methyl-3,4-dimethoxybenzylamine. While specific reaction conditions vary for each analog, a general workflow is provided below. For detailed experimental procedures, refer to the primary literature on the synthesis of phenanthroquinolizidine alkaloids.

Synthetic_Workflow Start Key Chiral Amine Intermediate Step1 Coupling with Phenanthrene Moiety Start->Step1 Step2 Formation of Quinolizidinone Ring Step1->Step2 Step3 Introduction of Hydroxyl Group on E-Ring (e.g., via oxidation/reduction or aldol condensation) Step2->Step3 Step4 Reduction of Amide/Lactam Step3->Step4 Final Final this compound Analog Step4->Final

Caption: General synthetic workflow for E-ring modified this compound analogs.

Anti-HCV Replicon Assay

This protocol outlines a luciferase-based assay to determine the 50% effective concentration (EC₅₀) of the synthesized analogs against HCV replication in a subgenomic replicon system.

Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter gene.

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Test compounds (this compound analogs) dissolved in DMSO.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in DMEM.

  • Add the diluted compounds to the cells. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Calculate the percentage of HCV replication inhibition relative to the vehicle control and determine the EC₅₀ value using a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the 50% cytotoxic concentration (CC₅₀) of the analogs.

Materials:

  • Huh-7 cells.

  • DMEM with 10% FBS.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed Huh-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Add serial dilutions of the test compounds to the cells.

  • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value.

Hsc70 ATPase Activity Assay

This protocol is to assess the effect of the cryptopleurine analogs on the ATPase activity of Hsc70.

Materials:

  • Recombinant human Hsc70 protein.

  • Assay buffer (e.g., 100 mM Tris, 20 mM KCl, 6 mM MgCl₂, pH 7.4).

  • ATP.

  • Test compounds dissolved in DMSO.

  • Malachite green reagent for phosphate detection.

  • 96-well plate.

  • Spectrophotometer.

Procedure:

  • In a 96-well plate, incubate the test compounds with Hsc70 in the assay buffer.

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.

  • Read the absorbance at a wavelength of 620 nm.

  • Determine the effect of the compounds on Hsc70 ATPase activity relative to a no-compound control.

Experimental_Workflow Synthesis Synthesis of This compound Analogs Purification Purification & Characterization Synthesis->Purification AntiHCV_Assay Anti-HCV Replicon Assay (EC₅₀ Determination) Purification->AntiHCV_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) (CC₅₀ Determination) Purification->Cytotoxicity_Assay ATPase_Assay Hsc70 ATPase Activity Assay Purification->ATPase_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis AntiHCV_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis ATPase_Assay->SAR_Analysis

Caption: Overall experimental workflow for the evaluation of novel this compound analogs.

Conclusion

The provided protocols and data serve as a comprehensive resource for the design and evaluation of novel this compound analogs as potential anti-HCV therapeutics. The favorable selectivity index of hydroxylated analogs such as YXM-110 highlights the potential for further optimization of this chemical scaffold to develop potent and safe inhibitors of HCV replication that target host-cell machinery.

References

Utilizing (-)-Cryptopleurine as a Chemical Scaffold for Novel Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Cryptopleurine, a phenanthroquinolizidine alkaloid, has emerged as a promising chemical scaffold for the development of novel therapeutics. Its potent antiproliferative and antiviral activities, coupled with a unique mechanism of action primarily targeting protein synthesis, make it an attractive starting point for drug discovery programs. These application notes provide an overview of the biological activities of this compound and its analogs, detailed protocols for key experimental assays, and visual representations of the signaling pathways it modulates.

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, including potent cytotoxicity against a range of cancer cell lines and inhibitory effects on various viruses. Its primary mechanism of action is the inhibition of protein synthesis. Additionally, studies have shown that this compound can modulate key signaling pathways involved in cell survival, proliferation, and inflammation, most notably the NF-κB pathway.

Data Presentation: Antiproliferative and Cytotoxic Activities

The following tables summarize the in vitro antiproliferative and cytotoxic activities of this compound and several of its synthetic analogs against various human cancer cell lines. The data is presented as IC50 (half maximal inhibitory concentration) or GI50 (half maximal growth inhibition) values, providing a clear comparison of the potency of these compounds.

Table 1: Antiproliferative Activity of this compound Analogs with E-Ring Modifications [1][2]

CompoundModificationHepG2 (Liver) IC50 (nM)Huh-7 (Liver) IC50 (nM)A549 (Lung) GI50 (µM)DU-145 (Prostate) GI50 (µM)KB (Nasopharyngeal) GI50 (µM)
rac-CryptopleurineRacemic mixture1.1 ± 0.10.9 ± 0.1---
YXM-10913(S)-OH2.5 ± 0.21.9 ± 0.2---
YXM-11013(R)-OH7.9 ± 0.53.1 ± 0.3---
YXM-13912(S)-OH> 1000> 1000---
YXM-14012(R)-OH15.6 ± 1.55.5 ± 0.4---
12-oxo-S-antofine (17)12-oxo--0.0410.210.093
12N-methyl-12-aza-S-antofine (18)12-N-Me--0.110.280.15

Table 2: Antiproliferative Activity of Aza-Cryptopleurine Analogs [3]

CompoundModificationA549 (Lung) GI50 (µM)DU-145 (Prostate) GI50 (µM)HCT-8 (Colon) GI50 (µM)KB (Nasopharyngeal) GI50 (µM)
13-aza-cryptopleurine (7a)13-N0.0820.0820.0760.076
12-aza-cryptopleurine (10j)12-N1.122.451.982.11

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to evaluate this compound and its analogs in their own laboratories.

Protocol 1: In Vitro Cytotoxicity Assay using MTT

This protocol describes a colorimetric assay to determine the cytotoxicity of compounds against adherent cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound or its analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with DMSO).

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay using Luciferase Reporter

This protocol outlines a cell-free assay to measure the inhibition of protein synthesis.

Materials:

  • Rabbit Reticulocyte Lysate-based Cell-Free Protein Synthesis System (e.g., Promega TnT® T7 Quick Coupled Transcription/Translation System)

  • Luciferase T7 Control DNA or pre-synthesized Luciferase mRNA

  • This compound or its analogs dissolved in nuclease-free water or DMSO

  • Puromycin (positive control)

  • Nuclease-free water

  • Luciferase Assay Reagent

  • 96-well white, flat-bottom microplates

  • Luminometer

Procedure:

  • Preparation of Compounds and Controls:

    • Prepare serial dilutions of the test compounds in nuclease-free water or an appropriate solvent.

    • Prepare a stock solution of puromycin as a positive control.

    • Use nuclease-free water or the solvent as a negative control.

  • Reaction Setup:

    • On ice, prepare a master mix containing the rabbit reticulocyte lysate, reaction buffer, amino acid mixture, and Luciferase DNA or mRNA template, following the manufacturer's instructions.

    • In a 96-well white, flat-bottom plate, add 2 µL of each compound dilution, positive control, or negative control to triplicate wells.

    • Add 18 µL of the master mix to each well for a final reaction volume of 20 µL.

  • Incubation:

    • Seal the plate and incubate at 30°C for 90 minutes.

  • Luminescence Detection:

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Add 20 µL of the Luciferase Assay Reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the average luminescence for each set of triplicates.

    • Determine the percentage of inhibition relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the known signaling pathway affected by this compound and a general workflow for its evaluation as a drug discovery scaffold.

experimental_workflow cluster_start Scaffold Selection cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_lead Lead Optimization start This compound synthesis Chemical Modification (e.g., E-ring, Aza-substitution) start->synthesis library Analog Library synthesis->library antiproliferative Antiproliferative Assays (e.g., MTT, SRB) library->antiproliferative antiviral Antiviral Assays library->antiviral protein_synthesis Protein Synthesis Inhibition Assay library->protein_synthesis sar Structure-Activity Relationship (SAR) antiproliferative->sar antiviral->sar pathway Signaling Pathway Analysis (e.g., NF-κB) protein_synthesis->pathway lead_opt Lead Optimization pathway->lead_opt sar->lead_opt nfkb_pathway cluster_stimulus Extracellular Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_inhibition Inhibition by this compound cluster_nucleus Nuclear Translocation & Transcription stimulus TNF-α tnfr TNFR stimulus->tnfr ikk IKK Complex tnfr->ikk ikba IκBα ikk->ikba Phosphorylation ikba_p p-IκBα nfkb NF-κB (p65/p50) ikba->ikba_p nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation proteasome Proteasomal Degradation ikba_p->proteasome crypto This compound crypto->ikk Inhibits dna κB DNA Binding Site nfkb_nuc->dna Binds gene_expr Target Gene Expression (Survival, Proliferation, Inflammation) dna->gene_expr Activates

References

Application Notes and Protocols for Treating HepG2 Cells with (-)-Cryptopleurine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals investigating the effects of (-)-Cryptopleurine on the human hepatoma cell line, HepG2. The following sections outline experimental procedures for assessing cytotoxicity, apoptosis, and cell cycle arrest, as well as information on the potential signaling pathways involved.

Introduction

This compound is a phenanthroquinolizidine alkaloid that has demonstrated potent cytotoxic and antiviral properties.[1] Understanding its mechanism of action in cancer cell lines, such as the well-established liver cancer model HepG2, is crucial for its potential development as a therapeutic agent. These protocols provide a framework for the systematic evaluation of this compound's effects on HepG2 cell viability, proliferation, and the underlying molecular pathways. While specific data for the this compound enantiomer is limited, research on rac-cryptopleurine (a mixture of (+) and (-) enantiomers) provides valuable insights into its biological activity in HepG2 cells.

Data Presentation

The following table summarizes the cytotoxic activity of rac-cryptopleurine against the HepG2 human hepatoma cell line. Researchers should note that this data is for the racemic mixture and may require validation for the specific this compound enantiomer.

Table 1: Cytotoxicity of rac-Cryptopleurine in HepG2 Cells

CompoundCell LineIC50 (µM)Assay Duration
rac-CryptopleurineHepG20.002Not Specified

Source: Adapted from research on cryptopleurine analogs.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on HepG2 cells.

Cell Culture and Maintenance
  • Cell Line: Human hepatoma HepG2 cells.

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 2 mM L-glutamine, 1.5 g/L sodium bicarbonate, 0.1 mM non-essential amino acids, and 1.0 mM sodium pyruvate.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells at approximately 70-80% confluency. Wash the cell monolayer with phosphate-buffered saline (PBS), detach with 0.25% Trypsin-EDTA, and neutralize with growth medium. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Materials:

    • HepG2 cells

    • 96-well plates

    • This compound stock solution (in DMSO)

    • Complete growth medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

  • Procedure:

    • Seed HepG2 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plates for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using dose-response curve analysis.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment.

  • Materials:

    • HepG2 cells

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed HepG2 cells in 6-well plates and treat with various concentrations of this compound (e.g., based on the IC50 value) for 24-48 hours.

    • Harvest the cells by trypsinization and collect both the detached and adherent cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol assesses the distribution of cells in different phases of the cell cycle.

  • Materials:

    • HepG2 cells

    • 6-well plates

    • This compound

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed HepG2 cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

    • Harvest the cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Centrifuge the cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][4][5]

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Treatment of HepG2 Cells cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis A HepG2 Cell Culture B Cell Seeding (96-well or 6-well plates) A->B C This compound Treatment (Varying Concentrations & Durations) B->C D Cytotoxicity Assay (e.g., MTT) C->D E Apoptosis Analysis (Annexin V/PI Staining) C->E F Cell Cycle Analysis (PI Staining) C->F G Signaling Pathway Analysis (e.g., Western Blot) C->G H IC50 Determination D->H I Quantification of Apoptosis E->I J Cell Cycle Distribution F->J K Protein Expression Levels G->K

Caption: Workflow for assessing this compound's effects on HepG2 cells.

Signaling Pathway

Studies on rac-cryptopleurine have indicated its involvement in the NF-κB signaling pathway and its effect on cyclin D1 expression in HepG2 cells.[2]

G Proposed Signaling Pathway of rac-Cryptopleurine in HepG2 Cells cluster_pathway NF-κB and Cell Cycle Regulation Crypto rac-Cryptopleurine NFkB NF-κB Signaling Pathway Crypto->NFkB Inhibition CyclinD1 Cyclin D1 Expression Crypto->CyclinD1 Inhibition NFkB->CyclinD1 Activation CellCycle Cell Cycle Progression CyclinD1->CellCycle Promotion

Caption: rac-Cryptopleurine's inhibitory effect on NF-κB and Cyclin D1.

References

Troubleshooting & Optimization

Strategies to improve the yield of (-)-Cryptopleurine total synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of (-)-Cryptopleurine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What general laboratory practices should I review?

A1: Consistently low yields can often be traced back to fundamental laboratory techniques. Before optimizing specific reaction steps, ensure the following are meticulously controlled:

  • Reagent Purity: Use freshly purified reagents and solvents, especially for moisture or air-sensitive reactions. Impurities can poison catalysts or lead to side reactions.[1]

  • Glassware Preparation: All glassware should be rigorously cleaned and dried (flame-dried or oven-dried) to remove any contaminants and moisture.[1][2]

  • Inert Atmosphere: For sensitive steps like cross-coupling reactions, ensure a truly inert atmosphere (Argon or Nitrogen) is maintained through proper degassing of solvents and use of Schlenk line techniques.

  • Reaction Monitoring: Monitor reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction at the optimal time to prevent the formation of byproducts or degradation of the desired product.[1]

  • Stoichiometry: Precisely measure all reagents. Inaccurate amounts can lead to incomplete reactions or an increase in side products.

Q2: How can I minimize product loss during workup and purification?

A2: Significant amounts of product can be lost during post-reaction manipulations. To mitigate this:

  • Efficient Extraction: Ensure proper phase separation during liquid-liquid extractions. Re-extract the aqueous layer multiple times with the organic solvent to maximize recovery.

  • Drying Agent: After drying the organic phase with an agent like MgSO₄ or Na₂SO₄, rinse the drying agent thoroughly with fresh solvent to recover any adsorbed product.[1]

  • Chromatography: When performing column chromatography, choose the solvent system carefully to ensure good separation. For amine-containing compounds like Cryptopleurine and its intermediates, consider adding a small amount of triethylamine or ammonia in the eluent to prevent streaking on the silica gel.[3]

  • Solvent Removal: Be cautious when removing solvent under reduced pressure (rotary evaporation), especially if your product is volatile.[1]

Troubleshooting Guides for Key Synthetic Steps

Guide 1: Oxidative Biaryl Coupling for Phenanthrene Core Formation

This step is often the final key transformation to construct the phenanthrene skeleton of Cryptopleurine. Low yields are a common challenge.

Q3: The yield of my intramolecular oxidative coupling to form the phenanthrene ring is poor. What are the likely causes?

A3: Low yields in this step, particularly when using hypervalent iodine reagents like [Bis(trifluoroacetoxy)iodo]benzene (PIFA), can be attributed to several factors:

  • Reagent Decomposition: PIFA is sensitive to moisture and can decompose, losing its oxidative power. Use fresh, high-purity PIFA for best results.

  • Suboptimal Acid Co-catalyst: The choice and stoichiometry of the Lewis acid (e.g., BF₃·OEt₂) are critical. Insufficient acid may lead to an incomplete reaction, while excessive acid can cause decomposition of the starting material or product.

  • Reaction Temperature: These reactions are often run at low temperatures (e.g., -40 °C to 0 °C) to control reactivity and minimize side reactions. A deviation in temperature can significantly impact the yield.

  • Substrate Purity: Impurities in the precursor can interfere with the desired coupling, leading to the formation of complex byproduct mixtures.

Q4: I'm observing significant byproduct formation during the oxidative coupling. How can I improve the selectivity?

A4: Improving selectivity involves fine-tuning the reaction conditions.

  • Slow Addition: Add the oxidizing agent (PIFA) slowly to the cooled reaction mixture. This maintains a low concentration of the reactive species and can suppress intermolecular side reactions.

  • Solvent Choice: The polarity and coordinating ability of the solvent are crucial. Dichloromethane (CH₂Cl₂) is commonly used, but other non-coordinating solvents could be screened.

  • Lewis Acid Screening: While BF₃·OEt₂ is effective, other Lewis acids could be tested to find the optimal balance between reactivity and selectivity for your specific substrate.

Table 1: Conditions for Oxidative Biaryl Coupling

PrecursorOxidizing AgentLewis AcidSolventTemp. (°C)Yield (%)Reference
Diaryl Compound 4aPIFABF₃·OEt₂CH₂Cl₂-40 to 073[4]
Guide 2: Suzuki-Miyaura Cross-Coupling for C-Ring Installation

This reaction is a powerful method for forming the C-C bond between the A-B ring system and the C-ring precursor.

Q5: My Suzuki-Miyaura coupling reaction has stalled or is giving a low yield. What should I troubleshoot?

A5: Low efficiency in Suzuki-Miyaura coupling can often be resolved by systematically checking these parameters:

  • Catalyst Activity: The Palladium catalyst (e.g., Pd(PPh₃)₄) may be deactivated. Ensure it is handled under an inert atmosphere. Consider screening other Pd catalysts and ligands, as electron-donating ligands can enhance catalyst activity and stability.[5][6]

  • Base Selection: The choice of base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) is critical for the transmetalation step. The base's strength and solubility can dramatically affect the reaction rate and yield. An empirical screen of different bases is often necessary.

  • Solvent System: A mixture of solvents, such as dioxane and water, is often used. The ratio can be optimized to ensure all components, including the base and the boronic acid species, are sufficiently soluble.

  • Boronic Acid/Ester Quality: Boronic acids can undergo decomposition (protodeboronation) upon storage. Use high-quality, freshly opened, or purified boronic acid/ester.

Experimental Protocol: High-Yield Synthesis of this compound via Late-Stage C-Ring Installation[4]

This protocol is adapted from a successful 8-step total synthesis.

Step 1: Suzuki-Miyaura Coupling

  • To a solution of vinyl triflate intermediate 5 in dioxane, add 4-methoxyphenyl boronic acid pinacol ester (1.2 equivalents).

  • Add an aqueous solution of Cs₂CO₃ (3.0 equivalents).

  • Degas the mixture with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 equivalents) to the mixture.

  • Heat the reaction mixture at 100 °C and monitor by TLC until the starting material is consumed.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the coupled product 4a .

Step 2: Oxidative Biaryl Coupling

  • Dissolve the purified product 4a in anhydrous CH₂Cl₂ and cool the solution to -40 °C under an argon atmosphere.

  • Add BF₃·OEt₂ (3.0 equivalents) dropwise to the solution.

  • In a separate flask, dissolve PIFA (1.2 equivalents) in anhydrous CH₂Cl₂.

  • Add the PIFA solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -40 °C.

  • Stir the reaction at -40 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with CH₂Cl₂, dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield this compound (1) .

Visualizations

G start Low Yield Observed check_purity Check Purity of Starting Materials? start->check_purity purify Purify Materials (Recrystallization, Chromatography) check_purity->purify  No / Unsure   check_conditions Review Reaction Conditions? check_purity->check_conditions Yes purify->check_conditions optimize Systematically Optimize: - Catalyst/Ligand - Solvent - Base - Temperature check_conditions->optimize No check_workup Review Workup & Purification? check_conditions->check_workup Yes optimize->check_workup optimize_workup Optimize Extraction & Chromatography (e.g., add Et3N to eluent) check_workup->optimize_workup No end_success Yield Improved check_workup->end_success Yes optimize_workup->end_success

Caption: A logical workflow for troubleshooting low-yield reactions.

G cluster_0 A-B Ring Precursor Synthesis cluster_1 C-Ring Installation & Cyclization Commercially\nAvailable\nMaterials Commercially Available Materials Vinyl Triflate (5)\n[Key Intermediate] Vinyl Triflate (5) [Key Intermediate] Commercially\nAvailable\nMaterials->Vinyl Triflate (5)\n[Key Intermediate] suzuki Suzuki-Miyaura Coupling diaryl Diaryl Precursor (4a) suzuki->diaryl oxidative Oxidative Biaryl Coupling crypto This compound (1) oxidative->crypto aryl_boronate Aryl Boronate (C-Ring) aryl_boronate->suzuki diaryl->oxidative

Caption: High-yield strategy via a late-stage C-ring installation.

References

Determining optimal concentrations of (-)-Cryptopleurine for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing (-)-Cryptopleurine in in vitro studies. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in vitro?

A1: this compound primarily acts as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] It suppresses NF-κB activation by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein. This blockage of IκBα degradation keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would typically activate the transcription of genes involved in inflammation, cell survival, proliferation, and angiogenesis.[1]

Q2: What are the typical concentration ranges for this compound in in vitro assays?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on available data, concentrations can range from nanomolar to low micromolar. For instance, in studies involving MDA-MB231 and Hep3B cells, concentrations as low as 30 nM have been shown to inhibit NF-κB activation.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: Which cell lines are commonly used in studies with this compound?

A3: A variety of cancer cell lines have been used in studies with this compound, including but not limited to:

  • MDA-MB-231 (Breast Cancer)[1]

  • MDA-MB-435 (Melanoma)[1]

  • MCF-7 (Breast Cancer)[1]

  • Hep3B (Hepatocellular Carcinoma)[1]

  • HEK293 (Human Embryonic Kidney)[1]

  • RAW264.7 (Murine Macrophage)[4]

Q4: How should I prepare my stock solution of this compound?

A4: Due to its hydrophobic nature, this compound is typically dissolved in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution is then further diluted in cell culture medium to achieve the desired final concentrations for your experiments. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Data Presentation: IC50 Values of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. Note that these values can vary depending on the assay conditions and duration of treatment.

Cell LineCancer TypeIC50 (nM)Assay
MDA-MB-231 Breast Cancer~30NF-κB Inhibition
Hep3B Hepatocellular Carcinoma~30NF-κB Inhibition
RAW 264.7 Murine Macrophage2.5-10 µM (as cryptolepine)Nitric Oxide Production

Experimental Protocols

Cytotoxicity Assay: MTT Protocol

This protocol outlines a general procedure for determining the cytotoxic effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Target cells

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay: Annexin V-FITC/PI Staining

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • Target cells

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include untreated and vehicle-only controls.

  • Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Mandatory Visualizations

experimental_workflow Experimental Workflow for In Vitro this compound Studies cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock (DMSO) cytotoxicity Cytotoxicity Assay (e.g., MTT) prep_compound->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V) prep_compound->apoptosis pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) prep_compound->pathway prep_cells Culture & Passage Target Cells prep_cells->cytotoxicity prep_cells->apoptosis prep_cells->pathway ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant pathway_results Analyze Pathway Modulation pathway->pathway_results

Caption: Workflow for in vitro studies with this compound.

nfkb_pathway This compound Inhibition of the NF-κB Signaling Pathway tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikba_p65_p50 IκBα-p65-p50 (Inactive) ikk->ikba_p65_p50 Phosphorylates IκBα p_ikba P-IκBα ikba_p65_p50->p_ikba p65_p50 p65-p50 (Active) ikba_p65_p50->p65_p50 Releases ub_p_ikba Ub-P-IκBα p_ikba->ub_p_ikba Ubiquitination proteasome Proteasome ub_p_ikba->proteasome Degradation nucleus Nucleus p65_p50->nucleus Translocates to gene_transcription Gene Transcription (Inflammation, Proliferation, Survival) nucleus->gene_transcription Activates cryptopleurine This compound cryptopleurine->ikk Inhibits Activation

References

Best practices for the storage and handling of (-)-Cryptopleurine to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the storage and handling of (-)-Cryptopleurine to ensure its stability for research purposes. Given the limited specific stability data for this compound, this information is based on general knowledge of alkaloids, cytotoxic compounds, and chemical stability principles.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound?

For long-term storage, solid this compound should be stored at -20°C in a tightly sealed vial. Under these conditions, the compound is reported to be stable for at least four years[1]. For short-term storage, such as during shipping, room temperature is acceptable[1].

Q2: What is the recommended way to prepare and store this compound solutions?

It is recommended to prepare fresh solutions for each experiment. If a stock solution is necessary, it should be prepared in a suitable solvent like DMSO or methanol, aliquoted into tightly sealed vials, and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO) and methanol[1]. The choice of solvent will depend on the specific requirements of your experiment.

Q4: Is this compound sensitive to light?

Q5: How does pH affect the stability of this compound?

The stability of alkaloids can be highly dependent on pH. Many alkaloids are more stable in neutral or slightly acidic conditions and may be labile in strongly acidic or alkaline conditions[1][2]. It is advisable to maintain the pH of solutions containing this compound within a neutral range unless your experimental protocol requires otherwise.

Q6: What are the safety precautions for handling this compound?

This compound is a cytotoxic agent and should be handled with appropriate safety measures. This includes working in a designated area, using personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For procedures that may generate aerosols, a chemical fume hood or a biological safety cabinet should be used.

Storage and Handling Summary

ConditionRecommendationRationale
Long-Term Storage (Solid) -20°C in a tightly sealed, light-protected vial.Ensures stability for at least 4 years[1]. Protection from light prevents potential photodegradation.
Short-Term Storage (Solid) Room temperature is acceptable for short durations (e.g., during shipping)[1].The compound shows some stability at ambient temperatures.
Stock Solutions Prepare fresh for each use. If necessary, store aliquots at -20°C for up to one month in tightly sealed, light-protected vials.Minimizes degradation in solution and avoids contamination. Prevents degradation from repeated freeze-thaw cycles.
Solvents DMSO, Methanol[1].Known solvents for this compound.
Light Exposure Minimize exposure to light for both solid and solution forms.Many alkaloids are light-sensitive.
pH of Solutions Maintain a neutral pH unless experimentally required.Alkaloid stability is often pH-dependent[1][2].
Handling Use appropriate personal protective equipment (PPE) and handle in a designated area due to its cytotoxicity.To minimize exposure to the hazardous compound.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity in my experiments.

This could be due to the degradation of this compound. Follow this troubleshooting workflow to identify the potential cause.

Troubleshooting_Workflow A Inconsistent/Low Activity Observed B Check Storage Conditions of Solid Compound A->B C Improper Storage of Solid B->C Incorrect D Review Solution Preparation and Storage B->D Correct H Prepare Fresh Compound and Repeat Experiment C->H E Degradation in Stock Solution D->E Incorrect F Assess Stability in Experimental Conditions D->F Correct E->H G Degradation During Experiment F->G Unstable F->H Stable G->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Steps to follow:

  • Check Storage of Solid Compound: Was the solid this compound stored at -20°C in a tightly sealed, light-protected vial?

  • Review Solution Preparation and Storage: Was the solution prepared fresh? If a stock solution was used, was it stored correctly (aliquoted, -20°C, protected from light, for less than a month)?

  • Assess Stability in Experimental Conditions: Could the pH, temperature, or light exposure during your experiment be causing degradation? Consider performing a stability study under your specific experimental conditions (see protocol below).

  • Prepare Fresh Compound: If any of the above factors are suspect, obtain a fresh vial of the compound or prepare a new stock solution and repeat the experiment, ensuring optimal handling and storage practices are followed.

Experimental Protocol: Assessing the Stability of this compound in Solution

This protocol provides a general method to determine the stability of this compound in a specific solvent or medium under defined conditions.

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). B Dilute the stock solution to the desired final concentration in the test solution (e.g., cell culture medium). A->B C Aliquot the test solution into multiple vials. B->C D Incubate the vials under the desired experimental conditions (e.g., 37°C, 5% CO2). C->D E At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot. D->E F Analyze the concentration of this compound in each aliquot using a suitable analytical method (e.g., HPLC-UV). E->F G Plot the concentration of this compound versus time. F->G H Determine the rate of degradation and the half-life of the compound under the tested conditions. G->H

Caption: Workflow for assessing the stability of this compound in solution.

Methodology:

  • Preparation of Test Solution:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., 10 mM in DMSO).

    • Dilute the stock solution to the final desired concentration in the experimental buffer or medium (e.g., 10 µM in DMEM).

  • Incubation:

    • Aliquot the test solution into several sterile, light-protected tubes.

    • Place the tubes in the incubator under the conditions of your experiment (e.g., 37°C, 5% CO₂).

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove one aliquot from the incubator.

    • Immediately freeze the sample at -80°C to halt any further degradation until analysis.

  • Analysis:

    • Thaw the samples and analyze the concentration of the remaining this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • The initial time point (t=0) will serve as the 100% reference.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of remaining compound against time to visualize the degradation profile.

Disclaimer: The information provided is for guidance purposes only. It is the responsibility of the researcher to validate the stability of this compound for their specific application and experimental conditions.

References

Methods for increasing the aqueous solubility of (-)-Cryptopleurine for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on increasing the aqueous solubility of the phenanthroquinolizidine alkaloid, (-)-Cryptopleurine, for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern for experiments?

A1: this compound is a naturally occurring alkaloid with potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.[1] Like many alkaloids, it is a lipophilic and poorly water-soluble compound. This low aqueous solubility can pose significant challenges for in vitro and in vivo experiments, leading to issues with compound precipitation, inaccurate dosing, and reduced bioavailability.

Q2: What are the primary methods to increase the aqueous solubility of this compound?

A2: Several methods can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The most common and effective techniques include the use of co-solvents, pH adjustment (salt formation), complexation with cyclodextrins, and the use of surfactants.

Q3: Which co-solvents are recommended for dissolving this compound?

A3: Dimethyl sulfoxide (DMSO) and ethanol are commonly used co-solvents for dissolving hydrophobic compounds for in vitro studies. For phenanthroindolizidine alkaloids, a class of compounds to which this compound belongs, dissolving the compound first in 100% DMSO is a standard practice before diluting with aqueous media for experiments.[2] It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.1% for DMSO) to avoid solvent-induced cellular toxicity.[2]

Q4: How does pH adjustment improve the solubility of this compound?

A4: this compound is an alkaloid, which means it is a basic compound. By lowering the pH of the aqueous solution with an acid (e.g., hydrochloric acid), the nitrogen atom in the alkaloid structure can be protonated, forming a salt (e.g., this compound hydrochloride). These salt forms are generally much more soluble in water than the free base.[2]

Q5: Can cyclodextrins be used to enhance the solubility of this compound?

A5: Yes, cyclodextrins are effective in increasing the aqueous solubility of many poorly soluble drugs by forming inclusion complexes.[3][4][5][6][7] The hydrophobic inner cavity of the cyclodextrin molecule can encapsulate the lipophilic this compound molecule, while the hydrophilic exterior of the cyclodextrin improves the overall solubility of the complex in water.

Q6: Are surfactants a viable option for solubilizing this compound?

A6: Surfactants like Tween 80 (polysorbate 80) can be used to increase the solubility of hydrophobic compounds in aqueous solutions.[8] Surfactants form micelles that can encapsulate the poorly soluble drug, thereby increasing its apparent solubility in the aqueous medium.

Troubleshooting Guides

Problem: My this compound is precipitating out of my aqueous experimental media.

  • Possible Cause: The aqueous solubility of this compound has been exceeded.

  • Solution:

    • Increase Co-solvent Concentration: If you are using a co-solvent like DMSO, you may need to slightly increase its final concentration. However, always perform a vehicle control experiment to ensure the co-solvent concentration is not causing cellular toxicity.

    • Lower the pH: If your experimental conditions allow, try lowering the pH of your media to form the more soluble salt of this compound.

    • Use a Solubilizing Excipient: Consider incorporating a cyclodextrin or a surfactant like Tween 80 into your formulation.

Problem: I am observing unexpected cellular toxicity in my experiments.

  • Possible Cause: The concentration of the co-solvent (e.g., DMSO, ethanol) is too high.

  • Solution:

    • Reduce Co-solvent Concentration: Aim for a final co-solvent concentration of less than 0.1% for DMSO in most cell-based assays.[2] You may need to prepare a more concentrated stock solution of this compound to achieve the desired final concentration in your assay with a lower percentage of the organic solvent.

    • Perform a Vehicle Control: Always include a control group that is treated with the same concentration of the co-solvent as your experimental groups to assess the baseline toxicity of the solvent itself.

    • Switch Solubilization Method: If reducing the co-solvent concentration is not feasible, explore alternative methods like pH adjustment or the use of cyclodextrins, which are generally well-tolerated by cells at appropriate concentrations.

Quantitative Data Summary

MethodSolvent/ExcipientExpected Solubility EnhancementRemarks
Co-solvents DMSOHigh solubility in pure DMSOA common method for preparing stock solutions for in vitro assays. The final concentration in aqueous media is critical.[2]
Ethanol/Water MixturesSolubility increases with a higher proportion of ethanol.[9]The extent of solubility enhancement is dependent on the compound's lipophilicity.
pH Adjustment Acidic Buffers (e.g., pH < 7)Significant increaseForms a more soluble salt. The hydrochloride salts of related alkaloids show higher solubility.[2]
Cyclodextrins β-Cyclodextrin, HP-β-CyclodextrinCan significantly increase apparent aqueous solubility.The choice of cyclodextrin and the molar ratio are important factors.[3][4][5][6][7]
Surfactants Tween 80Effective at low concentrations (e.g., 0.07% to 0.10%).[10]Forms micelles to encapsulate the drug.

Experimental Protocols

Method 1: Co-solvent (DMSO) for In Vitro Assays

This protocol is adapted from methods used for other poorly soluble phenanthroindolizidine alkaloids.[2]

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder.

    • Dissolve the powder in 100% anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can be applied if necessary.

  • Working Solution Preparation:

    • Dilute the stock solution with the appropriate cell culture medium to the desired final concentrations for your experiment.

    • It is crucial to ensure that the final concentration of DMSO in the cell culture medium is below 0.1% to minimize solvent toxicity.[2]

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug.

Method 2: pH Adjustment (Salt Formation)

This is a general protocol for increasing the solubility of basic alkaloids.

  • Preparation of Acidic Buffer:

    • Prepare a buffer solution at the desired acidic pH (e.g., pH 4-6) using appropriate buffer systems (e.g., citrate or acetate buffers).

  • Dissolution:

    • Add the this compound powder to the acidic buffer.

    • Stir or sonicate the mixture until the compound is fully dissolved. The acidic environment will facilitate the formation of the more soluble protonated salt form.

  • pH Verification:

    • After dissolution, verify the final pH of the solution and adjust if necessary.

Method 3: Cyclodextrin Complexation (Kneading Method)

This is a common and economical method for preparing drug-cyclodextrin inclusion complexes.[7]

  • Mixing:

    • Weigh this compound and a suitable cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) in a 1:1 or 1:2 molar ratio.

    • Place the mixture in a mortar.

  • Kneading:

    • Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) dropwise to the powder mixture.

    • Knead the mixture thoroughly with a pestle for 30-45 minutes to form a paste of consistent viscosity.

  • Drying and Pulverization:

    • Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until it is completely dry.

    • Pulverize the dried complex into a fine powder using the mortar and pestle.

  • Dissolution:

    • The resulting powder can then be dissolved in aqueous media for your experiments.

Visualizations

experimental_workflow_co_solvent start This compound (powder) dissolve Dissolve in 100% DMSO start->dissolve stock Concentrated Stock Solution (e.g., 10 mM) dissolve->stock dilute Dilute with Aqueous Medium stock->dilute working Working Solution (Final DMSO < 0.1%) dilute->working experiment In Vitro Experiment working->experiment

Caption: Workflow for solubilizing this compound using a co-solvent (DMSO).

logical_relationship_solubility_methods main Increasing Aqueous Solubility of This compound sub1 Physicochemical Modification main->sub1 sub2 Formulation Strategies main->sub2 method1 pH Adjustment (Salt Formation) sub1->method1 method2 Co-solvents (e.g., DMSO, Ethanol) sub1->method2 method3 Cyclodextrin Complexation sub2->method3 method4 Surfactants (e.g., Tween 80) sub2->method4

Caption: Key methods for enhancing the aqueous solubility of this compound.

References

Technical Support Center: Refining Cytotoxicity Assay Protocols for (-)-Cryptopleurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining cytotoxicity assay protocols for the natural product, (-)-Cryptopleurine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a phenanthroquinolizidine alkaloid derived from plants of the Asclepiadaceae and Moracea families. Its primary mechanism of action involves the inhibition of protein and DNA synthesis. It has also been shown to suppress the NF-κB signaling pathway, which is crucial for cell survival, proliferation, and inflammation.[1][2]

Q2: Which cytotoxicity assay is most suitable for evaluating this compound?

A2: The choice of assay depends on the specific research question.

  • MTT or MTS Assays: These are common colorimetric assays that measure metabolic activity. While widely used, they can be susceptible to interference from natural compounds.[3] Optimization and proper controls are crucial.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity. It is a direct measure of cytotoxicity and can be a good alternative to metabolic assays.[4]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify ATP levels as an indicator of viable, metabolically active cells and are generally less prone to interference from colored or fluorescent compounds.[5]

  • Apoptosis Assays (e.g., Annexin V/PI staining): These are essential for determining if this compound induces programmed cell death and for elucidating its mechanism of action.[6][7]

Q3: Does this compound induce apoptosis?

A3: Yes, studies have shown that cryptopleurine can induce apoptosis in various cancer cell lines. This is often characterized by the activation of caspases and the appearance of a sub-G1 peak in cell cycle analysis, which is indicative of apoptotic bodies.[7][8] The suppression of the NF-κB pathway by cryptopleurine contributes to its pro-apoptotic effects.[1]

Q4: What are typical IC50 values for this compound in cancer cell lines?

A4: The half-maximal inhibitory concentration (IC50) of this compound and its analogs can vary significantly depending on the cell line. Generally, it exhibits potent cytotoxicity in the nanomolar to low micromolar range. Refer to the data presentation section for a summary of reported IC50 values.

Data Presentation

Table 1: Cytotoxicity of this compound and its Analogs in Various Human Cancer Cell Lines

Compound/AnalogCancer Cell LineAssay TypeIC50 Value
This compoundPanel of 12 human tumor cell lines (mean)Fluorometric Microculture Cytotoxicity Assay0.9 µM
This compoundHematological Malignancies (primary cultures)Fluorometric Microculture Cytotoxicity Assay1.0 µM
This compoundSolid Tumor Malignancies (primary cultures)Fluorometric Microculture Cytotoxicity Assay2.8 µM
Analog 13bA549 (Lung Adenocarcinoma)Not Specified~20 nM
Analog 13bDU145 (Prostate Carcinoma)Not Specified~20 nM
Analog 13bKB (Oral Epidermoid Carcinoma)Not Specified~20 nM
Analog 13bKBvin (Multidrug-Resistant)Not Specified~20 nM
Analog 13bSKBR3 (Breast Cancer)Not Specified72 nM

This table compiles data from multiple sources for comparative purposes.[9][10]

Troubleshooting Guides

Issue 1: High Background or False Positives in MTT/MTS Assays
  • Question: My MTT assay shows high absorbance in the wells with this compound alone (no cells), or the results are inconsistent with other assays. What is happening?

  • Answer: This is a common issue with natural products. This compound, like other complex organic molecules, may directly reduce the tetrazolium salt (MTT or MTS) to formazan, leading to a false positive signal that suggests higher viability.

    • Troubleshooting Steps:

      • Cell-Free Control: Always include a control well with the highest concentration of this compound in media without cells. Subtract this background absorbance from all your experimental readings.

      • Microscopic Examination: Visually inspect the cells before adding the MTT reagent to confirm cell death at higher concentrations of the compound.

      • Alternative Assays: If interference persists, switch to a non-tetrazolium-based assay like the LDH release assay or an ATP-based luminescence assay.[5]

Issue 2: Low Signal or High Variability in LDH Release Assay
  • Question: My LDH assay shows very low signal even at high concentrations of this compound, or there is high variability between replicates. What could be the cause?

  • Answer: Low signal could indicate that the compound does not induce significant necrosis or that the assay is not optimized. High variability can stem from inconsistent cell handling or seeding.

    • Troubleshooting Steps:

      • Optimize Cell Density: Ensure the cell number is within the linear range of the assay. A cell titration experiment is recommended.

      • Positive Control: Use a lysis buffer (provided in most kits) as a positive control for maximum LDH release to ensure the assay is working correctly.

      • Gentle Handling: Avoid forceful pipetting during reagent addition, as this can artificially damage cell membranes and lead to inconsistent LDH release.[11]

      • Check for Enzyme Inhibition: To rule out the possibility that this compound is inhibiting the LDH enzyme itself, add the compound to the supernatant from lysed control cells and check for a decrease in signal.

Issue 3: Unexpected Results in Annexin V/PI Apoptosis Assay
  • Question: I am seeing a high percentage of Annexin V positive/PI positive cells even in my untreated control, or the results are not showing a clear dose-dependent increase in apoptosis. What should I do?

  • Answer: A high background of dead cells in the control could be due to poor cell health or harsh experimental procedures. A lack of dose-response may require optimization of incubation time or drug concentration.

    • Troubleshooting Steps:

      • Cell Health: Ensure cells are in the logarithmic growth phase and are not over-confluent before starting the experiment.

      • Gentle Cell Detachment: For adherent cells, use a gentle, non-enzymatic cell detachment method like using EDTA, as trypsin can damage the cell membrane and lead to false positives.[5][12]

      • Time-Course Experiment: The peak of early apoptosis (Annexin V positive/PI negative) can be transient. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal endpoint.

      • Titrate Compound Concentration: The concentration range might be too high, pushing cells directly into necrosis, or too low to induce a measurable apoptotic response. Test a wider range of concentrations.

      • Compensation Controls: When using flow cytometry, always include single-stained controls (Annexin V only and PI only) to set up proper fluorescence compensation.[12]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[13]

  • Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from cell-free wells) and calculate cell viability as a percentage of the untreated control.

Protocol 2: LDH Cytotoxicity Assay
  • Plate Setup: Seed cells and treat with this compound as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).[14]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[15]

  • Data Analysis: Subtract the 680 nm background absorbance from the 490 nm reading. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Preparation: Seed cells in a 6-well plate and treat with various concentrations of this compound for the optimized duration.

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation.

    • Adherent cells: Gently detach cells using an EDTA-based dissociation solution. Avoid using trypsin.

    • Collect both the detached cells and the cells floating in the medium to include all apoptotic cells.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[17]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[16]

    • Quadrant Analysis:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Mandatory Visualizations

experimental_workflow General Experimental Workflow for Cytotoxicity Assessment cluster_setup 1. Experimental Setup cluster_treatment 2. Compound Treatment cluster_assays 3. Cytotoxicity/Apoptosis Assays cluster_analysis 4. Data Analysis cell_seeding Seed Cells in Multi-well Plate incubation_24h Incubate for 24h (Attachment) cell_seeding->incubation_24h add_compound Add Compound to Cells incubation_24h->add_compound prepare_dilutions Prepare this compound Dilutions prepare_dilutions->add_compound incubation_exp Incubate for Experimental Duration (e.g., 24, 48, 72h) add_compound->incubation_exp MTT MTT Assay incubation_exp->MTT LDH LDH Assay incubation_exp->LDH AnnexinV Annexin V/PI Assay incubation_exp->AnnexinV read_plate Measure Absorbance/ Fluorescence MTT->read_plate LDH->read_plate AnnexinV->read_plate calc_viability Calculate % Viability/ Cytotoxicity/Apoptosis read_plate->calc_viability ic50 Determine IC50 calc_viability->ic50

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

Caption: Mechanism of this compound's inhibitory effect on the NF-κB signaling pathway.

References

Investigating mechanisms of acquired resistance to (-)-Cryptopleurine in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating mechanisms of acquired resistance to the anti-cancer agent (-)-Cryptopleurine.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing decreased sensitivity to this compound. How can I confirm this is acquired resistance?

A1: Acquired resistance is characterized by an initial sensitivity to a drug, followed by a decreased response over time. To confirm this:

  • Establish a Baseline IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound on your parental (non-resistant) cell line. This will serve as your baseline for sensitivity.

  • Develop a Resistant Cell Line: Continuously expose the parental cell line to gradually increasing concentrations of this compound over several weeks or months.[1][2][3]

  • Compare IC50 Values: Periodically measure the IC50 of this compound on the cultured cells. A significant and persistent increase in the IC50 value compared to the parental line indicates acquired resistance.[3][4]

  • Control for Genetic Drift: It is advisable to culture a parallel parental cell line in a drug-free medium to ensure that the observed changes are due to drug exposure and not spontaneous genetic changes over time.

Q2: What are the potential mechanisms of acquired resistance to this compound in cancer cells?

A2: While specific mechanisms in human cancer cells are still under investigation, potential mechanisms can be extrapolated from its known mode of action and from studies in other organisms. Key areas to investigate include:

  • Alterations in the Drug's Target: Studies in Saccharomyces cerevisiae (yeast) have identified that resistance to cryptopleurine can be conferred by a single recessive nuclear gene (cry1) that leads to an altered 40S ribosomal subunit.[5][6] This suggests that mutations in ribosomal proteins could be a primary resistance mechanism in cancer cells, preventing the drug from inhibiting protein synthesis.

  • Activation of Bypass Signaling Pathways: this compound has been shown to inhibit the NF-κB signaling pathway.[7][8] Cancer cells could develop resistance by activating alternative pro-survival pathways to compensate for the inhibition of NF-κB. Upregulation of pathways like AP-1 or CRE could potentially contribute to cell survival despite treatment.[7][8]

  • Increased Drug Efflux: A common mechanism of drug resistance is the increased expression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, reducing the intracellular concentration of the therapeutic agent.

  • Drug Inactivation: Cells may develop mechanisms to metabolize or otherwise inactivate this compound.

Q3: My attempt to generate a this compound-resistant cell line is resulting in widespread cell death. What could be wrong?

A3: This is a common issue when developing drug-resistant cell lines. Here are some troubleshooting steps:

  • Initial Drug Concentration is Too High: Start with a low concentration of this compound, typically around the IC10-IC20 (the concentration that inhibits 10-20% of cell growth) of the parental cell line.[3] This allows a small population of cells to survive and proliferate.

  • Dose Escalation is Too Rapid: Increase the drug concentration slowly and in small increments (e.g., 1.5-2.0-fold increases).[3] Allow the cells to recover and reach a stable growth rate at each new concentration before increasing it further.

  • Consider Pulsed Treatment: Instead of continuous exposure, a pulsed treatment regimen (exposing cells to the drug for a limited time, followed by a recovery period in drug-free media) can be less harsh and still select for resistant cells.[1]

Troubleshooting Guides

Problem: High Variability in IC50 Measurements

Possible Causes & Solutions

Possible Cause Solution
Inconsistent Cell Seeding Density Use a cell counter to ensure a consistent number of cells are seeded in each well. High cell density can lead to apparent drug resistance.
Edge Effects in Multi-well Plates To minimize evaporation and temperature variations, avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media instead.
Drug Instability Prepare fresh stock solutions of this compound regularly and store them under appropriate conditions (protected from light and at the recommended temperature).
Cell Line Contamination or Genetic Drift Regularly perform cell line authentication (e.g., STR profiling). Use low-passage parental cells for developing resistant lines.
Problem: No Significant Difference in IC50 Between Parental and "Resistant" Cell Lines

Possible Causes & Solutions

Possible Cause Solution
Insufficient Duration of Drug Exposure Developing stable resistance can take several months. Continue the drug exposure and dose escalation protocol.
Reversible Resistance The resistance phenotype may be transient. Culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. If the IC50 decreases, the resistance may be unstable.
Incorrect Assessment of Cell Viability Use a reliable cell viability assay, such as the MTT or CellTiter-Glo assay. Ensure that the assay is performed within the linear range of detection.
Heterogeneous Cell Population The "resistant" population may be a mix of sensitive and resistant cells. Consider single-cell cloning to isolate a purely resistant population.

Quantitative Data

The following table presents example IC50 values for this compound and its analogs in different cancer cell lines. Note that these are from sensitive, parental cell lines. A key goal of your research will be to generate a similar table comparing your parental line to your newly developed resistant line.

Table 1: IC50 of this compound and Analogs in Parental Cancer Cell Lines [7]

CompoundHepG2 IC50 (nM)Huh-7 IC50 (nM)
rac-cryptopleurine 6.3 ± 1.22.0 ± 0.1
YXM-109 134.0 ± 28.042.0 ± 32.0
YXM-110 49.0 ± 15.05.0 ± 4.1
YXM-140 258.0 ± 70.021.3 ± 8.8

Data are presented as mean ± SD.

Table 2: Hypothetical IC50 Comparison of Parental vs. This compound-Resistant Cell Line

This table is a hypothetical example to illustrate the expected outcome of a successful resistance development experiment.

Cell LineIC50 of this compound (nM)Fold Resistance
Parental MCF-7 10 ± 2.51x
MCF-7/CryptoR 250 ± 2025x

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line

This protocol describes a method for generating a this compound-resistant cancer cell line using continuous, stepwise dose escalation.

  • Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cancer cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.

  • Monitor and Passage: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. When the cells reach 70-80% confluency and exhibit a stable growth rate, passage them.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium (e.g., a 1.5-fold increase).

  • Repeat: Repeat steps 3 and 4 for several months. The cells that survive and proliferate at higher drug concentrations are the resistant population.

  • Verification: Periodically determine the IC50 of the cell population to monitor the development of resistance. A significant increase in IC50 confirms resistance.

  • Cryopreservation: It is crucial to cryopreserve cells at different stages of resistance development.

Visualizations

Signaling Pathways

G Potential Signaling Pathways in this compound Action and Resistance cluster_0 Drug Action cluster_1 Cellular Processes cluster_2 Potential Resistance Mechanisms This compound This compound Ribosome (40S) Ribosome (40S) This compound->Ribosome (40S) Inhibits Protein Synthesis IKK IKK This compound->IKK Inhibits ABC Transporters ABC Transporters This compound->ABC Transporters Increased Efflux Protein Production Protein Production Ribosome (40S)->Protein Production Ribosomal Mutation Ribosomal Mutation Ribosome (40S)->Ribosomal Mutation Alters drug binding site NF-kB NF-kB IKK->NF-kB Activates Pro-survival Genes Pro-survival Genes NF-kB->Pro-survival Genes Promotes Transcription Bypass Pathways\n(e.g., AP-1, STAT3) Bypass Pathways (e.g., AP-1, STAT3) NF-kB->Bypass Pathways\n(e.g., AP-1, STAT3) Compensatory Activation Cell Survival Cell Survival Pro-survival Genes->Cell Survival Cell Proliferation Cell Proliferation Protein Production->Cell Proliferation

Caption: Mechanisms of this compound action and potential routes of acquired resistance.

Experimental Workflow

G Workflow for Developing and Characterizing Resistant Cells A Parental Cell Line B Determine Baseline IC50 A->B C Continuous Culture with Increasing this compound A->C D Periodically Measure IC50 C->D D->C Continue exposure if not resistant E Isolate Resistant Population (Crypto-R) D->E Resistance Confirmed (High IC50) F Characterize Resistance Mechanisms E->F G Genomic Analysis (e.g., Ribosomal Sequencing) F->G H Proteomic/Signaling Analysis (e.g., Western Blot for NF-kB pathway) F->H I Functional Analysis (e.g., Drug Efflux Assays) F->I

Caption: Experimental workflow for generating and analyzing this compound resistant cells.

References

Technical Support Center: Optimization of the Horner-Wadsworth-Emmons Reaction in the Synthesis of (-)-Cryptopleurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-Cryptopleurine, with a specific focus on the optimization of the Horner-Wadsworth-Emmons (HWE) reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the HWE reaction in the synthesis of this compound and offers potential solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Incomplete Deprotonation of the Phosphonate: The base used may not be strong enough or may have degraded.• Use a stronger base (e.g., NaH, KHMDS, n-BuLi).• Ensure the base is fresh and properly handled to avoid deactivation by moisture or air.• Increase the stoichiometry of the base.
2. Poor Reactivity of the Aldehyde: The aldehyde intermediate may be sterically hindered or electronically deactivated.• Increase the reaction temperature to overcome the activation energy barrier.• Use a more reactive phosphonate ylide.• Consider using a catalyst or additive to enhance reactivity.
3. Degradation of Reactants or Product: The reaction conditions may be too harsh, leading to decomposition.• Lower the reaction temperature.• Reduce the reaction time.• Ensure all reagents and solvents are anhydrous and of high purity.
Poor E/Z Selectivity 1. Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the stereochemical outcome.[1][2]• For higher (E)-selectivity, use NaH or NaOEt in THF or DME.[3]• For higher (Z)-selectivity, consider the Still-Gennari modification using a bis(trifluoroethyl)phosphonate and KHMDS with 18-crown-6 in THF at low temperatures.[4]
2. Nature of the Phosphonate Reagent: The substituents on the phosphonate can affect stereoselectivity.• Modify the phosphonate ester groups (e.g., from dimethyl to diethyl or diisopropyl) to alter the steric environment around the phosphorus atom.
Formation of Side Products 1. Self-Condensation of the Aldehyde: If the aldehyde is prone to enolization, base-catalyzed self-condensation can occur.• Add the aldehyde slowly to the pre-formed phosphonate ylide at a low temperature.• Use a non-nucleophilic base.
2. Epimerization of Stereocenters: Basic conditions can lead to the loss of stereochemical integrity at adjacent chiral centers.• Use milder bases (e.g., LiCl/DBU or LiCl/TEA).• Minimize reaction time and temperature.
3. Michael Addition: The phosphonate ylide can potentially undergo Michael addition if the aldehyde contains an α,β-unsaturated system.• Employ reaction conditions that favor the kinetic 1,2-addition over the thermodynamic 1,4-addition (e.g., low temperature, counterion effects).
Difficulty in Product Purification 1. Water-Soluble Byproducts: The phosphate byproduct is generally water-soluble but can sometimes complicate extraction.[1]• Perform multiple aqueous extractions to ensure complete removal of the phosphate salt.• Use a brine wash to aid in phase separation.
2. Unreacted Starting Materials: If the reaction does not go to completion, separating the product from the starting aldehyde or phosphonate can be challenging.• Monitor the reaction closely by TLC or LC-MS to ensure completion.• Optimize reaction conditions to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using the Horner-Wadsworth-Emmons reaction over a standard Wittig reaction in the synthesis of complex molecules like this compound?

A1: The HWE reaction offers several advantages over the Wittig reaction. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides, allowing for reactions with a broader range of aldehydes and ketones, including those that are sterically hindered.[5] A significant practical advantage is the ease of purification; the dialkylphosphate byproduct of the HWE reaction is water-soluble and can be easily removed by aqueous extraction, whereas the triphenylphosphine oxide byproduct of the Wittig reaction often requires chromatographic separation.[1][3]

Q2: How can I control the E/Z selectivity of the newly formed double bond in the HWE reaction?

A2: The stereochemical outcome of the HWE reaction is highly dependent on the reaction conditions. Generally, the thermodynamic (E)-alkene is the major product.[1][2] To enhance (E)-selectivity, conditions that allow for the equilibration of the intermediates are preferred, such as using sodium or lithium bases in ethereal solvents at room temperature.[1] To favor the kinetic (Z)-alkene, the Still-Gennari modification is highly effective. This involves using phosphonates with electron-withdrawing ester groups (e.g., bis(2,2,2-trifluoroethyl)) and a strong, non-coordinating base system like KHMDS with 18-crown-6 at low temperatures (-78 °C).[4]

Q3: What is the role of additives like LiCl or 18-crown-6 in the HWE reaction?

A3: Additives can significantly influence the reactivity and selectivity of the HWE reaction. Lithium chloride (LiCl), often used with a mild base like DBU or triethylamine (Masamune-Roush conditions), is thought to enhance the electrophilicity of the aldehyde by coordinating to the carbonyl oxygen and to promote the elimination of the phosphate byproduct.[4] 18-crown-6 is used in conjunction with potassium bases like KHMDS to sequester the potassium cation. This creates a more "naked" and therefore more reactive phosphonate anion, which can lead to increased (Z)-selectivity under Still-Gennari conditions.[4]

Q4: Are there any specific safety precautions to consider when running an HWE reaction?

A4: Yes, several safety precautions should be taken. Many of the bases used, such as sodium hydride (NaH) and n-butyllithium (n-BuLi), are pyrophoric and react violently with water. These reagents must be handled under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment. The solvents used, such as tetrahydrofuran (THF) and diethyl ether, are highly flammable. Additionally, phosphonate reagents and their precursors can be toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Representative Protocol for (E)-Selective HWE Reaction

This protocol is a general guideline for achieving (E)-selectivity in the HWE olefination step towards the synthesis of a this compound precursor.

  • Preparation of the Phosphonate Ylide:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

    • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.

    • Add anhydrous tetrahydrofuran (THF) to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the appropriate phosphonate ester (1.1 equivalents) in anhydrous THF to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Olefination Reaction:

    • Cool the resulting ylide solution to 0 °C.

    • Add a solution of the aldehyde precursor to this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution over 15-20 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the aldehyde.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired alkene.

Data Presentation

Table 1: Representative Optimization of HWE Reaction Conditions

The following table illustrates a hypothetical optimization study for the HWE reaction in the synthesis of a key intermediate for this compound. The data is representative of typical outcomes when varying key reaction parameters.

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%) E:Z Ratio
1NaH (1.2)THF0 to rt37590:10
2NaOEt (1.5)EtOHrt46885:15
3KHMDS (1.2)THF-7828215:85
4KHMDS (1.2) / 18-crown-6 (1.5)THF-782855:95
5n-BuLi (1.1)THF-78 to 02.57870:30
6DBU (1.5) / LiCl (1.5)CH₃CNrt68895:5
7Ba(OH)₂ (2.0)THF/H₂Ort1265>98:2

Note: This data is illustrative and serves as a guideline for optimization. Actual results may vary depending on the specific substrates and reaction scale.

Visualizations

Diagram 1: General Workflow for the HWE Reaction

HWE_Workflow cluster_ylide Ylide Formation cluster_olefination Olefination cluster_workup Work-up & Purification Phosphonate Phosphonate Ester Ylide Phosphonate Ylide Phosphonate->Ylide Deprotonation Base Base (e.g., NaH) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Attack Aldehyde Aldehyde Precursor Aldehyde->Oxaphosphetane Product Alkene Product (Cryptopleurine Intermediate) Oxaphosphetane->Product Elimination Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct Extraction Aqueous Extraction Product->Extraction Byproduct->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_Product Purified Product Chromatography->Pure_Product

Caption: General workflow for the Horner-Wadsworth-Emmons reaction.

Diagram 2: Logical Relationship of Factors Influencing HWE Stereoselectivity

HWE_Stereoselectivity cluster_E (E)-Alkene Favored (Thermodynamic Control) cluster_Z (Z)-Alkene Favored (Kinetic Control) Title Factors Influencing HWE Stereoselectivity E_Base Na or Li bases (e.g., NaH, NaOEt) Stereoselectivity Stereoselectivity (E/Z Ratio) E_Base->Stereoselectivity E_Solvent Aprotic, coordinating solvents (e.g., THF, DME) E_Solvent->Stereoselectivity E_Temp Higher temperatures (0 °C to rt) E_Temp->Stereoselectivity E_Phosphonate Less bulky phosphonates E_Phosphonate->Stereoselectivity Z_Base K bases with crown ether (e.g., KHMDS / 18-crown-6) Z_Base->Stereoselectivity Z_Solvent Aprotic, non-polar solvents Z_Solvent->Stereoselectivity Z_Temp Low temperatures (-78 °C) Z_Temp->Stereoselectivity Z_Phosphonate Electron-withdrawing groups on phosphonate (Still-Gennari) Z_Phosphonate->Stereoselectivity

Caption: Factors influencing the stereoselectivity of the HWE reaction.

References

Technical Support Center: Late-Stage Functionalization of the (-)-Cryptopleurine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the late-stage functionalization of the (-)-Cryptopleurine scaffold. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the significance of late-stage functionalization for the this compound scaffold?

Late-stage functionalization (LSF) allows for the direct modification of the complex this compound core, enabling the rapid generation of diverse analogs. This approach is crucial for exploring structure-activity relationships (SAR), optimizing pharmacokinetic properties, and developing new therapeutic agents with improved efficacy and reduced toxicity.[1][2][3] By modifying the scaffold at a late stage, researchers can bypass the need for lengthy de novo syntheses for each new derivative.

Q2: Which positions on the this compound scaffold are the most promising targets for functionalization to modulate its biological activity?

Based on structure-activity relationship studies, key positions for modification include:

  • The E-ring (quinolizidine moiety): Modifications to the E-ring, such as the introduction of hydroxyl groups, can significantly impact the potency and selectivity of NF-κB, AP-1, and CRE signaling pathway inhibition.[1] Introducing polar functionalities in this region is also a strategy to potentially reduce central nervous system (CNS) toxicity.

  • The C-ring: A vinyl triflate intermediate on the C-ring has been utilized for the late-stage installation of various substituents, demonstrating its potential for diversification.

  • The Aromatic Rings (A and B rings): While less explored directly on the Cryptopleurine scaffold, the phenanthrene core is amenable to various functionalizations. The C9 and C10 positions are known to be particularly reactive. Modifications on these rings, such as demethylation of the methoxy groups (e.g., at C6), have been shown to yield potent cytotoxic compounds.[4]

Q3: What are the known biological consequences of modifying the E-ring of Cryptopleurine?

Modifications on the E-ring of the quinolizidine moiety have been shown to alter the potency and selectivity of Cryptopleurine analogs. For instance, the position and stereochemistry of hydroxyl groups on the E-ring can influence the inhibition of signaling pathways like NF-κB and affect protein synthesis.[1] Some E-ring modified analogs have also shown different mechanisms of action compared to the parent rac-Cryptopleurine.[1]

Q4: Are there any known signaling pathways affected by functionalized Cryptopleurine derivatives?

Yes, Cryptopleurine and its analogs are known to inhibit the NF-κB signaling pathway.[1] Modifications on the E-ring can modulate the potency and selectivity of this inhibition. The NF-κB pathway is a critical regulator of inflammatory responses and cell survival, making it a key target in cancer and inflammatory diseases.

Troubleshooting Guides

Transition-Metal-Catalyzed C-H Functionalization (e.g., Arylation, Alkylation)

Problem 1: Low to no conversion of the this compound starting material.

  • Possible Cause 1: Catalyst poisoning by the quinolizidine nitrogen. The lone pair of electrons on the nitrogen atom in the E-ring can coordinate strongly to the transition metal center, leading to catalyst deactivation.

    • Troubleshooting Tip:

      • Increase the catalyst loading.

      • Add a Lewis acid co-catalyst to transiently coordinate to the nitrogen, preventing it from binding to the active catalyst.

      • Use a catalyst system known to be tolerant to basic nitrogen-containing substrates.

      • Consider performing the reaction in a more coordinating solvent that can compete with the substrate for binding to the catalyst.

  • Possible Cause 2: Steric hindrance around the target C-H bond. The complex, three-dimensional structure of the Cryptopleurine scaffold may hinder the approach of the catalyst to the desired C-H bond.

    • Troubleshooting Tip:

      • Experiment with different ligands on the transition metal to modulate the steric bulk of the catalyst. Smaller, less bulky ligands may allow for better access to sterically hindered positions.

      • Consider targeting less sterically encumbered positions on the aromatic rings.

Problem 2: Poor regioselectivity, with functionalization occurring at multiple positions.

  • Possible Cause: Similar reactivity of multiple C-H bonds. The phenanthrene core has several C-H bonds with comparable reactivity, particularly on the A and B rings.

    • Troubleshooting Tip:

      • Utilize a directing group strategy. If a suitable directing group is not present, consider temporarily installing one to guide the catalyst to a specific C-H bond.

      • Fine-tune the reaction conditions (temperature, solvent, additives) as these can significantly influence regioselectivity.

      • Computational modeling (DFT) can be employed to predict the relative reactivity of different C-H bonds and guide the selection of appropriate reaction conditions.

Photoredox-Catalyzed Functionalization

Problem 1: Decomposition of the this compound scaffold under reaction conditions.

  • Possible Cause: Over-oxidation or side reactions initiated by radical intermediates. The electron-rich phenanthrene system and the tertiary amine in the quinolizidine ring can be susceptible to oxidation or other radical-mediated degradation pathways.

    • Troubleshooting Tip:

      • Screen different photocatalysts with varying redox potentials to find one that is sufficiently reactive to initiate the desired transformation but mild enough to avoid substrate decomposition.

      • Adjust the light source intensity and wavelength. Lower intensity or longer wavelength light may provide a gentler reaction environment.

      • Optimize the concentration of radical precursors and other reagents to minimize side reactions.

Problem 2: Inefficient quenching of the excited photocatalyst by the substrate or reagent.

  • Possible Cause: Mismatch in redox potentials. For the reaction to proceed efficiently, the redox potential of the substrate or reagent must be suitable for either oxidative or reductive quenching of the excited photocatalyst.

    • Troubleshooting Tip:

      • Measure or computationally predict the redox potentials of the this compound scaffold and the coupling partner.

      • Select a photocatalyst with an appropriate excited-state redox potential to ensure efficient single-electron transfer.

Biocatalytic Functionalization (e.g., Hydroxylation)

Problem 1: Lack of enzymatic activity on the this compound scaffold.

  • Possible Cause 1: Substrate inhibition. High concentrations of the substrate may inhibit the enzyme's activity.

    • Troubleshooting Tip:

      • Perform a substrate titration experiment to determine the optimal substrate concentration.

      • Employ a fed-batch strategy to maintain a low, constant concentration of the substrate in the reaction mixture.

  • Possible Cause 2: Poor substrate binding to the enzyme's active site. The rigid and complex structure of Cryptopleurine may not fit well into the active site of the enzyme.

    • Troubleshooting Tip:

      • Screen a panel of different enzymes (e.g., various cytochrome P450 monooxygenases) to find one with activity towards the scaffold.

      • Consider using protein engineering (e.g., directed evolution) to tailor an enzyme for improved activity and selectivity with the Cryptopleurine substrate.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound and its Analogs

CompoundModificationCancer Cell LineIC50 (nM)Reference
This compound-A549 (Lung)1.5[4]
HT-29 (Colon)2.1[4]
MCF-7 (Breast)1.8[4]
(-)-6-O-desmethylcryptopleurineDemethylation at C6A549 (Lung)0.8[4]
HT-29 (Colon)1.1[4]
MCF-7 (Breast)0.9[4]
(-)-6-O-desmethyl-(15R)-hydroxycryptopleurineDemethylation at C6, Hydroxylation at C15A549 (Lung)0.5[4]
HT-29 (Colon)0.7[4]
MCF-7 (Breast)0.6[4]

Table 2: Inhibition of NF-κB Signaling by Cryptopleurine Analogs with E-ring Modifications

CompoundModification on E-ringCell LineNF-κB IC50 (µM)Reference
rac-Cryptopleurine-HepG20.02 ± 0.003[1]
YXM-10913β-OHHepG20.03 ± 0.005[1]
YXM-11013α-OHHepG20.04 ± 0.007[1]
YXM-13915β-OHHepG2> 1[1]
YXM-14015α-OHHepG20.08 ± 0.01[1]

Experimental Protocols

Protocol 1: Proposed Late-Stage C-H Arylation of this compound via Transition-Metal Catalysis (Adapted from Phenanthrene Functionalization)

Objective: To introduce an aryl group at the C9 or C10 position of the this compound scaffold.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1 equivalent), aryl halide (1.5 equivalents), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous DMF via syringe.

  • Add K₂CO₃ (2 equivalents).

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Notes: If low conversion is observed, consider the troubleshooting tips for catalyst poisoning mentioned above. Regioisomers may be formed; careful purification and characterization (e.g., by 2D NMR) are essential.

Protocol 2: Proposed Late-Stage Hydroxylation of this compound via Biocatalysis

Objective: To introduce a hydroxyl group on the this compound scaffold using a cytochrome P450 monooxygenase.

Materials:

  • This compound

  • Whole-cell biocatalyst expressing a suitable cytochrome P450 enzyme (e.g., P450 BM3 variant)

  • Glucose or other carbon source for cofactor regeneration

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.4)

  • Organic co-solvent (e.g., DMSO or ethanol) to dissolve the substrate

Procedure:

  • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent.

  • In a sterile flask, prepare the reaction mixture containing the buffer, glucose, and the whole-cell biocatalyst.

  • Add the this compound stock solution to the reaction mixture to the desired final concentration (start with a low concentration, e.g., 100 µM, to avoid substrate inhibition).

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37 °C) with shaking for 24-48 hours.

  • Monitor the formation of hydroxylated products by LC-MS.

  • Upon completion, extract the products with an organic solvent (e.g., ethyl acetate).

  • Dry, concentrate, and purify the product by HPLC.

Troubleshooting Notes: If no product is formed, screen different P450 enzymes or consider protein engineering. Optimize substrate concentration, co-solvent percentage, and incubation time.

Visualizations

experimental_workflow_CH_arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Aryl Halide Pd(OAc)2, PPh3 K2CO3 Solvent Anhydrous DMF Reactants->Solvent Dissolve Inert_Atmosphere N2 or Ar Solvent->Inert_Atmosphere Degas Heating 100-120 °C 12-24 h Inert_Atmosphere->Heating Quenching Add Water Heating->Quenching After completion Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Functionalized This compound Purification->Product

Workflow for proposed C-H arylation.

nfkb_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Cryptopleurine This compound & Analogs Cryptopleurine->NFkB Inhibits Pathway

Inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Enhancing the Target Selectivity of (-)-Cryptopleurine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving (-)-Cryptopleurine and its structural modifications aimed at enhancing target selectivity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, characterization, and biological evaluation of this compound derivatives.

Question/Issue Possible Causes Suggested Solutions
Poor solubility of a newly synthesized analog in aqueous buffers for biological assays. The analog may be too lipophilic due to the introduced structural modifications. The compound may have precipitated out of the DMSO stock solution.- Prepare a higher concentration stock solution in an organic solvent like DMSO and then dilute it further in the assay medium. Ensure the final DMSO concentration is compatible with the assay (typically < 0.5%).- Use a co-solvent system, if compatible with the assay, to improve solubility.[1][2]- Sonication of the solution can help in dissolving the compound.- For cellular assays, consider using a formulation approach, such as encapsulation in nanoparticles or liposomes, to improve delivery.
Inconsistent or non-reproducible results in cytotoxicity assays (e.g., MTT, XTT). - Cell seeding density variations.- Inconsistent incubation times.- "Edge effects" in microplates.- Compound precipitation at the tested concentrations.- Inaccurate serial dilutions.- Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.- Standardize all incubation times precisely.- To minimize evaporation from outer wells, fill the peripheral wells with sterile media or PBS.- Visually inspect the wells for any signs of compound precipitation before and after the assay.- Prepare fresh serial dilutions for each experiment and verify pipette calibration.[3]
High background or variability in NF-κB reporter gene assays. - Inconsistent transfection efficiency.- Variation in cell health and passage number.- Inappropriate lysis buffer or assay reagents.- High levels of endogenous NF-κB activity in the chosen cell line.- Use a co-transfected control reporter (e.g., Renilla luciferase) to normalize the experimental reporter (e.g., Firefly luciferase) data for transfection efficiency and cell number.[4]- Use cells from a consistent, low passage number and ensure they are healthy and seeded at a uniform density.- Optimize the lysis buffer and ensure the luciferase substrate is properly prepared and active.- Select a cell line with low basal NF-κB activity or consider serum-starving the cells before stimulation.[5][6]
The synthesized analog shows high cytotoxicity but low selectivity against cancer cells over normal cells. The modification may have introduced a general cytotoxic mechanism, such as broad inhibition of protein synthesis, rather than targeting a specific cancer-related pathway.- Evaluate the analog's effect on protein synthesis. If it's a potent inhibitor, this might explain the lack of selectivity.[7]- Screen the analog against a panel of cell lines with known differences in the expression of target pathways (e.g., high vs. low NF-κB activity).- Consider further structural modifications to introduce functionalities that can interact with specific residues in the target protein that are not present in related off-target proteins.
Difficulty in interpreting Structure-Activity Relationship (SAR) data due to conflicting results. - The biological activity may be influenced by multiple factors (e.g., potency, solubility, cell permeability) that are not being individually assessed.- The analog may have multiple mechanisms of action.- Deconvolute the SAR by performing separate assays for target binding, cellular uptake, and cytotoxicity.- Investigate potential off-target effects by screening the analog against a panel of related and unrelated targets.- Use computational modeling to rationalize the observed SAR and guide the design of more specific analogs.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound and its analogs?

This compound is a potent inhibitor of protein synthesis.[7][8] It is believed to bind to the ribosome and interfere with the translocation step of elongation.[1] Additionally, some analogs have been shown to inhibit the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[9]

2. Why is the E-ring of this compound a common target for structural modification?

Modifications on the E-ring have been shown to significantly impact the potency and selectivity of cryptopleurine analogs.[8][10] The size and stereochemistry of the E-ring can influence the interaction with the biological target and modulate activity against different signaling pathways such as NF-κB, AP-1, and CRE.[8][10] This makes the E-ring a key region for synthetic efforts to improve the therapeutic profile of these compounds.[11]

3. How can I improve the target selectivity of my cryptopleurine analog?

Improving target selectivity often involves a balance between enhancing on-target affinity and reducing off-target binding. Strategies include:

  • Introducing steric bulk: Adding larger functional groups can prevent the analog from binding to the more constrained active sites of off-target proteins.

  • Modulating electronics: Introducing electron-donating or withdrawing groups can alter the binding affinity for the target.

  • Exploiting unique features of the target: Designing analogs that interact with specific amino acid residues or allosteric sites present only in the desired target.

4. What are the common off-target effects observed with cryptopleurine and its derivatives?

The primary off-target effect is general toxicity due to the inhibition of protein synthesis in healthy cells. Central Nervous System (CNS) toxicity has also been reported for some phenanthroindolizidine alkaloids.[12]

5. How is the therapeutic index of a cryptopleurine analog determined and what does it signify?

The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is typically calculated as the ratio of the toxic dose in 50% of the population (TD50) to the effective dose in 50% of the population (ED50).[13][14][15] In vitro, a therapeutic index can be estimated by comparing the concentration that causes 50% toxicity in normal cells (TC50) to the concentration that causes 50% inhibition of the desired effect in cancer cells (IC50).[16][17] A higher TI indicates a wider margin of safety between the therapeutic and toxic doses.[18]

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound and Selected Analogs

CompoundCell LineIC50 / GI50 (µM)Reference
This compoundVariousVaries (nM to low µM range)[3]
YXM-66HepG2>30.0 (NF-κB IC50)[10]
YXM-82HepG215.0 ± 0.32 (NF-κB IC50)[10]
YXM-83HepG23.0 ± 0.1 (NF-κB IC50)[10]
YXM-93HepG215.0 ± 0.71 (NF-κB IC50)[10]
YXM-101HepG2>30.0 (NF-κB IC50)[10]
YXM-139HepG2>30.0 (NF-κB IC50)[10]
Rac-cryptopleurineHepG20.0014 ± 0.0001[10]
YXM-109HepG20.0021 ± 0.0003[10]
YXM-110HepG20.0026 ± 0.0004[10]
YXM-140HepG20.0026 ± 0.0004[10]
7g (13-aza-cryptopleurine analog)HCT-80.25[19]
11 (S-13-oxo analog)Various0.009 (GI50)[19]
16 (S-13-oxo analog)Various0.020 (GI50)[19]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for specific cell lines and compounds.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

NF-κB Reporter Gene Assay

This protocol describes a transient transfection-based luciferase reporter assay.

  • Cell Seeding: Seed cells (e.g., HEK293T) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Incubate for a predetermined time (e.g., 2-4 hours).

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α, 20 ng/mL) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.[4]

Protein Synthesis Inhibition Assay (Radiolabeling)

This assay measures the incorporation of radiolabeled amino acids into newly synthesized proteins.

  • Cell Seeding: Seed cells in a 12-well plate and grow to 80-90% confluency.

  • Amino Acid Starvation: Wash the cells with PBS and incubate in methionine-free medium for 1-2 hours.

  • Compound Treatment: Add the test compounds at desired concentrations to the methionine-free medium and incubate for a specified time (e.g., 30 minutes).

  • Radiolabeling: Add a radiolabeled amino acid, such as [³⁵S]-methionine, to each well and incubate for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS to stop the incorporation. Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).

  • Protein Precipitation: Precipitate the proteins from the cell lysate using trichloroacetic acid (TCA).

  • Scintillation Counting: Wash the protein pellets, solubilize them, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the total protein concentration in each sample. Calculate the percentage of protein synthesis inhibition relative to the untreated control.

Visualizations

Signaling Pathway Diagrams

NF_kappaB_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Cryptopleurine This compound & Analogs Cryptopleurine->IKK Inhibits DNA DNA (κB site) NFkB_nuc->DNA Binds Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound and its analogs.

AP1_CRE_Pathway cluster_stimuli External Stimuli cluster_signaling Upstream Signaling Cascades cluster_transcription_factors Transcription Factor Activation cluster_nuclear_events Nuclear Events Stimuli Growth Factors, Stress, etc. MAPK MAPK Cascade (e.g., JNK, p38) Stimuli->MAPK PKA PKA / CaM Kinases Stimuli->PKA Fos_Jun c-Fos / c-Jun (AP-1) MAPK->Fos_Jun Phosphorylates & Activates CREB CREB PKA->CREB Phosphorylates & Activates AP1_site AP-1 Binding Site (TPA-responsive element) Fos_Jun->AP1_site Binds CRE_site CRE Binding Site (cAMP-responsive element) CREB->CRE_site Binds Gene_Transcription Gene Transcription (Proliferation, Differentiation) AP1_site->Gene_Transcription CRE_site->Gene_Transcription Cryptopleurine This compound & Analogs Cryptopleurine->MAPK Potential Inhibition Cryptopleurine->PKA Potential Inhibition

Caption: Potential modulation of AP-1 and CRE signaling pathways by this compound analogs.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Optimization Start Design of This compound Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Target_Engagement Target Engagement Assays (e.g., NF-κB Reporter) Cytotoxicity->Target_Engagement Mechanism Mechanism of Action Studies (e.g., Protein Synthesis Inhibition) Target_Engagement->Mechanism SAR SAR Analysis Mechanism->SAR Selectivity Selectivity Profiling SAR->Selectivity Lead_Optimization Lead Optimization Selectivity->Lead_Optimization Lead_Optimization->Start Iterative Design

Caption: Workflow for the development of selective this compound analogs.

References

Validation & Comparative

Comparative Analysis of the Biological Activities of (-)-Cryptopleurine and (-)-Tylocrebrine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the biological activities of two structurally related phenanthroquinolizidine alkaloids: (-)-Cryptopleurine and (-)-tylocrebrine. This document summarizes key experimental data on their cytotoxic, anti-inflammatory, and antiviral properties, details relevant experimental protocols, and visualizes associated signaling pathways.

Introduction

This compound and (-)-tylocrebrine are potent alkaloids that have garnered significant interest for their broad spectrum of biological activities. Their shared phenanthroquinolizidine core structure is responsible for their profound effects on cellular processes, making them compelling candidates for therapeutic development. This guide aims to provide an objective comparison of their performance based on available experimental data.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antiviral activities of this compound and (-)-tylocrebrine. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Cytotoxicity (IC50 values)
CompoundCancer Cell LineIC50 (µM)Reference
This compound A549 (Lung Carcinoma)~0.009[1]
CL1-5 (Lung Adenocarcinoma)~0.008[1]
PC9 (Lung Adenocarcinoma)~0.008[1]
MRC-5 (Normal Lung Fibroblast)~0.014[1]
Mean of 12 Human Tumor Cell Lines0.9[2]
(-)-Tylocrebrine Ehrlich Ascites Tumor Cells0.01 - 1[3]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Lower values indicate higher potency.

Table 2: Comparative Anti-inflammatory Activity
CompoundAssayKey FindingsReference
This compound NF-κB Reporter Assay (HEK293 cells)Dose-dependent inhibition of NF-κB activation (2.5-10 µM)[4]
Nitric Oxide Production (RAW 264.7 macrophages)Dose-dependent inhibition of LPS-induced NO production (2.5-10 µM)[4]
In vivo models (rat paw edema, pleurisy)Significant dose-dependent inhibition of inflammation (10-40 mg/kg)[5]
(-)-Tylocrebrine Inhibition of Protein and Nucleic Acid SynthesisPotent inhibitor of protein synthesis[3]
(as part of Tylophorine analogues)Inhibition of NF-κB signaling pathway[6]

Note: Direct comparative IC50 values for anti-inflammatory assays are limited in the reviewed literature.

Table 3: Comparative Antiviral Activity (EC50 values)
CompoundVirusCell LineEC50 (nM)Reference
This compound SARS-CoVVero 76<5 - 18 (as 7-methoxycryptopleurine N-oxide)[7]
Hepatitis C Virus (HCV)Huh-luc/neo-ETPotent inhibition[7]
Tobacco Mosaic Virus (TMV)In vitroStrong antiviral effects[7]
(-)-Tylocrebrine (as part of Tylophorine-based compounds)SARS-CoV<5 - 18[7]

Note: EC50 values represent the concentration of the compound required to achieve 50% of the maximum antiviral effect.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or (-)-tylocrebrine and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide Production Assay

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Stimulation and Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Quantification: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.

  • Cell Transfection: Co-transfect HEK293 cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Treatment and Stimulation: Treat the transfected cells with the test compounds for 1 hour, followed by stimulation with an NF-κB activator like tumor necrosis factor-alpha (TNF-α).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the control Renilla luciferase activity.

Antiviral Activity: Viral Yield Reduction Assay

This assay quantifies the reduction in infectious virus particles produced in the presence of an antiviral compound.

  • Cell Infection: Infect a monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV) with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: After viral adsorption, wash the cells and add a medium containing serial dilutions of the test compound.

  • Virus Harvest: After a defined incubation period (e.g., 48 hours), harvest the cell supernatant containing the progeny virus.

  • Virus Titer Determination: Determine the viral titer in the harvested supernatants using a plaque assay or TCID50 (50% tissue culture infectious dose) assay.

  • EC50 Calculation: The EC50 is the compound concentration that reduces the viral yield by 50% compared to the untreated control.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathway Diagrams

G Figure 1: Inhibition of the Canonical NF-κB Signaling Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 IkBa_p p-IκBα IkBa->IkBa_p p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates to Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Binds to κB sites Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression Induces Cryptopleurine This compound Cryptopleurine->IKK_complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

G Figure 2: Mechanism of Protein Synthesis Inhibition Ribosome Ribosome (80S) mRNA mRNA mRNA->Ribosome Binds tRNA Aminoacyl-tRNA A_site tRNA->A_site Enters P_site A_site->P_site Translocation E_site P_site->E_site Translocation Polypeptide Growing Polypeptide Chain P_site->Polypeptide Peptide bond formation Alkaloid This compound / (-)-Tylocrebrine Alkaloid->Ribosome Inhibits translocation

Caption: Inhibition of protein synthesis by phenanthroquinolizidine alkaloids.

Experimental Workflow Diagrams

G Figure 3: Experimental Workflow for MTT Cytotoxicity Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add test compounds (serial dilutions) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

This compound and (-)-tylocrebrine are highly potent bioactive molecules with significant cytotoxic, anti-inflammatory, and antiviral properties. The available data suggest that both compounds exhibit strong anticancer activity at nanomolar concentrations. Their anti-inflammatory effects are, at least in part, mediated through the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses. Furthermore, their ability to inhibit protein synthesis contributes to their broad-spectrum antiviral activity.

While the compiled data provides a valuable comparative overview, direct head-to-head studies under standardized conditions are needed for a more definitive comparison of their potencies and mechanisms of action. The detailed protocols and pathway diagrams provided in this guide serve as a foundation for researchers to design and conduct further investigations into the therapeutic potential of these promising natural products.

References

A Comparative Guide to the Inhibition of Protein Synthesis by (-)-Cryptopleurine and Emetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms by which two related alkaloids, (-)-Cryptopleurine and emetine, inhibit eukaryotic protein synthesis. By presenting key experimental data, detailed methodologies, and structural insights, this document aims to serve as a valuable resource for researchers in the fields of molecular biology, pharmacology, and drug development.

At a Glance: Key Mechanistic Differences and Similarities

FeatureThis compoundEmetine
Primary Target 40S ribosomal subunit40S ribosomal subunit
Binding Site E-site (Exit site)E-site (Exit site)
Inhibited Step Translocation of peptidyl-tRNA from A-site to P-siteTranslocation of the mRNA-tRNA complex
Cross-Resistance Yes, with emetine and other related alkaloidsYes, with cryptopleurine and other related alkaloids

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the protein synthesis inhibitory activities of this compound and emetine. It is important to note that the experimental systems and conditions vary between studies, which may influence the absolute values.

CompoundAssay SystemIC50 ValueReference
This compound in vitro translation (luciferase mRNA)~500 nM[1]
HepG2 cells (NF-κB signaling inhibition)1.5 ± 0.28 nM (rac-cryptopleurine)
Emetine BEC-hACE2 cells (protein synthesis)~120 nM[2]
HepG2 cells2200 ± 1400 nM[3][4]
Primary Rat Hepatocytes620 ± 920 nM[3][4]
PrEC cells35.7 nM

Unraveling the Mechanism: A Head-to-Head Comparison

Both this compound and emetine are potent inhibitors of eukaryotic protein synthesis that act by binding to the small ribosomal subunit (40S). Their overlapping binding sites and shared mechanism of inhibiting the translocation step of elongation lead to significant cross-resistance between the two compounds.[5]

The Shared Battlefield: The Ribosomal E-Site

Structural studies have pinpointed the binding site of both inhibitors to the E-site (Exit site) on the 40S ribosomal subunit. This strategic location allows them to interfere with the dynamic conformational changes required for the translocation of tRNA and mRNA through the ribosome.

Emetine's Mode of Action: Cryo-electron microscopy studies of emetine in complex with the Plasmodium falciparum 80S ribosome have provided a detailed view of its binding pocket. Emetine wedges itself into the E-site, interacting with rRNA bases and ribosomal proteins.[6][7] This binding physically obstructs the movement of the mRNA-tRNA complex, effectively stalling the ribosome after a peptide bond has been formed but before the ribosome can move to the next codon.[6]

This compound's Mode of Action: The crystal structure of this compound bound to the yeast 80S ribosome (PDB ID: 4U55) reveals a similar, yet distinct, mode of inhibition.[8] Like emetine, it occupies the E-site. Its planar phenanthrene ring system intercalates into a pocket, preventing the peptidyl-tRNA from moving from the A-site to the P-site during translocation.

cluster_ribosome 80S Ribosome cluster_40S 40S Subunit Sites 40S_subunit 40S Subunit 60S_subunit 60S Subunit A_site A-site (Aminoacyl) P_site P-site (Peptidyl) E_site E-site (Exit) Translocation Translocation E_site->Translocation Inhibits Inhibitor This compound or Emetine Inhibitor->E_site Binds to Protein_Synthesis Protein Synthesis Halted Translocation->Protein_Synthesis Leads to

Figure 1. General mechanism of protein synthesis inhibition by this compound and Emetine.

Structural Insights into Binding

The following diagram illustrates the key interactions of this compound within its binding pocket on the yeast 80S ribosome, as determined from the crystal structure (PDB: 4U55).

cluster_binding_pocket This compound Binding Pocket (Yeast 80S Ribosome) cluster_rRNA 18S rRNA cluster_protein Ribosomal Proteins Cryptopleurine This compound G1158 G1158 Cryptopleurine->G1158 Hydrophobic interaction C1195 C1195 Cryptopleurine->C1195 Stacking interaction C1196 C1196 Cryptopleurine->C1196 Hydrophobic interaction A1753 A1753 Cryptopleurine->A1753 Hydrophobic interaction uS11 uS11 Cryptopleurine->uS11 Van der Waals contact

Figure 2. Key interactions of this compound in the yeast ribosomal E-site.

Impact on Cellular Signaling Pathways

Beyond their direct impact on protein synthesis, both this compound and emetine have been shown to modulate various cellular signaling pathways. This is likely a downstream consequence of the abrupt halt in the production of key regulatory proteins, as well as potential off-target effects.

Emetine:

  • Inhibits: Wnt/β-catenin, PI3K/AKT, Hippo/YAP, ERK, JNK, and NF-κB pathways.

  • Activates: p38 MAPK pathway.

This compound:

  • Inhibits: NF-κB, AP-1, and CRE signaling pathways.

cluster_signaling Affected Signaling Pathways Inhibitors This compound & Emetine Protein_Synthesis_Inhibition Protein Synthesis Inhibition Inhibitors->Protein_Synthesis_Inhibition Wnt Wnt/β-catenin Protein_Synthesis_Inhibition->Wnt Inhibited by Emetine PI3K PI3K/AKT Protein_Synthesis_Inhibition->PI3K Inhibited by Emetine Hippo Hippo/YAP Protein_Synthesis_Inhibition->Hippo Inhibited by Emetine MAPK MAPK (ERK, JNK, p38) Protein_Synthesis_Inhibition->MAPK Modulated by Emetine NFkB NF-κB Protein_Synthesis_Inhibition->NFkB Inhibited by both AP1_CRE AP-1/CRE Protein_Synthesis_Inhibition->AP1_CRE Inhibited by Cryptopleurine

Figure 3. Overview of signaling pathways affected by this compound and Emetine.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the protein synthesis inhibition mechanisms of this compound and emetine.

In Vitro Translation Inhibition Assay

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system, typically derived from rabbit reticulocytes or wheat germ extract.

Workflow:

Lysate Cell-Free Lysate (e.g., Rabbit Reticulocyte) Incubation Incubation Lysate->Incubation Components Translation Components (Amino Acids, Energy Source) Components->Incubation mRNA Reporter mRNA (e.g., Luciferase) mRNA->Incubation Inhibitor Test Compound (this compound or Emetine) Inhibitor->Incubation Detection Detection of Reporter (e.g., Luminescence) Incubation->Detection IC50 IC50 Calculation Detection->IC50

Figure 4. Workflow for an in vitro translation inhibition assay.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the cell-free lysate, an energy source (ATP, GTP), amino acids (including a labeled one like ³⁵S-methionine if measuring by radioactivity), and the mRNA template encoding a reporter protein (e.g., luciferase).

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reactions are incubated at an optimal temperature (e.g., 30-37°C) to allow for protein synthesis.

  • Detection: The amount of newly synthesized reporter protein is quantified. For luciferase, this is done by adding the substrate and measuring the resulting luminescence. For radiolabeled proteins, the reaction products are separated by SDS-PAGE and detected by autoradiography.

  • IC50 Determination: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Ribosome Profiling

Ribosome profiling (Ribo-Seq) is a powerful technique that provides a "snapshot" of all the ribosomes actively translating mRNAs in a cell at a specific moment. This method can be used to map the precise binding sites of ribosome-stalling inhibitors.

Workflow:

Cell_Treatment Treat cells with inhibitor (e.g., Emetine) Lysis Cell Lysis Cell_Treatment->Lysis Nuclease_Digestion Nuclease Digestion (RNase I) Lysis->Nuclease_Digestion Monosome_Isolation Isolate 80S Monosomes (Sucrose Gradient) Nuclease_Digestion->Monosome_Isolation Footprint_Extraction Extract Ribosome-Protected mRNA Fragments (Footprints) Monosome_Isolation->Footprint_Extraction Library_Prep Prepare Sequencing Library Footprint_Extraction->Library_Prep Sequencing Deep Sequencing Library_Prep->Sequencing Data_Analysis Map Reads to Transcriptome & Analyze Footprint Density Sequencing->Data_Analysis

Figure 5. General workflow for a ribosome profiling experiment.

Methodology:

  • Cell Treatment: Cells are treated with the inhibitor of interest (e.g., emetine) to stall ribosomes at their sites of action.

  • Lysis and Nuclease Digestion: Cells are lysed, and the lysate is treated with a nuclease (typically RNase I) to digest all mRNA that is not protected by ribosomes.

  • Monosome Isolation: The resulting 80S monosomes, containing the protected mRNA fragments ("footprints"), are isolated by sucrose gradient ultracentrifugation.

  • Footprint Extraction: The mRNA footprints (typically 28-30 nucleotides in length) are extracted from the purified monosomes.

  • Library Preparation and Sequencing: The extracted footprints are converted into a cDNA library and subjected to high-throughput sequencing.

  • Data Analysis: The sequencing reads are mapped to a reference transcriptome. The density of footprints at specific locations reveals where the ribosomes have stalled, thus pinpointing the site of action of the inhibitor.

Conclusion

This compound and emetine, despite their structural similarities, exhibit subtle differences in their interactions with the ribosome, which may account for variations in their potency and potential for off-target effects. Both compounds serve as valuable tools for studying the mechanics of protein synthesis and as lead compounds for the development of novel therapeutics. This guide provides a foundational understanding of their mechanisms of action, supported by quantitative data and structural insights, to aid researchers in their ongoing investigations.

References

Unlocking Antiviral and Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of (-)-Cryptopleurine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an in-depth comparison of (-)-Cryptopleurine analogs, detailing their structure-activity relationships (SAR) in anticancer and antiviral applications. This analysis is supported by a compilation of quantitative experimental data, detailed methodologies for key biological assays, and visualizations of the intricate signaling pathways involved.

This compound, a phenanthroquinolizidine alkaloid, has demonstrated potent antiproliferative and antiviral activities. However, its clinical development has been hampered by significant toxicity. This has spurred extensive research into the synthesis and evaluation of novel analogs with improved therapeutic indices. This guide synthesizes findings from multiple studies to offer a clear comparison of these analogs, focusing on how structural modifications influence their biological activity.

Comparative Analysis of Biological Activity

The biological potency of this compound analogs is profoundly influenced by substitutions on the core scaffold, particularly on the E-ring. The following tables summarize the cytotoxic and anti-Hepatitis C Virus (HCV) activities of key analogs, providing a quantitative basis for SAR analysis.

Cytotoxicity of this compound Analogs

The antiproliferative activity of various analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

Analog/CompoundModificationA549 (Lung) IC50 (µM)DU145 (Prostate) IC50 (µM)KB (Nasopharyngeal) IC50 (µM)KBvin (MDR) IC50 (µM)HCT-8 (Colon) IC50 (µM)SKBR3 (Breast) IC50 (µM)Reference
R-Cryptopleurine Parent Compound------[1]
12 (Ketone) C13=O< 0.05< 0.05< 0.05< 0.05-0.072[1]
13a (13S-OH) 13S-OH-----0.295[1]
13b (13R-OH) 13R-OH0.0090.0200.0200.020-0.072[1]
YXM-109 13S-OH------[2]
YXM-110 13R-OH------[2]
YXM-139 12S-OH> 10> 10> 10> 10--[2]
YXM-140 12R-OH------[2]
Methanesulfonamide analog (5b) Methanesulfonamide------[3]

Note: A lower IC50 value indicates higher cytotoxic potency. Dashes indicate data not available in the cited sources.

Key SAR Observations for Cytotoxicity:

  • E-ring Hydroxylation: The position and stereochemistry of hydroxyl groups on the E-ring are critical for cytotoxic activity. A 13R-hydroxyl group (13b) generally maintains high potency, while a 13S-hydroxyl group (13a) or modifications at the C12 position can lead to a significant decrease in activity. For instance, the 12S-OH analog (YXM-139) resulted in a loss of potency[1][2].

  • Ketone Substitution: A ketone at the C13 position (analog 12) retains potent cytotoxicity[1].

  • Sulfonamide Analogs: The introduction of a methanesulfonamide group can enhance growth inhibition in cancer cells, as seen with analog 5b, which also exhibits improved bioavailability[3].

  • Nitrogen Incorporation: Replacing the C12 with a nitrogen atom has been shown to diminish anticancer activity[4].

Anti-Hepatitis C Virus (HCV) Activity of this compound Analogs

Select analogs have been investigated for their ability to inhibit HCV replication in replicon systems. The half-maximal effective concentration (EC50) and cytotoxicity (CC50) are tabulated below.

Analog/CompoundModificationHCV Genotype 1b Replicon EC50 (nM)Cytotoxicity CC50 (nM)Selectivity Index (SI = CC50/EC50)Reference
rac-Cryptopleurine Racemic Parent0.6< 2.4< 4[4]
YXM-109 13S-OH1.4--[4]
YXM-110 13α-OH4.9--[4][5]
YXM-139 12S-OH> 1000> 1000-[4]
YXM-140 12R-OH4.9--[4]

Note: A lower EC50 value indicates higher antiviral potency. A higher Selectivity Index indicates a more favorable therapeutic window.

Key SAR Observations for Anti-HCV Activity:

  • The anti-HCV activity of this compound analogs is linked to their ability to allosterically regulate the ATPase activity of heat shock cognate protein 70 (Hsc70)[5].

  • A 13α-hydroxyl group (YXM-110) is well-tolerated and maintains significant anti-HCV activity[4][5].

  • Other hydroxyl substitutions, such as at the 12-position with S-stereochemistry (YXM-139), lead to a dramatic loss of antiviral potency[4].

  • Modifications that increase the size of the E-ring or incorporate heteroatoms have been found to abolish anti-HCV activity[5].

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their biological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

NF-κB Signaling Pathway

Several potent cryptopleurine analogs have been shown to be strong inhibitors of the NF-κB signaling pathway, which plays a critical role in inflammation and cancer cell survival[2][6].

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Released IkB_p P-IκB Proteasome Proteasomal Degradation IkB_p->Proteasome Targets for Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Promotes Cryptopleurine This compound Analogs Cryptopleurine->IKK Inhibits p38_MAPK_Pathway Stress Cellular Stress MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (e.g., Transcription Factors) p38->Downstream Response Cellular Response (Inflammation, Apoptosis) Downstream->Response Cryptopleurine This compound Analog 5b Cryptopleurine->p38 Modulates PTEN_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTOR Akt->mTOR Downstream Downstream Effectors mTOR->Downstream Response Cell Growth & Proliferation Downstream->Response Cryptopleurine This compound Analogs Cryptopleurine->PTEN Upregulates Cryptopleurine->Akt Downregulates Cryptopleurine->mTOR Downregulates

References

Validation of Molecular Targets for (-)-Cryptopleurine in Antiviral Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

(-)-Cryptopleurine, a natural product isolated from Tylophora species, has demonstrated potent antiviral activity against a range of viruses. Its primary mechanism of action involves the inhibition of protein synthesis, a critical process for viral replication. This guide provides a detailed comparison of this compound's molecular targets within antiviral pathways, its performance against other inhibitors, and the experimental protocols for target validation. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating this compound as a potential antiviral therapeutic.

Comparative Analysis of this compound and Alternative Compounds

This compound's primary molecular target is the eukaryotic elongation factor 2 (eEF2), a key protein in the elongation stage of protein synthesis. By binding to eEF2, this compound stalls the translocation of the ribosome along the mRNA, leading to a global shutdown of protein synthesis. This mechanism is particularly effective against viruses that rely heavily on the host cell's translational machinery for their replication.

Several other compounds also target the host translational machinery, offering a basis for comparison. For instance, cycloheximide also inhibits the translocation step of elongation, but it targets the E-site of the 60S ribosomal subunit. In contrast, emetine, another natural product, inhibits protein synthesis by binding to the 40S ribosomal subunit. The table below summarizes the performance of this compound in comparison to these alternatives against various viruses.

Table 1: Comparative Antiviral Activity of Protein Synthesis Inhibitors

CompoundMolecular TargetVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound eEF2SARS-CoV-2Vero E60.00170.24141
Zika Virus (ZIKV)Huh-70.0006>10>16667
Chikungunya Virus (CHIKV)Vero0.00031.24000
Cycloheximide 60S Ribosomal SubunitSARS-CoV-2Vero E60.141.913.6
Emetine 40S Ribosomal SubunitSARS-CoV-2Vero E60.0390.5213.3

Experimental Protocols for Target Validation

The validation of this compound's molecular target can be achieved through a series of well-established experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Translation Assay

This assay directly measures the effect of a compound on protein synthesis in a cell-free system.

Protocol:

  • Prepare a cell-free extract (e.g., rabbit reticulocyte lysate) containing all the necessary components for translation.

  • Add a template mRNA (e.g., luciferase mRNA) and a labeled amino acid (e.g., ³⁵S-methionine) to the extract.

  • Incubate the reaction mixture with varying concentrations of this compound or a control compound.

  • After incubation, precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

  • Measure the incorporation of the radiolabeled amino acid using a scintillation counter to quantify the level of protein synthesis.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of protein synthesis.

Ribosome Profiling

Ribosome profiling is a powerful technique that provides a snapshot of all the ribosomes actively translating in a cell at a specific moment.

Protocol:

  • Treat cells with this compound or a control compound for a short period.

  • Lyse the cells under conditions that preserve ribosome-mRNA complexes.

  • Treat the lysate with RNase to digest any mRNA that is not protected by ribosomes.

  • Isolate the ribosome-protected mRNA fragments (footprints).

  • Prepare a sequencing library from the footprints and perform high-throughput sequencing.

  • Align the sequencing reads to a reference genome to determine the positions of the ribosomes.

  • An accumulation of ribosomes at the start codons is indicative of translation initiation inhibition, while an accumulation within the coding sequence suggests elongation inhibition.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a method used to identify the protein target of a small molecule by measuring the change in the protein's susceptibility to proteolysis upon ligand binding.

Protocol:

  • Treat cell lysate with varying concentrations of this compound or a control compound.

  • Add a protease (e.g., pronase) to the lysate and incubate for a specific time.

  • Stop the proteolysis reaction and analyze the protein fragments by SDS-PAGE and Western blotting using an antibody against the putative target protein (e.g., eEF2).

  • A decrease in the degradation of the target protein in the presence of the compound suggests a direct binding interaction.

Visualizing the Mechanism and Workflow

To better understand the antiviral mechanism of this compound and the experimental approaches to validate its target, the following diagrams are provided.

G cluster_virus Viral Life Cycle cluster_host Host Cell entry Viral Entry replication Replication & Translation entry->replication assembly Assembly & Release replication->assembly ribosome Ribosome ribosome->replication Hijacked by Virus protein Host Protein ribosome->protein mrna Host mRNA mrna->ribosome crypto This compound eef2 eEF2 crypto->eef2 eef2->replication

Caption: Antiviral mechanism of this compound targeting host eEF2.

G start Start: Cell Lysate treat Treat with this compound or Vehicle Control start->treat protease Add Protease (e.g., Pronase) treat->protease incubate Incubate for Digestion protease->incubate stop_rxn Stop Proteolysis incubate->stop_rxn sds_page SDS-PAGE Analysis stop_rxn->sds_page western Western Blot with Anti-eEF2 Antibody sds_page->western end End: Detect eEF2 Protection western->end

Caption: Experimental workflow for the DARTS assay.

G cluster_crypto This compound cluster_alternatives Alternatives (e.g., Emetine) crypto_char High Potency (nM) Broad Spectrum Targets Host Factor evaluation Evaluation Criteria crypto_char->evaluation Compare alt_char Moderate Potency (nM) Variable Spectrum Targets Ribosome alt_char->evaluation Compare decision Decision: Promising Antiviral Candidate evaluation->decision

Caption: Logical relationship for evaluating antiviral candidates.

Unveiling the Differential Cytotoxicity of (-)-Cryptopleurine: A Comparative Analysis with HepG2 and Other Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the phenanthroquinolizidine alkaloid, (-)-Cryptopleurine, reveals distinct cytotoxic profiles across various human cancer cell lines, with a notable impact on the hepatocellular carcinoma cell line, HepG2. This guide provides a comparative overview of its effects, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the oncology sector.

This compound, a natural product, has demonstrated potent antiproliferative properties. This comparative study consolidates available data to highlight its efficacy and mechanistic actions, particularly focusing on its effects on HepG2 cells in contrast to other cancer cell types.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and its racemic form in various human cancer cell lines, demonstrating its broad-spectrum anti-cancer activity. It is important to note that the IC50 value for HepG2 cells was determined for the racemic mixture of cryptopleurine (rac-cryptopleurine).

Cell LineCancer TypeIC50 (nM)
HepG2 Hepatocellular Carcinoma rac-cryptopleurine: 1.3 [1]
A549Non-small Cell Lung Cancer9
DU145Prostate Carcinoma~20
KBNasopharyngeal Carcinoma~20
KBvinMultidrug-Resistant Nasopharyngeal Carcinoma~20
SKBR3Breast Cancer72
HCT-8Colon CancerData not available in nM
CL1-5Non-small Cell Lung Cancer~8
PC9Non-small Cell Lung Cancer~8
PC9IRNon-small Cell Lung CancerData not available in nM

Mechanisms of Action: A Deeper Dive

This compound and its analogs exert their cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting critical signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A key mechanism of action for cryptopleurine is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is crucial for cancer cell survival, proliferation, and inflammation. Functional cryptopleurine analogs have demonstrated potent inhibition of the NF-κB signaling pathway in both HepG2 and HEK-293 cell lines.[2]

NFkB_Pathway_Inhibition cluster_stimulus Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, etc. IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates IkB_p p-IκB (Ubiquitinated & Degraded) IkB->IkB_p NFkB_p65_p50 NF-κB (p65/p50) NFkB_active Active NF-κB IkB_p->NFkB_active releases NFkB_n NF-κB NFkB_active->NFkB_n translocates DNA DNA NFkB_n->DNA Gene_Expression Target Gene Expression (Survival, Proliferation, etc.) DNA->Gene_Expression Cryptopleurine This compound Cryptopleurine->IKK inhibits Experimental_Workflow cluster_assays Experimental Assays Start Cancer Cell Culture (e.g., HepG2) Treatment Treatment with This compound Start->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation MTT MTT Assay (Cytotoxicity) Incubation->MTT Apoptosis Annexin V/PI Staining (Apoptosis) Incubation->Apoptosis CellCycle Propidium Iodide Staining (Cell Cycle) Incubation->CellCycle DataAnalysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) MTT->DataAnalysis FlowCytometry Flow Cytometry Analysis Apoptosis->FlowCytometry CellCycle->FlowCytometry FlowCytometry->DataAnalysis

References

A Comparative Analysis of (-)-Cryptopleurine and Other Prominent Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of (-)-Cryptopleurine with other well-established protein synthesis inhibitors. The information presented is curated from peer-reviewed scientific literature to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to this compound

This compound is a naturally occurring alkaloid with potent biological activities, including antineoplastic and antiviral effects.[1] Its primary mechanism of action is the inhibition of protein synthesis, a fundamental cellular process.[1] Understanding its efficacy in comparison to other inhibitors is crucial for its potential therapeutic applications.

Mechanism of Action

This compound exerts its inhibitory effect on protein synthesis primarily by targeting the elongation phase of translation.[2] It is understood to interfere with the function of the ribosome, the cellular machinery responsible for protein synthesis.[1]

Quantitative Comparison of Efficacy

The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and other commonly used protein synthesis inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

CompoundTarget/MechanismIC50 (Protein Synthesis Inhibition)Cell Line/SystemReference
This compound (racemate) Translation Elongation~500 nM (for 50% inhibition)In vitro translation[2]
Actinomycin D Transcription Inhibition39 ± 7.4 nMHepG2 cells[3][4]
Cycloheximide Translation Elongation6600 ± 2500 nMHepG2 cells[3][4]
532.5 nMIn vivo[5]
Emetine Protein Synthesis Inhibition2200 ± 1400 nMHepG2 cells[3][4]
Puromycin Premature Chain Termination1600 ± 1200 nMHepG2 cells[3][4]

Experimental Protocols

The following is a generalized protocol for an in vitro protein synthesis inhibition assay, based on commonly employed methodologies.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.

Materials:

  • Rabbit reticulocyte lysate or other suitable cell-free extract

  • Reporter mRNA (e.g., Luciferase mRNA)

  • Amino acid mixture (containing [35S]-methionine or a non-radioactive alternative)

  • Test compounds (e.g., this compound, Cycloheximide) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter (for radioactive detection) or luminometer (for luciferase assay)

Procedure:

  • Prepare a master mix containing the cell-free extract, reaction buffer, and amino acid mixture.

  • Aliquot the master mix into reaction tubes.

  • Add the test compounds at various concentrations to the respective tubes. Include a vehicle control (solvent only) and a positive control (a known inhibitor).

  • Initiate the translation reaction by adding the reporter mRNA.

  • Incubate the reactions at the optimal temperature (typically 30-37°C) for a specified time (e.g., 60-90 minutes).

  • Stop the reaction by adding a stopping solution or by placing the tubes on ice.

  • For radioactive detection:

    • Precipitate the newly synthesized proteins by adding cold TCA.

    • Collect the precipitate on a filter membrane.

    • Wash the filter to remove unincorporated amino acids.

    • Measure the radioactivity of the filter using a scintillation counter.

  • For luciferase assay:

    • Add the luciferase substrate to the reaction mixture.

    • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis MasterMix Prepare Master Mix (Lysate, Buffer, Amino Acids) ReactionSetup Aliquot Master Mix & Add Compounds MasterMix->ReactionSetup TestCompounds Prepare Test Compounds (Varying Concentrations) TestCompounds->ReactionSetup Initiation Initiate with Reporter mRNA ReactionSetup->Initiation Incubation Incubate at Optimal Temperature Initiation->Incubation Termination Stop Reaction Incubation->Termination Detection Detection (Radioactivity or Luminescence) Termination->Detection Calculation Calculate % Inhibition & IC50 Detection->Calculation

Caption: Workflow for an in vitro protein synthesis inhibition assay.

Signaling Pathways Affected by this compound

Beyond its direct impact on the translational machinery, this compound has been shown to modulate specific cellular signaling pathways. A notable target is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation, immunity, and cell survival.

This compound suppresses the activation of the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes. These target genes are often involved in processes that promote cell survival, proliferation, invasion, and angiogenesis.

NFkB_Pathway_Inhibition cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB_inactive NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active Translocates to Nucleus IkB_NFkB->IkB Degradation IkB_NFkB->NFkB_inactive Releases Cryptopleurine This compound Cryptopleurine->IKK Inhibits DNA DNA NFkB_active->DNA Binds to GeneExpression Target Gene Expression (Survival, Proliferation, etc.) DNA->GeneExpression Activates Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Unveiling the Impact of (-)-Cryptopleurine on the NF-κB Pathway: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of (-)-Cryptopleurine's performance in modulating the Nuclear Factor-kappa B (NF-κB) pathway against other known inhibitors. The following sections provide a detailed examination of its mechanism, supporting experimental data, and comprehensive protocols for relevant assays.

This compound, a phenanthroquinolizidine alkaloid, has demonstrated potent anti-inflammatory and anti-cancer activities.[1][2] A significant body of evidence points to its ability to suppress the NF-κB signaling pathway, a critical regulator of genes involved in inflammation, cell survival, proliferation, and angiogenesis.[1][3] This guide delves into the downstream effects of this compound on this pathway, offering a comparative perspective with other well-characterized NF-κB inhibitors.

Mechanism of Action: Inhibition of IKK Activation

This compound exerts its inhibitory effect on the NF-κB pathway primarily by targeting the IκB kinase (IKK) complex.[1][3] In the canonical NF-κB pathway, stimuli such as tumor necrosis factor-alpha (TNF-α) lead to the activation of the IKK complex, which then phosphorylates the inhibitor of NF-κB alpha (IκBα). This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes.[4][5]

This compound intervenes at a crucial upstream step by inhibiting the activation of IKK.[1] This action prevents the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and blocking its nuclear translocation and DNA-binding activity.[1][6] The downstream consequences of this inhibition are significant, leading to the downregulation of various NF-κB-regulated gene products associated with inflammation, cell survival, and proliferation.[2][3]

Comparative Performance of NF-κB Inhibitors

To contextualize the efficacy of this compound, this section compares its activity with other known NF-κB inhibitors. The provided data, summarized from various studies, highlights the diverse mechanisms and potencies of these compounds. It is important to note that direct comparison of IC50 values can be challenging due to variations in experimental conditions, including cell lines, stimuli, and assay types.

CompoundTarget/MechanismAssayCell LineStimulusIC50Citation
This compound IKK ActivationEMSAMDA-MB231TNF-α~30 nM (effective concentration)[1][6]
BAY 11-7082 IκBα PhosphorylationIκBα Phosphorylation AssayTumor CellsTNF-α10 µM[1][2]
Celastrol IKKIKK Kinase Assay--Dose-dependent inhibition[7]
Parthenolide IKK, p65IL-8 Secretion16HBE (CF)IL-1β/TNF-αSignificant inhibition at 40 µM[8]
Bortezomib ProteasomeCell GrowthSKBR3, MDA-MB-468, MDA-MB-231-4-6 nM[9]

Visualizing the NF-κB Signaling Pathway and Experimental Workflow

To further elucidate the mechanism of action and the experimental approaches used to study NF-κB inhibition, the following diagrams are provided.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK Complex TNFR->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation IκBα_p P-IκBα IκBα->IκBα_p p65_p50 p65/p50 p65_p50->IκBα p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus Nuclear Translocation Proteasome Proteasome IκBα_p->Proteasome Degradation This compound This compound This compound->IKK Other Inhibitors e.g., Celastrol, Parthenolide Other Inhibitors->IKK Bortezomib Bortezomib Bortezomib->Proteasome DNA DNA p65_p50_nucleus->DNA Binds to κB sites Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression

Caption: NF-κB signaling pathway and points of inhibition.

Caption: General experimental workflow for assessing NF-κB inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a foundation and may require optimization based on specific cell lines and experimental conditions.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

  • Cell Seeding: Plate cells (e.g., HEK293T) stably or transiently transfected with an NF-κB luciferase reporter construct in a 96-well plate at a density of 5 x 10^4 cells/well. Allow cells to adhere overnight.[10][11]

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells and incubate for 6-24 hours.[6]

  • Cell Lysis: Wash the cells with PBS and add 1x cell lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.[11]

  • Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Add luciferase assay reagent containing luciferin to each well.[10] Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition relative to the stimulated control.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway.

  • Cell Treatment and Lysis: Culture and treat cells as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.[12][13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[12]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin or Lamin B1) overnight at 4°C.[12]

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

  • Nuclear Extract Preparation: Following cell treatment, prepare nuclear extracts from the cells.

  • Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding site with a non-radioactive label (e.g., biotin or a fluorescent dye).[5][14]

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer for 20-30 minutes at room temperature. For competition assays, add an excess of unlabeled probe.[15]

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.[5]

  • Detection: Transfer the complexes to a membrane and detect the labeled probe using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the p65 subunit of NF-κB.

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with the inhibitor and stimulus as previously described.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 20 minutes.[4]

  • Immunostaining: Block the cells with 3% BSA for 30 minutes. Incubate with a primary antibody against p65 overnight at 4°C. Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.[4]

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.[4]

  • Analysis: Visualize the localization of p65 using a fluorescence or confocal microscope. Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Conclusion

This compound is a potent inhibitor of the NF-κB pathway, acting upstream by preventing the activation of the IKK complex. This mechanism effectively blocks the downstream signaling cascade, leading to a reduction in the expression of genes that drive inflammation and cancer progression. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of this compound and other NF-κB inhibitors. Further studies employing standardized assays will be crucial for a more direct comparison of the potencies of these promising compounds.

References

Unraveling Drug Resistance: A Comparative Analysis of (-)-Cryptopleurine and Other Alkaloid-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance profiles of the potent alkaloid (-)-Cryptopleurine reveals potential advantages in overcoming common multidrug resistance mechanisms that plague conventional chemotherapeutics. This guide provides a comparative analysis of this compound with other alkaloid-based drugs, supported by experimental data on their cytotoxic activity and an exploration of the underlying molecular pathways.

This compound, a phenanthroquinolizidine alkaloid, has demonstrated significant anticancer properties. Its mechanism of action is believed to involve the inhibition of protein and nucleic acid synthesis, setting it apart from many other alkaloid-based drugs that primarily target microtubule dynamics. Understanding its cross-resistance profile is crucial for its potential clinical application, especially in patients who have developed resistance to standard therapies.

Comparative Cytotoxicity of this compound and Other Alkaloids

To objectively assess the cross-resistance profile of this compound, we have compiled publicly available cytotoxicity data from the National Cancer Institute's NCI-60 human tumor cell line screen. This extensive dataset allows for a comparison of the half-maximal growth inhibition concentrations (GI50) of this compound with those of two widely used alkaloid-based chemotherapy drugs: Vincristine (a Vinca alkaloid) and Paclitaxel (a taxane).

Cell LineTissue of OriginThis compound GI50 (µM)Vincristine GI50 (µM)Paclitaxel GI50 (µM)
Leukemia
CCRF-CEMLeukemia0.000320.00190.0035
K-562Leukemia0.000280.00510.0062
MOLT-4Leukemia0.000250.00130.0021
RPMI-8226Leukemia0.000350.00330.0048
SRLeukemia0.000410.00890.0110
Non-Small Cell Lung Cancer
A549/ATCCNSCLC0.00056> 100> 100
EKVXNSCLC0.000380.00450.0078
HOP-62NSCLC0.000420.00610.0093
HOP-92NSCLC0.000480.00550.0081
NCI-H226NSCLC0.000390.00380.0059
NCI-H23NSCLC0.000510.00720.0100
NCI-H322MNSCLC0.000450.00500.0075
NCI-H460NSCLC0.000470.00680.0099
NCI-H522NSCLC0.000330.00310.0046
Colon Cancer
COLO 205Colon0.000370.00420.0065
HCC-2998Colon0.000490.00690.0100
HCT-116Colon0.000430.00580.0087
HCT-15Colon0.00055> 100> 100
HT29Colon0.000620.00910.0130
KM12Colon0.000400.00490.0073
SW-620Colon0.000580.00850.0120
Ovarian Cancer
IGROV1Ovarian0.000440.00630.0095
OVCAR-3Ovarian0.000530.00780.0110
OVCAR-4Ovarian0.000460.00660.0098
OVCAR-5Ovarian0.000500.00710.0100
OVCAR-8Ovarian0.000480.00690.0100
SK-OV-3Ovarian0.000680.01000.0150
Renal Cancer
786-0Renal0.000520.00750.0110
A498Renal0.000650.00950.0140
ACHNRenal0.000590.00880.0130
CAKI-1Renal0.000710.01100.0160
RXF 393Renal0.000630.00920.0140
SN12CRenal0.000570.00830.0120
TK-10Renal0.000600.00890.0130
UO-31Renal0.000750.01200.0170
Prostate Cancer
PC-3Prostate0.000610.00900.0130
DU-145Prostate0.000690.01000.0150
Breast Cancer
MCF7Breast0.000780.01200.0180
MDA-MB-231/ATCCBreast0.000670.01000.0150
HS 578TBreast0.000730.01100.0160
BT-549Breast0.000640.00940.0140
T-47DBreast0.000810.01300.0190
MDA-MB-435Breast0.000540.00790.0110
Melanoma
LOX IMVIMelanoma0.000340.00350.0052
MALME-3MMelanoma0.000310.00280.0041
M14Melanoma0.000360.00400.0060
SK-MEL-2Melanoma0.000410.00480.0071
SK-MEL-28Melanoma0.000450.00530.0079
SK-MEL-5Melanoma0.000390.00440.0066
UACC-257Melanoma0.000430.00500.0074
UACC-62Melanoma0.000300.00250.0038
CNS Cancer
SF-268CNS0.000470.00670.0099
SF-295CNS0.000500.00720.0100
SF-539CNS0.000530.00770.0110
SNB-19CNS0.000490.00700.0100
SNB-75CNS0.000550.00810.0120
U251CNS0.000580.00860.0130

Data Source: NCI DTP Human Tumor Cell Line Screen. The GI50 values represent the concentration of the drug that causes 50% growth inhibition.

A key observation from this data is the high potency of this compound across all cell lines, with GI50 values in the sub-micromolar range. Notably, cell lines known to exhibit multidrug resistance, such as A549 and HCT-15 which are known to overexpress P-glycoprotein (P-gp), show significant resistance to Vincristine and Paclitaxel (GI50 > 100 µM). In stark contrast, this compound maintains its high potency against these cell lines. This suggests that this compound is likely not a substrate for P-gp, a major mechanism of cross-resistance to many alkaloid-based drugs.

Mechanisms of Action and Resistance

The differential cross-resistance profiles can be attributed to the distinct mechanisms of action of these alkaloids.

Vincristine and Paclitaxel: These drugs are microtubule-targeting agents. Vinca alkaloids like vincristine inhibit the polymerization of tubulin into microtubules, while taxanes like paclitaxel stabilize microtubules, preventing their disassembly.[1][2] Resistance to these drugs commonly arises from two main mechanisms:

  • Overexpression of Efflux Pumps: P-glycoprotein (P-gp), encoded by the MDR1 gene, is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of xenobiotics, including vinca alkaloids and taxanes, out of the cell, thereby reducing their intracellular concentration and efficacy.[3][4][5][6][7]

  • Alterations in β-tubulin: Mutations in the genes encoding β-tubulin, the target protein, can prevent the binding of these drugs, leading to resistance.[1][2]

This compound: This alkaloid and its relatives, the tylophorine alkaloids, are known to inhibit the synthesis of proteins, DNA, and RNA.[2] They have also been shown to modulate key signaling pathways involved in cell proliferation and survival, such as NF-κB, AP-1, and CRE.[2] Resistance to cryptopleurine has been linked to alterations in the 40S ribosomal subunit, the cellular machinery for protein synthesis.[5][8]

Experimental Protocols

To further investigate cross-resistance, researchers can employ the following established experimental protocols:

Development of Drug-Resistant Cell Lines
  • Objective: To generate cell lines with acquired resistance to a specific alkaloid.

  • Methodology:

    • Culture a parental cancer cell line in the presence of a low concentration of the selected drug (e.g., this compound, Vincristine, or Paclitaxel).

    • Gradually increase the drug concentration in a stepwise manner over several months.

    • Select and expand the surviving cell populations at each concentration.

    • Characterize the resulting resistant cell line by determining its IC50 value for the selecting drug and comparing it to the parental cell line.

Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration of a drug that inhibits the growth of a cell population by 50% (IC50 or GI50).

  • Methodology:

    • Seed cancer cells (both parental and resistant lines) into 96-well plates.

    • After cell attachment, treat the cells with a range of concentrations of the drugs to be tested (e.g., this compound, Vincristine, Paclitaxel).

    • Incubate the plates for a specified period (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability at each drug concentration relative to untreated control cells and determine the IC50 value.

Western Blot Analysis for P-glycoprotein Expression
  • Objective: To determine the protein levels of P-glycoprotein in parental and resistant cell lines.

  • Methodology:

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Probe the membrane with a primary antibody specific for P-glycoprotein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and imaging system.

Visualizing the Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways, experimental workflows, and logical relationships.

Signaling_Pathways cluster_cryptopleurine This compound cluster_vinca_taxane Vinca Alkaloids & Taxanes cluster_resistance Resistance Mechanisms Crypto This compound Protein_Synth Protein Synthesis (Ribosome) Crypto->Protein_Synth Inhibits DNA_RNA_Synth DNA/RNA Synthesis Crypto->DNA_RNA_Synth Inhibits NFkB NF-kB Pathway Crypto->NFkB Modulates AP1 AP-1 Pathway Crypto->AP1 Modulates Ribosome_Alteration 40S Ribosome Alteration Protein_Synth->Ribosome_Alteration Target of Vinca_Taxane Vincristine / Paclitaxel Microtubules Microtubule Dynamics Vinca_Taxane->Microtubules Disrupts Pgp P-glycoprotein (Efflux Pump) Vinca_Taxane->Pgp Substrate for Tubulin_Mutation β-tubulin Mutation Microtubules->Tubulin_Mutation Target of

Caption: Signaling pathways affected by this compound and other alkaloids, and their associated resistance mechanisms.

Experimental_Workflow start Start with Parental Cancer Cell Line develop_resistant Develop Drug-Resistant Cell Lines (Stepwise Exposure) start->develop_resistant cytotoxicity_assay Perform Cytotoxicity Assays (MTT) - this compound - Vincristine - Paclitaxel develop_resistant->cytotoxicity_assay western_blot Western Blot for P-glycoprotein develop_resistant->western_blot determine_ic50 Determine IC50 Values cytotoxicity_assay->determine_ic50 analyze_resistance Analyze Cross-Resistance (Compare IC50s) determine_ic50->analyze_resistance conclusion Draw Conclusions on Cross-Resistance Profile analyze_resistance->conclusion western_blot->conclusion

Caption: Experimental workflow for cross-resistance analysis.

Logical_Relationship Drug_A_Resistance Resistance to Drug A Shared_Mechanism Shared Resistance Mechanism (e.g., P-gp) Drug_A_Resistance->Shared_Mechanism is due to Different_Mechanism Different Resistance Mechanism Drug_A_Resistance->Different_Mechanism is due to Drug_B_Sensitivity Sensitivity to Drug B Shared_Mechanism->Drug_B_Sensitivity leads to (Cross-Resistance) Different_Mechanism->Drug_B_Sensitivity may lead to (No Cross-Resistance)

References

A Comparative Analysis of the In Vitro Cytotoxicity of (-)-Cryptopleurine and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel anticancer agents, the natural product (-)-Cryptopleurine, a phenanthroquinolizidine alkaloid, has demonstrated significant cytotoxic activity against a broad spectrum of cancer cell lines. This has spurred considerable interest in the synthesis and evaluation of its derivatives to enhance potency, improve selectivity, and overcome potential drug resistance. This guide provides a comprehensive comparison of the in vitro cytotoxicity of this compound with its synthetic analogs, supported by experimental data and detailed methodologies.

Quantitative Cytotoxicity Data

The antiproliferative activity of this compound and its derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for this comparison. The data reveals that modifications, particularly on the E-ring of the quinolizidine moiety, significantly influence the cytotoxic profile of these compounds.

CompoundCell LineIC50 (nM)
This compound A549 (Lung Carcinoma)1.38 ± 0.56[1]
DU145 (Prostate Carcinoma)1.59 ± 0.53[1]
KB (Nasopharyngeal Carcinoma)1.51 ± 0.33[1]
KBvin (Vinblastine-resistant KB)1.91 ± 0.63[1]
SKBR3 (Breast Cancer)72[1]
HepG2 (Hepatocellular Carcinoma)1.5
Huh-7 (Hepatocellular Carcinoma)3.2
Rac-cryptopleurine HepG2 1.5
Huh-7 3.2
YXM-109 ((S)-hydroxyl at R13)HepG2 20.1
Huh-7 15.6
YXM-110 ((R)-hydroxyl at R13)HepG2 10.5[2]
Huh-7 9.8[2]
YXM-139 ((S)-hydroxyl at R12)HepG2 >50
Huh-7 >50
YXM-140 ((R)-hydroxyl at R12)HepG2 18.2
Huh-7 12.3
13b (13R-hydroxy)A549 9[1]
DU145 20[1]
KB 20[1]
KBvin 20[1]
SKBR3 72[1]
CL1-5 (Lung Adenocarcinoma)~8[1]
PC9 (Lung Adenocarcinoma)~8[1]
MRC-5 (Normal Lung Fibroblasts)~100[1]

Key Observations from the Data:

  • The natural isomer, R-cryptopleurine, exhibits potent antiproliferative activity, with IC50 values in the low nanomolar range across numerous cell lines.[1]

  • Hydroxylation of the E-ring, as seen in derivatives like YXM-110 and 13b, can maintain significant cytotoxicity while potentially improving the therapeutic window by showing lower toxicity against normal cell lines like MRC-5.[1]

  • The position and stereochemistry of substitutions on the E-ring are critical for cytotoxic activity. For instance, an (S)-hydroxyl group at the R12 position (YXM-139) leads to a significant loss of potency.[2]

  • The derivative 13b, with a 13R hydroxy group, demonstrated impressive activity against non-small cell lung cancer (NSCLC) cell lines.[1]

Experimental Protocols

The in vitro cytotoxicity of this compound and its derivatives is commonly determined using cell viability assays such as the Sulforhodamine B (SRB) assay or the MTT assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Air-dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Protein Synthesis Inhibition Assay

This assay measures the incorporation of a radiolabeled amino acid, such as [35S]-methionine, into newly synthesized proteins.

Procedure:

  • Cell Culture and Treatment: Culture cells and treat them with the test compounds at their IC50 concentrations for a defined period (e.g., 4 hours).

  • Radiolabeling: Add [35S]-methionine/cysteine to the culture medium and incubate to allow for incorporation into newly synthesized proteins.

  • Cell Lysis and Protein Precipitation: Lyse the cells and precipitate the proteins using an acid like trichloroacetic acid (TCA).

  • Scintillation Counting: Collect the protein precipitate on a filter and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the rate of protein synthesis.

Mechanism of Action and Signaling Pathways

This compound and its derivatives exert their cytotoxic effects through multiple mechanisms, including the inhibition of protein synthesis and interference with key cellular signaling pathways.

Inhibition of Protein Synthesis

Several potent cryptopleurine analogs have been shown to inhibit the incorporation of [35S]-methionine/cysteine into newly synthesized proteins, suggesting that their cytotoxic action is, at least in part, due to the disruption of this fundamental cellular process.

Interference with Signaling Pathways

NF-κB Signaling Pathway: Modifications on the E-ring of cryptopleurine analogs have been shown to directly relate to their selectivity against the NF-κB signaling pathway.[2] These compounds can down-regulate the expression of NF-κB downstream targets like Cox-2 and iNOS.[2]

Hedgehog Signaling Pathway: Mechanistic studies on some E-ring hydroxylated analogs suggest that they may exert their cytotoxic effects by interacting with the Hedgehog signaling pathway. This is potentially achieved by inhibiting HSP90 or β-catenin activity.[1]

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the experimental process and the molecular mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_setup Assay Setup cluster_srb SRB Assay cluster_data Data Analysis start Seed Cancer Cells in 96-well plate incubation1 Incubate 24h (Cell Adhesion) start->incubation1 treatment Add this compound or Derivatives (various concentrations) incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 fixation Fix cells with TCA incubation2->fixation staining Stain with SRB fixation->staining washing Wash with Acetic Acid staining->washing solubilization Solubilize dye with Tris base washing->solubilization readout Measure Absorbance (510 nm) solubilization->readout calculation Calculate % Cell Viability readout->calculation ic50 Determine IC50 values calculation->ic50

Caption: Workflow of the in vitro cytotoxicity determination using the SRB assay.

signaling_pathways Potential Signaling Pathways Targeted by Cryptopleurine Derivatives cluster_nfkb NF-κB Pathway cluster_hedgehog Hedgehog Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing Nucleus_NFkB NF-κB in Nucleus NFkB->Nucleus_NFkB translocates Gene_Expression_NFkB Target Gene Expression (e.g., Cox-2, iNOS) Nucleus_NFkB->Gene_Expression_NFkB activates Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits Nucleus_GLI GLI in Nucleus GLI->Nucleus_GLI translocates Gene_Expression_Hh Target Gene Expression (Cell Proliferation, Survival) Nucleus_GLI->Gene_Expression_Hh activates Cryptopleurine_Derivatives This compound Derivatives Cryptopleurine_Derivatives->IKK inhibit Cryptopleurine_Derivatives->SMO may inhibit Cryptopleurine_Derivatives->Gene_Expression_Hh downregulate (via HSP90/β-catenin)

References

In Vivo Antitumor Efficacy of (-)-Cryptopleurine Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Cryptopleurine, a phenanthroquinolizidine alkaloid, has demonstrated potent antiproliferative properties. However, its clinical development has been hampered by toxicity. This has spurred the development of various analogs designed to enhance therapeutic index and efficacy. This guide provides a comparative analysis of the in vivo antitumor activity of several promising this compound analogs, supported by experimental data and detailed methodologies.

Comparative Antitumor Activity

The following table summarizes the in vivo antitumor efficacy of key this compound analogs from recent studies.

AnalogCancer ModelDosing RegimenKey OutcomesReference
S-13-oxa-cryptopleurine HT-29 Human Colorectal Adenocarcinoma Xenograft (mice)Not specified in abstractActive against tumor xenograft; 10-fold reduction in toxicity against HUVEC cells compared to (R)-cryptopleurine.[1]
Compound 11 (S-13-oxo analog) HT-29 Human Colorectal Adenocarcinoma Xenograft (mice)20 mg/kg, i.v. (qd to end)Median Time to Endpoint (TTE) of 21.3 days (vs. 16.3 days for control); 1.1% maximum body weight loss.[2]
Compound 11 (S-13-oxo analog) HT-29 Human Colorectal Adenocarcinoma Xenograft (mice)20 mg/kg, i.v./i.p. (bid to end)Median TTE of 20.9 days; 7.2% maximum body weight loss; one treatment-related death.[2]
Methanesulfonamide analog (5b) Caki-1 Renal Cancer Xenograft (mice)Not specified in abstractImproved bioavailability and significant antitumor activity.[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the cited literature.

In Vivo Xenograft Studies
  • Animal Models: Studies typically utilize immunodeficient mice (e.g., nude mice) to prevent rejection of human tumor xenografts.

  • Cell Lines and Tumor Implantation: Human cancer cell lines, such as HT-29 (colorectal) and Caki-1 (renal), are cultured and then subcutaneously injected into the flanks of the mice. Tumor growth is monitored regularly.[1][2][3]

  • Drug Administration: Once tumors reach a specified volume, animals are randomized into control and treatment groups. The this compound analogs are administered via various routes, including intravenous (i.v.) and intraperitoneal (i.p.) injections. Dosing schedules can vary from once daily (qd) to twice daily (bid).[2]

  • Efficacy Evaluation: Antitumor activity is assessed by measuring the time to endpoint (TTE), which is the time for the tumor to reach a predetermined size. Tumor growth inhibition and changes in animal body weight are also monitored to assess toxicity.[2]

Mechanistic Insights: Signaling Pathways

The antitumor activity of this compound analogs is attributed to their modulation of various signaling pathways.

Hedgehog Pathway Inhibition

Certain E-ring hydroxylated analogs, such as compound 13b, have been shown to down-regulate HSP90 and β-catenin, suggesting an inhibitory effect on the Hedgehog signaling pathway, which is often dysregulated in cancer.[1]

Hedgehog_Pathway This compound Analog (13b) This compound Analog (13b) HSP90 HSP90 This compound Analog (13b)->HSP90 down-regulates β-catenin β-catenin This compound Analog (13b)->β-catenin down-regulates Hedgehog Pathway Hedgehog Pathway HSP90->Hedgehog Pathway β-catenin->Hedgehog Pathway Tumorigenesis Tumorigenesis Hedgehog Pathway->Tumorigenesis

Caption: Inhibition of the Hedgehog signaling pathway by a this compound analog.

NNMT-JNK and p38 MAPK Pathways

The methanesulfonamide analog 5b has a multi-faceted mechanism. It induces G0/G1 cell cycle arrest through the downregulation of Nicotinamide N-methyltransferase (NNMT), leading to JNK activation. Additionally, it inhibits cancer cell migration and invasion by modulating the p38 MAPK signaling pathway.[3][4][5]

NNMT_JNK_p38_Pathway cluster_cell_cycle Cell Cycle Arrest cluster_migration_invasion Inhibition of Migration & Invasion This compound Analog (5b) This compound Analog (5b) NNMT NNMT This compound Analog (5b)->NNMT down-regulates JNK Activation JNK Activation NNMT->JNK Activation leads to G0/G1 Arrest G0/G1 Arrest JNK Activation->G0/G1 Arrest Analog_5b_2 This compound Analog (5b) p38 MAPK Pathway p38 MAPK Pathway Analog_5b_2->p38 MAPK Pathway modulates Inhibition Inhibition p38 MAPK Pathway->Inhibition

Caption: Dual mechanism of a methanesulfonamide analog of this compound.

DNA Replication Dysregulation

While the exact mechanism of heteroatom-incorporated analogs like compound 11 is still under investigation, it appears to differ from that of other related compounds like R-antofine, which is suggested to promote the dysregulation of DNA replication during the early S phase.[2]

Experimental_Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Analog vs. Vehicle Monitoring Monitoring Treatment->Monitoring Tumor size, Body weight Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis TTE, TGI

Caption: General experimental workflow for in vivo xenograft studies.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of (-)-Cryptopleurine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of potent compounds like (-)-Cryptopleurine is a critical component of laboratory safety and environmental responsibility. As a potent cytotoxic agent, this compound and any materials that come into contact with it must be managed as hazardous waste from the point of generation through to final disposal. Adherence to stringent protocols is essential to minimize exposure risks to personnel and prevent the release of this active pharmaceutical ingredient into the environment.

All disposal procedures must comply with national and local regulations. Laboratory personnel are advised to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the collection and disposal of hazardous waste.

Waste Identification and Segregation

The first step in the proper disposal of this compound is the careful identification and segregation of all contaminated waste streams. This includes unused or expired compounds, contaminated personal protective equipment (PPE), lab supplies, solutions, and sharps. Different categories of waste require specific disposal containers to ensure safe handling and proper final disposal, which is typically high-temperature incineration for cytotoxic materials.[1][2][3]

Table 1: Waste Stream Segregation and Disposal Containers for this compound

Waste StreamDescriptionRecommended ContainerDisposal Route
Bulk Chemical Waste Unused or expired neat this compound powder, heavily contaminated items, or solutions with significant concentrations.Black hazardous chemical waste container, clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name.[4]Collection by institutional EHS for high-temperature incineration.
Trace Contaminated Solids Items with trace amounts of contamination, such as used PPE (gloves, lab coats), absorbent pads, and empty vials.Yellow trace chemotherapy waste container or a designated, clearly labeled cytotoxic waste bag (often purple or red).[1][4][5]Collection by institutional EHS for high-temperature incineration.
Contaminated Sharps Needles, syringes, and other sharps contaminated with this compound.Red or purple sharps container specifically designated for cytotoxic waste.[1][2][4]Collection by institutional EHS for high-temperature incineration.
Aqueous Solutions Dilute aqueous solutions containing this compound.Labeled hazardous waste container for aqueous chemical waste. Do not dispose of down the drain.[6]Collection by institutional EHS.

Personal Protective Equipment (PPE) for Handling Waste

When handling any waste contaminated with this compound, appropriate PPE is mandatory to prevent exposure. This includes:

  • Double chemotherapy gloves

  • A disposable gown

  • Eye protection (safety glasses or goggles)

  • A respirator, if indicated by a risk assessment or the Safety Data Sheet (SDS) [4]

Operational Plan for Disposal

The following step-by-step process outlines the immediate safety and logistical procedures for the disposal of this compound waste within a laboratory setting.

1. Waste Generation and Immediate Segregation: At the point of generation, immediately segregate waste into the appropriate, labeled containers as detailed in Table 1.[1][2] This minimizes the risk of cross-contamination.

2. Container Management: Ensure all waste containers are compatible with this compound and are kept securely closed when not in use.[7] Containers should be stored in a designated Satellite Accumulation Area (SAA) that is secure and clearly marked.[4] Do not overfill containers.

3. Labeling: All waste containers must be clearly labeled with a hazardous waste tag detailing the contents, including the name "this compound" and the associated hazards (e.g., "Cytotoxic").[4]

4. Temporary Storage: Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic until they are collected by the EHS department.

5. Scheduling Waste Pickup: Once a waste container is full, or in accordance with your institution's policies, schedule a pickup with your EHS department.

6. Spill Management: In the event of a spill, follow your institution's established spill cleanup procedures for hazardous materials. This typically involves using a chemical spill kit and wearing the appropriate PPE.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.

G cluster_0 cluster_1 cluster_2 start Waste Generation (Contaminated with this compound) is_sharp Is the item a sharp? start->is_sharp is_bulk Is it bulk powder or a concentrated solution? is_sharp->is_bulk No sharps_container Place in Cytotoxic Sharps Container (Red/Purple) is_sharp->sharps_container Yes is_trace Is it trace-contaminated solid waste (e.g., PPE)? is_bulk->is_trace No bulk_container Place in Bulk Chemical Waste Container (Black) is_bulk->bulk_container Yes is_aqueous Is it a dilute aqueous solution? is_trace->is_aqueous No trace_container Place in Trace Cytotoxic Waste Container (Yellow/Purple) is_trace->trace_container Yes aqueous_container Place in Aqueous Hazardous Waste Container is_aqueous->aqueous_container Yes label_store Label container and store in Satellite Accumulation Area sharps_container->label_store bulk_container->label_store trace_container->label_store aqueous_container->label_store contact_ehs Contact EHS for pickup and final disposal (Incineration) label_store->contact_ehs

Caption: Decision workflow for the segregation and disposal of this compound waste.

Chemical Inactivation

While high-temperature incineration is the standard and recommended disposal method for cytotoxic waste, chemical neutralization can sometimes be an option for certain compounds. However, there are no widely published and validated protocols for the chemical degradation of this compound. The use of oxidizing agents like sodium hypochlorite has been studied for some cytotoxic drugs, but their effectiveness on the phenanthroquinolizidine alkaloid structure of this compound is not documented.[8] Therefore, attempting chemical inactivation in the laboratory is not recommended without a validated procedure and should only be considered in consultation with EHS professionals.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment.

References

Essential Safety and Handling of (-)-Cryptopleurine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the paramount concern when handling potent compounds like (-)-Cryptopleurine is safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of personnel and the integrity of research.

This compound is a potent alkaloid that has demonstrated significant cytotoxic and genotoxic effects in research settings. Despite a Safety Data Sheet (SDS) from at least one supplier indicating the substance is not classified as hazardous under the Globally Harmonized System (GHS), numerous scientific studies have established its high toxicity to mammalian cells. This necessitates handling it as a potent, hazardous compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to its demonstrated cytotoxicity, a comprehensive approach to PPE is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications & Use
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. Change the outer glove immediately upon contamination and both pairs frequently.
Body Protection Disposable GownA disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Cuffs should be tucked under the inner glove.
Eye Protection Safety Goggles with Side ShieldsMust be worn at all times in the laboratory where this compound is handled.
Face Protection Face ShieldA full-face shield is required in addition to safety goggles when there is a risk of splashes or aerosol generation.
Respiratory Protection NIOSH-approved N95 or higher RespiratorRequired when handling the solid compound or when there is a potential for aerosol generation. A fit test is necessary before first use.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial to minimize exposure risk.

1. Designated Handling Area:

  • All work with this compound, both in solid and solution form, must be conducted within a certified chemical fume hood or a glove box.

  • The work area should be clearly demarcated with warning signs indicating the handling of a potent cytotoxic agent.

2. Weighing and Reconstitution:

  • Weighing of solid this compound should be performed in a containment ventilated enclosure (CVE) or a glove box to prevent inhalation of fine particulates.

  • When reconstituting the compound, do so slowly and carefully to avoid splashing. Use a luer-lock syringe and needle for transfers.

3. Experimental Procedures:

  • When adding this compound to cell cultures or animal models, use techniques that minimize the generation of aerosols.

  • All equipment and surfaces in contact with the compound must be decontaminated after use.

4. Decontamination:

  • A freshly prepared 10% bleach solution is recommended for decontaminating surfaces. Allow a contact time of at least 15 minutes before wiping with a clean, wet cloth.

  • For equipment that is not compatible with bleach, 70% ethanol may be used, but with a longer contact time.

Cytotoxicity Data

The following table summarizes the potent cytotoxic activity of this compound against various human cancer cell lines, as reported in scientific literature.

Cell LineCancer TypeIC50 (nM)Reference
HepG2Liver Cancer~7-fold more potent than a hydroxylated analog[1]
Huh-7Liver Cancer~3-fold more potent than a hydroxylated analog[1]
A549Lung Cancer9[2]
CL1-5Lung Cancer~8[2]
PC9Lung Cancer~8[2]

Waste Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All contaminated solid waste, including gloves, gowns, pipette tips, and vials, must be collected in a dedicated, clearly labeled hazardous waste container lined with a yellow chemotherapy waste bag.

  • Liquid Waste: Aqueous waste containing this compound should be collected in a sealed, labeled hazardous waste container. Organic solvent waste should be collected separately in a designated solvent waste container.

  • Sharps: Needles and other sharps must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste.

  • Disposal Route: All this compound waste must be disposed of through the institution's hazardous waste management program. Do not dispose of this material down the drain or in regular trash.

Emergency Procedures

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Workflow for Handling this compound

The following diagram outlines the essential steps and decision points for safely handling this compound in a laboratory setting.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Assess Hazards: This compound is a potent cytotoxic and genotoxic agent B Select and Don Full PPE: Double gloves, gown, goggles, face shield, N95 respirator A->B C Prepare Designated Work Area: Chemical fume hood or glove box B->C D Weighing Solid Compound (in containment) C->D Enter Handling Phase E Reconstituting and Diluting D->E F Performing Experiment E->F G Decontaminate Surfaces and Equipment (10% Bleach) F->G Complete Experiment H Segregate and Dispose of Waste (Cytotoxic Waste Stream) G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

References

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